2,6-Difluorobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,6-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWRUJSGHKNOKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195909 | |
| Record name | 2,6-Difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
437-81-0 | |
| Record name | 2,6-Difluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=437-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluorobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000437810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,6-Difluorobenzaldehyde physical properties
An In-depth Technical Guide to 2,6-Difluorobenzaldehyde: Properties, Synthesis, and Applications
Introduction
This compound is a pivotal aromatic aldehyde that has garnered significant attention across various scientific disciplines. Its unique molecular architecture, characterized by two fluorine atoms positioned ortho to the aldehyde group, imparts distinct reactivity and physicochemical properties. These attributes make it an invaluable building block and intermediate in the synthesis of complex molecules. This guide offers a comprehensive overview for researchers, chemists, and drug development professionals, delving into its core properties, synthesis methodologies, chemical behavior, and critical applications, with a particular focus on its role in the pharmaceutical and agrochemical industries.[1][2] The strategic placement of fluorine atoms can significantly enhance the biological activity, metabolic stability, and bioavailability of derivative compounds, positioning this compound as a cornerstone of modern medicinal chemistry.[1][2]
Physicochemical and Structural Properties
The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthesis. The compound typically appears as a white or colorless to light yellow liquid or low-melting solid.[1] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄F₂O | [3][4] |
| Molecular Weight | 142.10 g/mol | [1][5] |
| CAS Number | 437-81-0 | [1][4][6] |
| Appearance | White or colorless to light orange/yellow powder, lump, or clear liquid | [1] |
| Melting Point | 15-17 °C (lit.) | [6][7] |
| Boiling Point | 82-84 °C at 15 mmHg (lit.) | [6][8][7] |
| Density | 1.317 g/mL at 25 °C (lit.) | [6][7] |
| Refractive Index | n20/D 1.502 (lit.) | [6][7] |
| Flash Point | 82.5 °C (180.5 °F) - closed cup | [6][9] |
| SMILES String | Fc1cccc(F)c1C=O | [6][9] |
| InChI Key | SOWRUJSGHKNOKN-UHFFFAOYSA-N | [6][9] |
Synthesis Methodologies
The synthesis of this compound can be achieved through several routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Two prominent methods are detailed below.
Method 1: Ortho-Directed Lithiation of 1,3-Difluorobenzene
This laboratory-scale synthesis leverages the directing effect of the fluorine atoms to achieve selective formylation at the C2 position. The strong electron-withdrawing nature of fluorine acidifies the proton situated between them, facilitating its removal by a strong base like butyl lithium.
Causality and Experimental Rationale:
-
Starting Material: 1,3-Difluorobenzene is used as the foundational aromatic ring.
-
Deprotonation: Butyl lithium (BuLi), a potent organolithium base, is employed to deprotonate the most acidic position (C2) on the ring. The reaction is conducted at very low temperatures (-50 °C) to prevent side reactions and ensure kinetic control of the lithiation.[10]
-
Formylation: N-methylformanilide serves as the formyl group donor. The lithium-halogen exchange results in the formation of the aldehyde upon acidic workup.
-
Purification: The final product is isolated and purified via distillation under reduced pressure to achieve high purity.[10]
Step-by-Step Experimental Protocol: [10]
-
Dissolve 1,3-difluorobenzene (0.22 mole) in 150 ml of anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -50 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Slowly add butyl lithium (0.228 mole, 2.3M in hexane) over 20 minutes, ensuring the internal temperature remains at -50 °C.
-
Stir the reaction mixture at -50 °C for 1.5 hours.
-
In a separate flask, dissolve N-methylformanilide (0.22 mole) in 50 ml of anhydrous THF.
-
Add the N-methylformanilide solution to the reaction mixture over 20 minutes, maintaining the temperature at -50 °C.
-
Continue stirring at -50 °C for an additional 1.5 hours.
-
Quench the reaction by slowly pouring the mixture into 1 liter of cold 1N sulfuric acid.
-
Extract the aqueous layer with three portions of diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain a crude oil.
-
Purify the oil by vacuum distillation. Collect the fraction boiling at 72-74 °C / 12 mmHg to yield pure this compound.[10]
Caption: Workflow for the synthesis of this compound via ortho-lithiation.
Method 2: Industrial Halogen Exchange
For large-scale production, a halogen exchange (Halex) reaction is often employed. This method involves the substitution of chlorine atoms with fluorine atoms using a fluoride salt.[11]
Process Overview: This industrial method uses 2,6-dichlorobenzaldehyde as the starting material. The reaction is carried out with potassium fluoride as the fluorinating agent in a high-boiling point solvent like sulfolane. A phase-transfer catalyst, such as tetrabutylammonium chloride, is essential to facilitate the exchange by improving the solubility and reactivity of the fluoride salt in the organic medium. The process is conducted under anhydrous and oxygen-free conditions to achieve a high conversion rate and product quality.
Chemical Reactivity and Key Synthetic Applications
The aldehyde functional group in this compound is a versatile handle for numerous chemical transformations. The flanking fluorine atoms exert a strong electron-withdrawing inductive effect, which can influence the reactivity of both the aldehyde and the aromatic ring. It serves as a reactant in various named reactions to produce complex heterocyclic structures.
Key Reactions:
-
Wittig Olefination: It readily undergoes Wittig reactions with phosphoranes, such as acetylmethylidenetriphenyl phosphorane, to form α,β-unsaturated ketones like (3E)-4-(2,6-Difluorophenyl)-3-buten-2-one.[6][7]
-
Cyclocondensation Reactions: It is a key substrate for one-pot cyclocondensation reactions. For instance, reacting it with ethyl cyanoacetate and thiourea leads to the synthesis of dihydrouracil derivatives.[6][7]
-
Benzimidazole Synthesis: It reacts with 1,2-phenylenediamine, often catalyzed by an acid like p-toluenesulfonic acid, to form 1,2-disubstituted benzimidazoles.[6][7]
-
Benzo[b]thiophene Synthesis: Treatment with methyl thioglycolate in the presence of a base like potassium carbonate yields methyl 4-fluorobenzo[b]thiophene-2-carboxylate.[6][7]
Caption: Key synthetic transformations of this compound.
Role in Drug Development and Agrochemicals
This compound is a cornerstone intermediate in the pharmaceutical and agrochemical sectors.[2]
-
Pharmaceuticals: The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties. This compound is integral to the synthesis of various therapeutic agents, including anti-inflammatory, antiviral, and anti-cancer drugs.[1][2] The fluorine atoms can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity, and enhance membrane permeability. The pharmaceutical intermediates segment is the dominant application for this compound.[2]
-
Agrochemicals: In agriculture, it is used to produce advanced pesticides and herbicides.[1][2] The resulting fluorinated compounds often exhibit enhanced efficacy and better environmental profiles.
-
Material Science: It also serves as a precursor in the synthesis of liquid crystal materials.[11]
Spectral Data for Characterization
Definitive identification and purity assessment of this compound rely on standard analytical techniques.
-
Mass Spectrometry (MS): The NIST WebBook database contains the electron ionization mass spectrum for this compound, which can be used for structural confirmation.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are critical for confirming the structure. The proton NMR would show characteristic signals for the aldehyde proton and the aromatic protons, with coupling patterns influenced by the fluorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would display a strong characteristic absorption band for the aldehyde carbonyl (C=O) stretch, typically around 1700 cm⁻¹.
While detailed spectra are not provided here, they are available from commercial suppliers and spectral databases.
Safety, Handling, and Storage
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Hazard Identification:
-
Hazard Statements:
Handling and Personal Protective Equipment (PPE):
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.[3][8]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][13]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][12]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][12]
-
The recommended storage temperature is between 2°C and 8°C.[1][6]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[12]
-
For long-term stability, storage under an inert atmosphere (e.g., nitrogen) is recommended.[3][4][12]
Conclusion
This compound is more than just a chemical intermediate; it is a versatile and powerful tool for molecular design and synthesis. Its unique electronic properties, conferred by the ortho-difluoro substitution, make it an indispensable precursor for high-value compounds in pharmaceuticals, agrochemicals, and material science. A thorough understanding of its physical properties, synthetic pathways, reactivity, and handling requirements is essential for any scientist looking to leverage its full potential in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. market.us [market.us]
- 3. fishersci.at [fishersci.at]
- 4. chemscene.com [chemscene.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound 98 437-81-0 [sigmaaldrich.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. 437-81-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. 2,6-二氟苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. prepchem.com [prepchem.com]
- 11. CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents [patents.google.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to 2,6-Difluorobenzaldehyde: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2,6-difluorobenzaldehyde, a key building block in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis methodologies, reactivity, and significant applications, with a focus on providing actionable insights and robust protocols.
Core Chemical and Physical Properties
This compound is a substituted aromatic aldehyde that presents as a colorless to light yellow liquid or low-melting solid.[1][2] The presence of two fluorine atoms ortho to the aldehyde group significantly influences its reactivity and physical properties. These electron-withdrawing fluorine atoms enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 437-81-0 | [3][4] |
| Molecular Formula | C₇H₄F₂O | [3][5] |
| Molecular Weight | 142.10 g/mol | [3] |
| Appearance | Colorless to light yellow liquid or solid | [1][2] |
| Melting Point | 15-17 °C | [4] |
| Boiling Point | 82-84 °C at 15 mmHg | [4] |
| Density | 1.317 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.502 |
Spectroscopic Profile
The structural identity of this compound can be unequivocally confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aldehydic and aromatic protons. The aldehydic proton typically appears as a singlet around δ 10.0 ppm. The aromatic protons exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.
-
¹³C NMR: The carbon NMR spectrum shows a characteristic signal for the carbonyl carbon in the downfield region (around 190 ppm). The aromatic carbons display signals with splitting patterns indicative of carbon-fluorine coupling.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands that are invaluable for its identification. Key vibrational frequencies include:
-
A strong, sharp absorption band for the carbonyl (C=O) stretch, typically observed around 1700-1720 cm⁻¹.
-
C-H stretching vibrations of the aldehyde group appearing in the region of 2720-2820 cm⁻¹.
-
Aromatic C=C stretching vibrations in the 1500-1600 cm⁻¹ range.[6]
-
Strong C-F stretching bands, which are characteristic of fluorinated aromatic compounds.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound reveals a molecular ion peak [M]⁺ at m/z 142.[5] The fragmentation pattern is characterized by the loss of a hydrogen atom ([M-H]⁺), a formyl radical ([M-CHO]⁺), and other fragments typical of substituted benzaldehydes.
Synthesis of this compound
Several synthetic routes to this compound have been established, ranging from laboratory-scale preparations to industrial production methods.
Laboratory-Scale Synthesis via Ortho-Lithiation
A common laboratory preparation involves the ortho-lithiation of 1,3-difluorobenzene followed by formylation. This method offers good yields and is amenable to standard laboratory equipment.
Caption: Synthetic workflow for this compound via ortho-lithiation.
Experimental Protocol:
-
Dissolve 1,3-difluorobenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of n-butyllithium in hexanes while maintaining the low temperature.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Industrial-Scale Synthesis
On an industrial scale, this compound is often produced from 2,6-dichlorobenzaldehyde via a halogen exchange (Halex) reaction using a fluoride salt, such as potassium fluoride, in a high-boiling polar aprotic solvent.[7][8] Phase-transfer catalysts are frequently employed to enhance the reaction rate and yield.[8] Another industrial route involves the controlled oxidation of 2,6-difluorotoluene.[9]
Chemical Reactivity and Synthetic Applications
The unique electronic properties imparted by the two ortho-fluorine atoms make this compound a versatile reagent in a variety of chemical transformations.
Oxidation
This compound can be readily oxidized to the corresponding 2,6-difluorobenzoic acid using common oxidizing agents such as potassium permanganate or sodium chlorite.[1] 2,6-Difluorobenzoic acid is itself a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[10][11][12]
Reduction
The aldehyde functionality can be selectively reduced to a primary alcohol, yielding 2,6-difluorobenzyl alcohol.[7] Mild reducing agents like sodium borohydride in an alcoholic solvent are typically employed for this transformation.[7][13]
Nucleophilic Addition and Condensation Reactions
The electron-deficient carbonyl carbon of this compound is highly reactive towards nucleophiles. It readily participates in classic condensation reactions.
-
Knoevenagel Condensation: This reaction involves the condensation of this compound with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst to form α,β-unsaturated products.
Caption: General scheme of the Knoevenagel condensation with this compound.
-
Wittig Reaction: this compound is an excellent substrate for the Wittig reaction, reacting with phosphorus ylides to form alkenes. This reaction is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of complex organic molecules.
Synthesis of Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds. For instance, it can be used to synthesize substituted pyrimidines, benzimidazoles, and other nitrogen- and sulfur-containing heterocycles that are of interest in medicinal chemistry.[14]
Applications in Drug Discovery and Development
The 2,6-difluorophenyl moiety is a common structural motif in many biologically active molecules. The fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic properties of a drug candidate. Consequently, this compound is a critical intermediate in the synthesis of various therapeutic agents.
-
Antifungal Agents: Benzaldehyde derivatives have been investigated for their antifungal properties.[15] The unique electronic and steric properties of this compound make it an attractive starting material for the development of novel antifungal compounds.
-
Kinase Inhibitors: The 2,6-difluorophenyl group is present in several kinase inhibitors.[16][17][18][19][20] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. This compound serves as a key building block for the synthesis of these targeted therapies.
-
Anti-Cancer Agents: The incorporation of the 2,6-difluorophenyl group into various molecular scaffolds has led to the development of potent anti-cancer agents.[21][22]
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. It is known to cause skin and eye irritation and may cause respiratory irritation.[4] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and highly valuable chemical intermediate with a broad range of applications in organic synthesis. Its unique chemical properties, stemming from the presence of two ortho-fluorine atoms, make it an indispensable tool for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 437-81-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. chemscene.com [chemscene.com]
- 4. 437-81-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. kaibangchem.com [kaibangchem.com]
- 8. US5191126A - Process for the preparation of difluorobenzaldehydes - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. 2,6-Difluorobenzoic acid 98 385-00-2 [sigmaaldrich.com]
- 11. 2,6-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
- 14. scientificlabs.com [scientificlabs.com]
- 15. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Anti-Cancer Agents in Medicinal Chemistry | Bentham Science [benthamscience.com]
- 22. Synthesis and biological evaluation of novel dibenzofluorene derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Analysis of 2,6-Difluorobenzaldehyde
This guide provides an in-depth analysis of the spectral data of 2,6-difluorobenzaldehyde (C₇H₄F₂O), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] A comprehensive understanding of its spectroscopic characteristics is paramount for researchers, scientists, and professionals in drug development for quality control, reaction monitoring, and structural confirmation. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles.
Molecular Structure and Spectroscopic Overview
This compound possesses a planar aromatic ring with an aldehyde functional group. The two fluorine atoms at the ortho positions significantly influence the molecule's electronic environment and, consequently, its spectral properties. The steric hindrance and strong electron-withdrawing nature of the fluorine atoms are key factors in the interpretation of the spectral data.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide complementary information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals from the aldehydic proton and the aromatic protons. The electron-withdrawing fluorine atoms deshield the adjacent protons, shifting their signals downfield.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CHCl₃ at 7.26 ppm).
¹H NMR Data Summary
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CHO | 10.4 | t | 1.2 |
| Ar-H (meta) | 7.1-7.2 | m | - |
| Ar-H (para) | 7.6-7.7 | m | - |
Interpretation:
-
The aldehydic proton resonates significantly downfield at approximately 10.4 ppm, a characteristic chemical shift for aldehydes. The triplet multiplicity arises from a small coupling to the two meta-protons.
-
The aromatic protons appear as a complex multiplet between 7.1 and 7.7 ppm. The protons meta to the aldehyde group are expected to be more shielded (upfield) than the para proton due to the combined electronic effects of the aldehyde and fluorine substituents. The fluorine atoms also induce through-space and through-bond couplings to the aromatic protons, further complicating the splitting patterns.
Caption: Key ¹H NMR spectral correlations for this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atoms.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 101 MHz or 126 MHz NMR spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, and reference the chemical shifts to the CDCl₃ solvent peak (77.16 ppm).
¹³C NMR Data Summary
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 185.5 |
| C-F | 163.5 (d, ¹JCF ≈ 265 Hz) |
| C-CHO | 115.5 (t, ³JCF ≈ 10 Hz) |
| C-para | 137.0 |
| C-meta | 113.0 (d, ²JCF ≈ 20 Hz) |
Interpretation:
-
The carbonyl carbon (C=O) appears at a characteristic downfield chemical shift of around 185.5 ppm.
-
The carbons directly bonded to fluorine (C-F) show a large chemical shift (around 163.5 ppm) and a large one-bond coupling constant (¹JCF) of approximately 265 Hz, which is typical for C-F bonds.
-
The ipso-carbon (C-CHO) is observed around 115.5 ppm and exhibits a triplet multiplicity due to coupling with the two ortho-fluorine atoms.
-
The para-carbon resonates at about 137.0 ppm.
-
The meta-carbons appear at approximately 113.0 ppm and are split into a doublet by the adjacent fluorine atom.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. The chemical shifts are very sensitive to the electronic environment.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H and ¹³C NMR.
-
Instrumentation: Acquire the spectrum on a 376 MHz NMR spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹⁹F NMR spectrum.
-
Data Processing: Process the data and reference the chemical shifts to an external standard like CFCl₃ (0 ppm) or an internal standard.
¹⁹F NMR Data Summary
| Fluorine | Chemical Shift (δ, ppm) |
| Ar-F | ~ -110 |
Interpretation:
-
The two equivalent fluorine atoms in this compound give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of approximately -110 ppm is within the expected range for aromatic fluorine compounds.[3][4]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) plates.
-
Instrumentation: An FTIR spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Data Processing: A background spectrum is subtracted from the sample spectrum.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3080 | C-H stretch | Aromatic |
| ~2850, ~2750 | C-H stretch | Aldehyde |
| ~1710 | C=O stretch | Aldehyde |
| ~1620, ~1590 | C=C stretch | Aromatic ring |
| ~1270 | C-F stretch | Aryl fluoride |
Interpretation:
-
The C-H stretching vibrations of the aromatic ring are observed around 3080 cm⁻¹.
-
The characteristic aldehyde C-H stretching appears as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.
-
A strong absorption at approximately 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the aldehyde group. The conjugation with the aromatic ring lowers this frequency from that of a typical aliphatic aldehyde.
-
The C=C stretching vibrations of the aromatic ring are seen at around 1620 and 1590 cm⁻¹.
-
A strong band around 1270 cm⁻¹ can be attributed to the C-F stretching vibration .[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured.
Mass Spectrometry Data Summary
| m/z | Proposed Fragment |
| 142 | [M]⁺ (Molecular ion) |
| 141 | [M-H]⁺ |
| 113 | [M-CHO]⁺ |
| 85 | [M-CHO-CO]⁺ or [C₅H₂F₂]⁺ |
Interpretation:
The mass spectrum of this compound shows a prominent molecular ion peak at m/z 142, corresponding to the molecular weight of the compound.[6] The fragmentation pattern is consistent with that of aromatic aldehydes and halogenated compounds.
-
[M]⁺ (m/z 142): The molecular ion is readily observed.
-
[M-H]⁺ (m/z 141): Loss of the aldehydic hydrogen atom results in a stable acylium ion.
-
[M-CHO]⁺ (m/z 113): Cleavage of the formyl group leads to the formation of the 2,6-difluorophenyl cation.
-
[C₅H₂F₂]⁺ (m/z 85): Subsequent loss of carbon monoxide (CO) from the [M-CHO]⁺ fragment can occur, a common fragmentation pathway for aromatic aldehydes.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The spectral data are consistent with the known structure, and the detailed analysis presented in this guide serves as a valuable resource for scientists and researchers working with this important chemical intermediate. The distinct spectroscopic signatures, particularly the ¹⁹F NMR signal, the characteristic IR absorptions of the aldehyde and aryl fluoride groups, and the predictable fragmentation pattern in the mass spectrum, allow for confident identification and quality assessment.
References
Introduction: The Structural Significance of 2,6-Difluorobenzaldehyde
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,6-Difluorobenzaldehyde
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, tailored for researchers, scientists, and professionals in drug development. We will move beyond a superficial overview to explore the nuanced spectral features that arise from the molecule's unique electronic and steric environment, grounding our analysis in the fundamental principles of NMR spectroscopy.
This compound is a key synthetic intermediate in the production of various pharmaceuticals and agrochemicals. The presence of two ortho-fluorine atoms flanking a reactive aldehyde group imparts distinct chemical properties and steric constraints. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy stands as the primary analytical tool for this purpose. The spectrum, while seemingly simple, reveals a wealth of information through chemical shifts and complex spin-spin coupling patterns, including through-space interactions, which are critical for unambiguous characterization.
Foundational Principles: Decoding the ¹H NMR Spectrum
A ¹H NMR spectrum provides three key pieces of information: the chemical shift (δ), signal integration, and spin-spin coupling (multiplicity)[1].
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) reflects the electronic environment of a proton. Electronegative atoms, like oxygen and fluorine, withdraw electron density, "deshielding" nearby protons and shifting their signals to a higher frequency (downfield)[2]. The aldehyde proton, for instance, is significantly deshielded by the adjacent carbonyl group[2][3].
-
Integration: The area under a signal is proportional to the number of protons it represents, providing a ratio of the different types of protons in the molecule.
-
Spin-Spin Coupling (J-coupling): The interaction between the magnetic fields of non-equivalent nuclei on adjacent atoms splits signals into multiplets (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about molecular connectivity and geometry[4].
In fluorinated compounds like this compound, coupling between protons and fluorine nuclei (¹⁹F, also a spin I=½ nucleus) is a dominant and structurally informative feature. This coupling can occur through bonds (²J, ³J, etc.) and, notably, through space[5][6].
Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is defined by two distinct regions: the highly deshielded aldehyde proton and the aromatic system. Due to the molecule's C₂ᵥ symmetry, the two protons at positions 3 and 5 are chemically equivalent, as are the two fluorine atoms at positions 2 and 6.
Molecular Structure and Numbering
Caption: Molecular structure of this compound with atom numbering.
The Aldehyde Proton (H-CHO)
-
Chemical Shift (δ): The aldehyde proton resonates significantly downfield, typically in the range of δ 9.9–10.5 ppm. This is a result of the strong deshielding effect of the electronegative carbonyl oxygen and the magnetic anisotropy of the C=O bond[7].
-
Multiplicity: This proton exhibits a distinctive triplet multiplicity. This splitting pattern is not due to coupling with other protons but arises from a four-bond coupling (⁴J) to the two equivalent ortho-fluorine atoms (⁴JHF). This through-space interaction is a hallmark of this substitution pattern. The expected coupling constant is typically small, around 1-2 Hz.
The Aromatic Protons (H-3, H-4, H-5)
The aromatic region of the spectrum displays a complex pattern resulting from multiple proton-proton and proton-fluorine couplings.
-
H-4 (para-proton):
-
Chemical Shift (δ): This proton is expected to appear around δ 7.6–7.8 ppm.
-
Multiplicity: It will appear as a triplet due to coupling with the two equivalent meta-protons, H-3 and H-5 (³JHH ≈ 7–9 Hz). A finer splitting might be observed due to a five-bond coupling to the ortho-fluorine atoms (⁵JHF), but this is often unresolved.
-
-
H-3 and H-5 (meta-protons):
-
Chemical Shift (δ): These two equivalent protons are expected to resonate upfield relative to H-4, typically in the range of δ 7.1–7.3 ppm.
-
Multiplicity: The signal for H-3/H-5 is the most complex. It is split by the adjacent para-proton H-4 (³JHH ≈ 7–9 Hz) and by the adjacent ortho-fluorine atom (³JHF ≈ 5–7 Hz). This results in a triplet of doublets (td) or a complex multiplet. The larger coupling constant will be the ³JHH, and the smaller will be the ³JHF.
-
Spin-Spin Coupling Network
Caption: Key spin-spin coupling interactions in this compound.
Summary of Expected ¹H NMR Data
| Proton Assignment | Integration | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |
| H-CHO | 1H | 9.9 – 10.5 | Triplet (t) | ⁴JHF ≈ 1–2 |
| H-4 | 1H | 7.6 – 7.8 | Triplet (t) | ³JHH ≈ 7–9 |
| H-3, H-5 | 2H | 7.1 – 7.3 | Triplet of Doublets (td) | ³JHH ≈ 7–9, ³JHF ≈ 5–7 |
Note: Chemical shifts are solvent-dependent and these values are typical for CDCl₃.
Experimental Protocol for High-Resolution ¹H NMR
Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data[8].
Workflow for NMR Sample Preparation and Acquisition
Caption: Standardized workflow for NMR analysis.
Step-by-Step Methodology
A. Sample Preparation
-
Weighing: Accurately weigh 5–25 mg of this compound into a clean, dry vial[9][10]. For routine ¹H NMR, a smaller amount is often sufficient[11].
-
Solvent Selection: Add approximately 0.6–0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)[9][12]. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) to the vial. TMS serves as the internal reference, with its signal defined as 0.0 ppm[3].
-
Dissolution & Transfer: Gently swirl the vial to ensure the sample is fully dissolved.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube[10][11]. The final sample depth should be approximately 4-5 cm[10].
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
B. Data Acquisition (Using a 400 MHz Spectrometer)
-
Instrument Setup: Insert the sample into the spectrometer's autosampler or manual probe.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual "shimming" to optimize the magnetic field homogeneity, which is crucial for achieving sharp, symmetrical peaks[8][12].
-
Acquisition Parameters: Set appropriate parameters for a standard ¹H experiment:
-
Pulse Angle: A 30° or 45° pulse is typical for routine spectra to balance signal intensity and relaxation time[8].
-
Acquisition Time: Set to 2–4 seconds to ensure adequate data point resolution.
-
Relaxation Delay (d1): A delay of 1–5 seconds between pulses allows for nearly complete T₁ relaxation, ensuring accurate signal integration[8].
-
Number of Scans (ns): For a sample of this concentration, 8 or 16 scans are usually sufficient to achieve an excellent signal-to-noise ratio.
-
C. Data Processing
-
Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum via a Fourier transform.
-
Phase and Baseline Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in positive absorption mode. Correct the baseline to be flat and at zero intensity.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Analysis: Integrate the signals to determine the proton ratios and measure the chemical shifts and coupling constants of the multiplets.
Conclusion
The ¹H NMR spectrum of this compound is a powerful illustration of how substituent effects and through-space interactions manifest in NMR spectroscopy. The characteristic triplet of the aldehyde proton, arising from ⁴JHF coupling, and the complex triplet of doublets for the meta-protons (H-3/H-5) provide an unambiguous fingerprint for this structure. By combining a robust theoretical understanding with a meticulous experimental approach, researchers can confidently use ¹H NMR to verify the identity and purity of this important synthetic building block, ensuring the integrity of their downstream applications.
References
- 1. Interpreting | OpenOChem Learn [learn.openochem.org]
- 2. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. J-coupling - Wikipedia [en.wikipedia.org]
- 5. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mr.copernicus.org [mr.copernicus.org]
- 7. modgraph.co.uk [modgraph.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. research.reading.ac.uk [research.reading.ac.uk]
- 12. publish.uwo.ca [publish.uwo.ca]
An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 2,6-Difluorobenzaldehyde
This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of 2,6-difluorobenzaldehyde. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular characterization. This document delves into the theoretical underpinnings of the substituent effects on the chemical shifts, presents predicted spectral data, and offers a detailed experimental protocol for acquiring a 13C NMR spectrum of this compound.
Introduction
This compound (CAS No: 437-81-0) is a key synthetic intermediate in the preparation of various pharmaceuticals and agrochemicals.[1][2][3][4][5] Its molecular structure, featuring a benzaldehyde core with two fluorine atoms ortho to the aldehyde group, presents a unique electronic environment. 13C NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such organic molecules.[6] The chemical shift of each carbon atom provides a sensitive probe into its local electronic environment, which is significantly influenced by the neighboring functional groups.[7] This guide will explore the interplay of these electronic effects in this compound and provide a practical framework for its 13C NMR analysis.
Theoretical Principles: Substituent Effects on 13C NMR Chemical Shifts
The 13C NMR spectrum of a substituted benzene derivative is a reflection of the electronic perturbations induced by the substituents on the aromatic ring. In this compound, the chemical shifts of the aromatic carbons are primarily governed by the interplay of the inductive and resonance effects of the aldehyde (-CHO) and fluorine (-F) groups.
The aldehyde group is a moderately deactivating, meta-directing group. It exerts a significant electron-withdrawing inductive effect (-I) and a moderate electron-withdrawing resonance effect (-M). This generally leads to a deshielding of the aromatic carbons, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted benzene.[8] The carbonyl carbon of the aldehyde group itself is highly deshielded and typically resonates in the 190-195 ppm region.[8]
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which deshields adjacent carbon atoms. However, it also possesses lone pairs of electrons that can be delocalized into the aromatic π-system, leading to an electron-donating resonance effect (+M).[9] This resonance effect is most pronounced at the ortho and para positions. The net effect on the chemical shifts of the aromatic carbons is a complex interplay of these opposing forces.[10][11]
In the case of this compound, the two fluorine atoms are expected to strongly deshield the carbons to which they are directly attached (C-2 and C-6). The aldehyde group will also contribute to the overall electronic landscape of the molecule.
Predicted 13C NMR Chemical Shifts of this compound
In the absence of readily available experimental data in the literature, a predicted 13C NMR spectrum was generated using the online NMR prediction tool, NMRDB.org.[2] It is important to note that these are theoretical values and may differ from experimental results due to solvent effects and other environmental factors.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 187.3 |
| C1 | 118.3 |
| C2, C6 | 163.5 |
| C3, C5 | 113.1 |
| C4 | 138.4 |
Prediction generated using NMRDB.org[2]
Assignment of Predicted Resonances
The assignment of the predicted chemical shifts to the specific carbon atoms of this compound is based on established principles of 13C NMR spectroscopy:
-
Carbonyl Carbon (C=O): The signal at 187.3 ppm is unequivocally assigned to the carbonyl carbon of the aldehyde group. This region of the spectrum is characteristic of aldehydes and ketones.
-
Carbons Bearing Fluorine (C2, C6): The signal at 163.5 ppm is assigned to the two equivalent carbons directly bonded to the highly electronegative fluorine atoms. The strong inductive effect of fluorine causes a significant downfield shift.
-
Carbon at the Para Position (C4): The signal at 138.4 ppm is assigned to the carbon atom para to the aldehyde group. This carbon is deshielded by the electron-withdrawing nature of the aldehyde.
-
Carbon Bearing the Aldehyde Group (C1): The signal at 118.3 ppm is assigned to the carbon atom to which the aldehyde group is attached.
-
Carbons at the Meta Positions (C3, C5): The signal at 113.1 ppm is assigned to the two equivalent carbon atoms meta to the aldehyde group. These carbons are the most shielded in the aromatic region.
Visualizing Substituent Effects
The following diagram, generated using Graphviz, illustrates the primary electronic effects of the fluorine and aldehyde substituents on the aromatic ring of this compound.
Caption: Electronic effects of substituents in this compound.
Experimental Protocol for 13C NMR Spectroscopy
This section provides a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 20-50 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.
-
Tune and match the 13C probe to the correct frequency.
3. Data Acquisition:
-
Select a standard 1D 13C pulse program with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).
-
Set the spectral width to cover the expected range of 13C chemical shifts (e.g., 0-200 ppm).
-
Set the acquisition time to at least 1-2 seconds to ensure good digital resolution.
-
Set a relaxation delay (D1) of 2-5 seconds. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.
-
Set the number of scans (NS) based on the sample concentration. For a moderately concentrated sample, 1024 to 4096 scans should provide a good signal-to-noise ratio.
-
Initiate the data acquisition.
4. Data Processing:
-
Apply an exponential line broadening function (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform a baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
Experimental Workflow
The following flowchart, generated using Graphviz, outlines the key steps in the experimental workflow for the 13C NMR analysis of this compound.
Caption: Experimental workflow for 13C NMR analysis.
Conclusion
References
- 1. CASPRE [caspre.ca]
- 2. Predict 13C carbon NMR spectra [nmrdb.org]
- 3. acdlabs.com [acdlabs.com]
- 4. Download NMR Predict - Mestrelab [mestrelab.com]
- 5. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 7. Predict 1H proton NMR spectra [nmrdb.org]
- 8. Visualizer loader [nmrdb.org]
- 9. youtube.com [youtube.com]
- 10. Simulate and predict NMR spectra [nmrdb.org]
- 11. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]
An In-depth Technical Guide to the Stability and Storage of 2,6-Difluorobenzaldehyde
Abstract
2,6-Difluorobenzaldehyde is a pivotal building block in modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its unique electronic properties, stemming from the ortho-difluoro substitution, impart distinct reactivity and conformational characteristics. However, the aldehyde functional group is inherently susceptible to degradation, necessitating a thorough understanding of its stability profile to ensure the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines its potential degradation pathways, and establishes rigorous, field-proven protocols for its optimal storage and handling.
Introduction: The Significance of this compound
This compound (C₇H₄F₂O) is an aromatic aldehyde whose chemical behavior is dominated by the interplay between the electron-withdrawing nature of the two fluorine atoms and the reactivity of the aldehyde moiety.[1] The fluorine substituents significantly influence the electrophilicity of the carbonyl carbon and the overall stability of the molecule. This compound serves as a critical intermediate in the synthesis of a wide range of complex molecules, including bioactive compounds where the difluorophenyl group is a key pharmacophore.[2][3][4] Given its importance, maintaining its chemical purity from procurement to application is paramount for researchers and drug development professionals.
Physicochemical Properties and Inherent Stability
A foundational understanding of the physicochemical properties of this compound is essential for comprehending its stability.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂O | [5][6] |
| Molecular Weight | 142.10 g/mol | [5][7] |
| Appearance | Colorless to light yellow liquid or lump | [6] |
| Melting Point | 15-17 °C | [2] |
| Boiling Point | 82-84 °C at 15-20 mmHg | [2] |
| Density | 1.317 g/mL at 25 °C | [2] |
| Flash Point | 82.5 °C (closed cup) | [7] |
The aldehyde group is inherently reactive and prone to several degradation pathways. The stability of this compound is a kinetic and thermodynamic balance influenced by external factors. While the compound is considered stable under recommended storage conditions, its reactivity necessitates careful handling to prevent degradation.[8]
Core Principles of Stability and Degradation Pathways
The primary threats to the stability of this compound are oxidation, polymerization, and reactions with incompatible materials. These processes are often catalyzed by exposure to air, light, moisture, and elevated temperatures.
Oxidation
The aldehyde functional group is readily oxidized to the corresponding carboxylic acid, in this case, 2,6-difluorobenzoic acid. This is the most common degradation pathway for aldehydes and is primarily initiated by atmospheric oxygen.[9][10] The presence of impurities can catalyze this process. The formation of 2,6-difluorobenzoic acid introduces an acidic impurity that can further catalyze other degradation reactions.
Polymerization
Aromatic aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic catalysts.[9] For aliphatic aldehydes, this can lead to the formation of trimers.[10] While less common for benzaldehydes under typical storage conditions, the possibility of oligomerization exists, which would manifest as a change in viscosity or the formation of solid precipitates.
Cannizzaro Reaction
In the presence of a strong base, aldehydes lacking an alpha-hydrogen, such as this compound, can undergo the Cannizzaro reaction. This disproportionation reaction results in the formation of the corresponding alcohol (2,6-difluorobenzyl alcohol) and the salt of the carboxylic acid (2,6-difluorobenzoate). This underscores the incompatibility with strong bases.[8]
Diagram of Potential Degradation Pathways:
Caption: Key Degradation Pathways for this compound.
Recommended Storage Protocols
The cornerstone of maintaining the integrity of this compound is adherence to strict storage protocols that mitigate the risks of degradation.
Temperature
Low temperature is critical for slowing down the rates of potential degradation reactions. The recommended storage temperature for this compound is between 2-8°C .[11] Refrigeration is mandatory for long-term storage.
Atmosphere
To prevent oxidation, this compound should be stored under an inert atmosphere.[5][11] Nitrogen or argon gas is ideal for this purpose. When receiving the compound, it is often sealed under nitrogen. After opening, it is crucial to flush the headspace of the container with an inert gas before resealing.
Light
Aromatic compounds, including aldehydes, can be sensitive to light, which can provide the activation energy for unwanted reactions like oxidation.[12][13] Therefore, storage in an amber or opaque container is highly recommended to protect the compound from UV and other light sources.[14]
Moisture
Moisture can facilitate certain degradation pathways. It is imperative to store this compound in a dry environment.[6][11] Containers should be tightly sealed to prevent the ingress of atmospheric moisture.[11]
Summary of Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes reaction kinetics |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation |
| Container | Tightly sealed, amber glass | Prevents moisture ingress and light exposure |
| Location | Cool, dry, well-ventilated area | Ensures a stable external environment |
Experimental Workflow: Handling and Aliquoting
Proper handling procedures are as crucial as storage conditions to prevent contamination and degradation.
Diagram of Recommended Handling Workflow:
Caption: Workflow for Handling this compound.
Step-by-Step Handling Protocol:
-
Equilibration: Before opening, allow the container to warm to room temperature. This prevents condensation of atmospheric moisture on the cold chemical, which would introduce water.
-
Inert Atmosphere: Conduct all manipulations in a well-ventilated fume hood.[6] Have a source of dry nitrogen or argon ready to blanket the chemical.
-
Opening: Briefly remove the cap and immediately introduce a gentle stream of inert gas into the container.
-
Dispensing: Use clean, dry glass syringes or pipettes to withdraw the desired amount. Avoid using metallic spatulas or scoops that could have catalytic impurities.
-
Resealing: After dispensing, flush the headspace of the container with the inert gas for several seconds to displace any air that entered.
-
Sealing: Tightly close the container. For added security against moisture and air ingress, wrapping the cap with Parafilm® is a good laboratory practice.
-
Storage: Promptly return the sealed container to refrigerated storage (2-8°C).
Incompatibilities and Hazard Management
To prevent hazardous reactions and maintain purity, this compound must be stored away from incompatible materials.
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
-
Strong Bases: Can catalyze the Cannizzaro reaction and polymerization.[8]
-
Acids: Can act as catalysts for polymerization.
Personnel handling this chemical should wear appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.[6][15] It is classified as a skin and eye irritant and may cause respiratory irritation.[1][15]
Conclusion
The chemical integrity of this compound is contingent upon a disciplined approach to its storage and handling. The principal degradation pathways—oxidation and base-catalyzed reactions—are effectively mitigated by a combination of low-temperature storage (2-8°C), the use of an inert atmosphere, and protection from light and moisture. By implementing the protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the long-term stability and purity of this vital chemical intermediate, thereby safeguarding the reliability and validity of their scientific work.
References
- 1. This compound | C7H4F2O | CID 136284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. 2,6-ジフルオロベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. alkalisci.com [alkalisci.com]
- 5. chemscene.com [chemscene.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. This compound 98 437-81-0 [sigmaaldrich.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. benchchem.com [benchchem.com]
- 10. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 11. wcu.edu [wcu.edu]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 15. fishersci.fi [fishersci.fi]
A Technical Guide to the Synthesis of 2,6-Difluorobenzaldehyde from 1,3-Difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Difluorobenzaldehyde is a critical building block in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique electronic properties, stemming from the two fluorine atoms positioned ortho to the aldehyde group, make it an invaluable synthon for introducing the 2,6-difluorophenyl moiety into complex molecular architectures. This guide provides an in-depth technical overview of the primary synthetic route to this compound, commencing from the readily available starting material, 1,3-difluorobenzene. The core of this document focuses on the highly regioselective ortho-lithiation followed by formylation, a field-proven method that offers excellent control and respectable yields. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and discuss an alternative industrial-scale synthesis via halogen exchange.
Introduction: The Significance of the 2,6-Difluorophenyl Moiety
The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. In the context of drug discovery, the introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability. The 2,6-difluorophenyl group, readily accessible from this compound, is a privileged scaffold in medicinal chemistry, appearing in a variety of therapeutic agents. Beyond pharmaceuticals, this versatile intermediate is employed in the synthesis of high-performance liquid crystals and specialized polymers.[1]
Primary Synthetic Strategy: Ortho-Directed Metalation (o-DMG)
The most direct and widely utilized laboratory-scale synthesis of this compound from 1,3-difluorobenzene hinges on the principle of directed ortho-metalation (DoM).[3][4] In this strategy, a heteroatom-containing functional group on an aromatic ring directs the deprotonation of a proximal ortho-position by a strong base, typically an organolithium reagent. In the case of 1,3-difluorobenzene, the fluorine atoms themselves act as weak directing groups, and the acidity of the proton at the C2 position is enhanced due to the inductive effect of the adjacent fluorine atoms.
Mechanistic Rationale
The synthesis proceeds via a two-step sequence:
-
Ortho-Lithiation: 1,3-Difluorobenzene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. The lithium reagent selectively abstracts the proton at the C2 position, which is situated between the two fluorine atoms, to form the highly reactive 2,6-difluorophenyllithium intermediate. The reaction is typically performed in an ethereal solvent like tetrahydrofuran (THF), which solvates the lithium cation and facilitates the deprotonation.[3][5]
-
Formylation: The resulting aryllithium species is a potent nucleophile. It is then quenched with an electrophilic formylating agent to introduce the aldehyde functionality. Common formylating agents for this purpose include N,N-dimethylformamide (DMF) or N-formylpiperidine.[6] A subsequent aqueous acidic workup hydrolyzes the initial adduct to yield the desired this compound.
The high regioselectivity of this reaction is a key advantage, as it avoids the formation of other isomers that might arise from classical electrophilic aromatic substitution methods.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the ortho-lithiation/formylation synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 1,3-Difluorobenzene | [5] |
| Key Reagents | n-Butyllithium, N-Methylformanilide | [5] |
| Solvent | Tetrahydrofuran (THF) | [5] |
| Reaction Temperature | -50 °C | [5] |
| Yield | 58% | [5] |
| Boiling Point | 72-74 °C at 12 mmHg | [5] |
Experimental Protocol: Ortho-Lithiation and Formylation of 1,3-Difluorobenzene
This protocol is adapted from a verified synthetic procedure.[5]
Materials and Reagents
-
1,3-Difluorobenzene (25 g, 0.22 mol)
-
n-Butyllithium (99 mL of 2.3 M solution in hexane, 0.228 mol)
-
N-Methylformanilide (29.7 g, 0.22 mol)
-
Tetrahydrofuran (THF), anhydrous (200 mL)
-
1N Sulfuric Acid (1 L)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, low-temperature bath, and standard glassware for extraction and distillation.
Step-by-Step Procedure
-
Reaction Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 1,3-difluorobenzene (25 g, 0.22 mol) and anhydrous THF (150 mL).
-
Cooling: The reaction mixture is cooled to -50 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Lithiation: n-Butyllithium (99 mL of 2.3 M solution in hexane, 0.228 mol) is added dropwise over 20 minutes, ensuring the internal temperature is maintained at -50 °C.
-
Stirring: The resulting mixture is stirred at -50 °C for 1.5 hours.
-
Formylation: A solution of N-methylformanilide (29.7 g, 0.22 mol) in anhydrous THF (50 mL) is added dropwise over 20 minutes at -50 °C.
-
Continued Stirring: The reaction mixture is stirred for an additional 1.5 hours at -50 °C.
-
Quenching: The reaction is quenched by slowly pouring the mixture into 1 L of cold 1N sulfuric acid with vigorous stirring.
-
Extraction: The quenched mixture is transferred to a separatory funnel and extracted with three portions of diethyl ether.
-
Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield a crude oil.
-
Purification: The crude oil is purified by vacuum distillation. The fraction boiling at 72-74 °C/12 mmHg is collected, yielding pure this compound (18.2 g, 58%).[5]
Visualization of the Synthetic Workflow
Caption: A flowchart illustrating the key stages in the synthesis of this compound via ortho-lithiation and formylation.
Alternative Industrial Synthesis: Halogen Exchange
On an industrial scale, an alternative route to this compound involves a halogen exchange reaction starting from the more readily available 2,6-dichlorobenzaldehyde.[1] This method, often referred to as the Finkelstein reaction for aromatic systems, typically employs an alkali metal fluoride, such as potassium fluoride, as the fluorine source.
General Principles
The reaction is generally carried out in a high-boiling polar aprotic solvent, such as sulfolane, to facilitate the dissolution of the fluoride salt and to achieve the high temperatures required for the substitution.[7] A phase-transfer catalyst, like a quaternary ammonium salt, may also be used to enhance the reactivity of the fluoride anion.[1]
Caption: A simplified diagram of the halogen exchange route to this compound.
While this method is suitable for large-scale production, it requires more forcing conditions than the ortho-lithiation route and may present challenges in achieving complete conversion and purification.
Conclusion
The synthesis of this compound from 1,3-difluorobenzene via directed ortho-metalation and subsequent formylation stands as a robust and highly regioselective method, making it particularly attractive for laboratory and research settings. The causality of the reaction pathway is well-understood, and the protocol is reliable when executed with appropriate attention to anhydrous and low-temperature conditions. For industrial applications, halogen exchange from 2,6-dichlorobenzaldehyde provides a viable, albeit more demanding, alternative. The choice of synthetic route will ultimately depend on the desired scale, available starting materials, and the specific requirements of the research or development program.
References
- 1. CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. US5191126A - Process for the preparation of difluorobenzaldehydes - Google Patents [patents.google.com]
The Industrial Synthesis of 2,6-Difluorobenzaldehyde: A Comprehensive Technical Guide
Introduction: The Strategic Importance of 2,6-Difluorobenzaldehyde
This compound (CAS No. 437-81-0) is a pivotal intermediate in the synthesis of high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the two ortho-fluorine atoms, make it a valuable building block for creating compounds with enhanced metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth technical overview of the primary industrial production routes to this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, compare their industrial viability, and detail the necessary protocols for synthesis, purification, and quality control.
Core Industrial Synthesis Routes: A Comparative Analysis
The industrial production of this compound is dominated by three principal synthetic strategies, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as raw material availability, production scale, and cost-effectiveness.
Halogen Exchange (Halex) Reaction of 2,6-Dichlorobenzaldehyde
This is currently the most prevalent industrial method for synthesizing this compound. The process involves a nucleophilic aromatic substitution reaction where the chlorine atoms on 2,6-dichlorobenzaldehyde are replaced by fluorine atoms using an alkali metal fluoride, typically potassium fluoride (KF).
Mechanism and Rationale: The Halex reaction is facilitated by the use of a high-boiling point aprotic polar solvent, such as sulfolane (tetramethylene sulfone), and a phase-transfer catalyst (PTC). The catalyst, commonly a quaternary ammonium salt like tetrabutylammonium chloride, is crucial for solubilizing the fluoride ion in the organic phase, thereby increasing its nucleophilicity. The reaction proceeds in a stepwise manner, with the formation of 2-chloro-6-fluorobenzaldehyde as an intermediate.
Industrial Protocol: Halogen Exchange of 2,6-Dichlorobenzaldehyde
The following protocol is based on an established industrial method[1]:
Step 1: Solvent Preparation and Dehydration
-
Charge the reactor with sulfolane and toluene.
-
Heat the mixture to 110-130°C to remove water and toluene by distillation, ensuring an anhydrous reaction environment.
Step 2: Fluorination Reaction
-
Under a nitrogen atmosphere, add anhydrous potassium fluoride, tetrabutylammonium chloride, and 2,6-dichlorobenzaldehyde to the reactor.
-
Heat the reaction mixture to 140-160°C and maintain for several hours with vigorous stirring. The progress of the reaction can be monitored by gas chromatography (GC).
Step 3: Product Isolation
-
After the reaction is complete, the crude product mixture is distilled under vacuum (-0.098 MPa). The distillate will contain this compound and sulfolane.
Step 4: Purification
-
The collected distillate is then subjected to fractional distillation under vacuum to separate the this compound from the high-boiling sulfolane, yielding the final product.
Logical Workflow for Halex Synthesis
Caption: Workflow for the industrial synthesis of this compound via the Halex reaction.
Formylation of 1,3-Difluorobenzene
An alternative approach is the direct introduction of a formyl group (-CHO) onto the 1,3-difluorobenzene ring. This is typically achieved through ortho-lithiation followed by reaction with a formylating agent.
Mechanism and Rationale: The fluorine atoms on the benzene ring are ortho-directing for lithiation. Treatment of 1,3-difluorobenzene with a strong base, such as n-butyllithium, at low temperatures selectively removes a proton from the 2-position. The resulting aryllithium species is then quenched with a formylating agent like N-methylformanilide to yield this compound.
Laboratory-Scale Protocol: Formylation of 1,3-Difluorobenzene
The following procedure demonstrates the fundamental chemistry of this route[2]:
Step 1: Lithiation
-
Dissolve 1,3-difluorobenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -50°C.
-
Slowly add n-butyllithium in hexane while maintaining the temperature at -50°C.
-
Stir the mixture for 1.5 hours at -50°C.
Step 2: Formylation
-
Add a solution of N-methylformanilide in THF to the reaction mixture at -50°C.
-
Continue stirring for another 1.5 hours at -50°C.
Step 3: Quenching and Extraction
-
Pour the reaction mixture into cold 1N sulfuric acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
Step 4: Purification
-
Concentrate the filtrate to obtain a crude oil.
-
Purify the oil by vacuum distillation to yield this compound.
Reaction Pathway for Formylation
Caption: Key steps in the synthesis of this compound via formylation of 1,3-difluorobenzene.
Oxidation of 2,6-Difluorotoluene
A more atom-economical route is the direct oxidation of the methyl group of 2,6-difluorotoluene to an aldehyde. This method can be performed as a continuous process, which is advantageous for industrial-scale production.
Mechanism and Rationale: The selective oxidation of the methyl group is achieved using a catalytic system, often involving cobalt (II) acetate and sodium molybdate, with hydrogen peroxide as the oxidant in an acetic acid solvent. The reaction is typically carried out in a continuous flow reactor to ensure better control over reaction parameters and enhance safety.
Industrial Protocol: Continuous Oxidation of 2,6-Difluorotoluene
The following protocol is based on a continuous flow process described in a patent[3] and a related application note[4]:
Step 1: Preparation of Reactant Solutions
-
Reactant/Catalyst Solution: Dissolve cobalt (II) acetate and sodium molybdate in a mixture of 2,6-difluorotoluene and acetic acid.
-
Oxidant/Promoter Solution: Dissolve sodium bromide in a 25% hydrogen peroxide solution.
Step 2: Continuous Reaction
-
Set up a continuous flow reactor system and heat it to the desired temperature (e.g., 105°C).
-
Pump the reactant/catalyst solution and the oxidant/promoter solution into the reactor at controlled flow rates.
-
The reaction mixture traverses the heated reactor for a specific residence time (e.g., 600 seconds).
Step 3: Quenching and Collection
-
The output from the reactor is passed through a heat exchanger to rapidly cool the mixture to 0°C.
-
The cooled reaction mixture is collected in a vessel containing a quenching agent like dichloromethane.
Step 4: Analysis and Purification
-
The collected reaction mixture is analyzed by Gas Chromatography (GC) to determine the conversion of 2,6-difluorotoluene and the yield of this compound.
-
The product is then purified by distillation under reduced pressure.
Workflow for Continuous Oxidation
Caption: Workflow for the continuous synthesis of this compound via oxidation.
Comparative Analysis of Industrial Routes
| Parameter | Halogen Exchange (Halex) | Formylation of 1,3-Difluorobenzene | Oxidation of 2,6-Difluorotoluene |
| Starting Material | 2,6-Dichlorobenzaldehyde | 1,3-Difluorobenzene | 2,6-Difluorotoluene |
| Key Reagents | Anhydrous KF, Phase-Transfer Catalyst | n-Butyllithium, N-Methylformanilide | H₂O₂, Co(OAc)₂, Na₂MoO₄, NaBr |
| Typical Yield | >70%[5][6] | ~58% (lab scale)[2] | 21-30% (continuous flow)[3] |
| Purity | High, after fractional distillation | High, after distillation | High, after distillation |
| Reaction Conditions | High temperature (140-160°C) | Cryogenic temperature (-50°C) | Moderate temperature (e.g., 105°C) |
| Key By-products | 2-Chloro-6-fluorobenzaldehyde[5] | Unreacted starting material, potential isomers | Over-oxidation to carboxylic acid |
| Industrial Viability | High, widely practiced | Moderate, requires cryogenic conditions | High, suitable for continuous manufacturing |
| Safety Considerations | High temperatures, anhydrous conditions | Pyrophoric n-butyllithium, cryogenic hazards | Handling of concentrated hydrogen peroxide |
Industrial-Scale Purification: Fractional Distillation
The primary method for purifying this compound on an industrial scale is fractional distillation under reduced pressure . This technique is effective in separating the product from high-boiling solvents like sulfolane and any unreacted starting materials or by-products with different boiling points.
Key Principles of Industrial Fractional Distillation:
-
Vacuum Application: Lowering the pressure reduces the boiling point of the components, allowing distillation to occur at lower temperatures and preventing thermal degradation of the product.
-
Fractionating Column: A tall column with packing material or trays provides a large surface area for repeated vaporization and condensation cycles, leading to a more efficient separation of components with close boiling points.
-
Process Control: Precise control of temperature, pressure, and reflux ratio is crucial for achieving high product purity.
Quality Control and Analytical Methods
Ensuring the purity of this compound is critical for its use in pharmaceutical and agrochemical synthesis. The primary analytical technique for quality control is Gas Chromatography (GC) , often coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID) .
Standard GC-MS Protocol for Purity Analysis:
-
Sample Preparation: A "dilute and shoot" method is typically employed, where a small amount of the sample is accurately weighed and dissolved in a suitable GC-grade solvent (e.g., acetonitrile or dichloromethane) to a known concentration.
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-624) is used for separation.
-
Method Parameters: The oven temperature is programmed to ramp up to ensure the separation of all volatile components. The injector and detector temperatures are optimized for the analyte.
-
Quantification: A calibration curve is generated using certified reference standards of this compound. The purity of the sample is determined by comparing its peak area to the calibration curve.
-
Impurity Profiling: GC-MS is particularly powerful for identifying and quantifying trace impurities by comparing their mass spectra to library data.
Safety and Environmental Considerations
The industrial production of this compound involves the handling of hazardous materials and requires strict adherence to safety protocols and environmental regulations.
-
Halex Reaction: Key hazards include the use of high temperatures and the need for strictly anhydrous conditions to prevent side reactions and ensure safety.
-
Formylation Route: The use of pyrophoric n-butyllithium necessitates an inert atmosphere and careful handling to prevent fires. Cryogenic temperatures also present specific hazards.
-
Oxidation Route: Concentrated hydrogen peroxide is a strong oxidizing agent and requires specialized handling and storage to prevent uncontrolled reactions.
-
General Considerations: All routes involve the use of flammable solvents and require adequate ventilation and personal protective equipment (PPE). Waste streams must be managed and treated in accordance with environmental regulations.
Conclusion
The industrial synthesis of this compound is a well-established field with several viable production routes. The Halogen Exchange (Halex) reaction of 2,6-dichlorobenzaldehyde remains a dominant and robust method for large-scale production. However, the continuous oxidation of 2,6-difluorotoluene presents a modern, atom-economical alternative that is well-suited for continuous manufacturing processes. The formylation of 1,3-difluorobenzene, while effective, is often limited by the need for cryogenic conditions and the handling of pyrophoric reagents. A thorough understanding of the chemistry, process parameters, and safety considerations for each route is essential for the successful and efficient industrial production of this critical chemical intermediate.
References
- 1. CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. CN106748681A - A kind of method that 2,6 difluoro toluene continuous oxidation prepares 2,6 difluorobenzaldehydes - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
Safe Synthesis: A Technical Guide to the Hazards and Handling of 2,6-Difluorobenzaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility and Risks of a Key Synthetic Building Block
2,6-Difluorobenzaldehyde is a fluorinated aromatic aldehyde widely utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the two fluorine atoms positioned ortho to the aldehyde group, make it a valuable precursor for creating novel compounds with enhanced metabolic stability and binding affinity.[1][2][3] However, the same reactivity that makes this compound a powerful tool in organic synthesis also introduces a specific set of hazards that must be rigorously managed. This guide provides an in-depth analysis of the risks associated with this compound and outlines the critical safety protocols required for its handling, storage, and disposal to ensure the well-being of laboratory personnel and the integrity of research.
Chapter 1: Hazard Identification and Classification
A foundational principle of laboratory safety is a thorough understanding of a chemical's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements that demand careful consideration.[4]
GHS Classification:
-
Hazard Pictograms:
-
(GHS02) -
(GHS07)
-
-
Hazard Statements:
The classification as a combustible liquid (Flash Point ~73-83°C) signifies that it can ignite when exposed to an ignition source at elevated temperatures.[8] The primary health hazards are its effects as an irritant . Direct contact can cause inflammation and irritation to the skin and eyes.[9] Inhalation of its vapors or mists can lead to irritation of the respiratory tract, with potential symptoms including coughing and shortness of breath.[5][9]
Physicochemical Data for Risk Assessment
The physical properties of a substance are critical inputs for a comprehensive risk assessment, influencing everything from storage conditions to emergency response.
| Property | Value | Source(s) |
| CAS Number | 437-81-0 | [1][6] |
| Molecular Formula | C₇H₄F₂O | [10] |
| Molecular Weight | 142.10 g/mol | [1][10][11] |
| Appearance | Colorless to yellow liquid | |
| Melting Point | 15-17 °C (59-63 °F) | [1][10] |
| Boiling Point | 82-84 °C @ 15-20 mmHg | [1][10] |
| Density | ~1.317 g/mL at 25 °C | [1] |
| Flash Point | 73 - 82.5 °C (163.4 - 180.5 °F) | [8] |
| Vapor Density | 4.9 (Air = 1) |
Chapter 2: Exposure Controls and Personal Protection
Managing chemical hazards is best approached using the "Hierarchy of Controls," a framework that prioritizes the most effective and reliable safety measures. The primary goal is to minimize exposure at the source.
Caption: A diagram illustrating the hierarchy of controls for managing chemical risks.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate personnel from the chemical hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a properly functioning chemical fume hood. This is critical to prevent the inhalation of vapors and contain any potential splashes or spills.[5]
-
Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[9]
-
Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly. Their proximity is crucial for immediate decontamination in case of accidental contact.[9]
Administrative Controls: Standard Operating Procedures (SOPs)
Safe work practices are essential for minimizing risk.
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in this guide and the Safety Data Sheet (SDS).
-
Hygiene: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[10] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[9]
-
Labeling: All containers must be clearly labeled with the chemical name and appropriate GHS hazard warnings.
Personal Protective Equipment (PPE): The Final Barrier
PPE is required for all work with this compound, even when using engineering controls.[12][13]
| PPE Type | Specification | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles (meeting EN 166 or ANSI Z87.1 standards).[9] | Protects against splashes and vapors that can cause serious eye irritation. A face shield may be required for larger quantities or splash-prone operations. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Inspect gloves for tears or holes before each use. Use proper glove removal technique to avoid skin contact.[10] Contaminated gloves must be disposed of as chemical waste. |
| Body Protection | Flame-resistant laboratory coat, long pants, and closed-toe shoes. | Provides a barrier against accidental skin contact. Impervious clothing may be necessary for larger-scale work.[10] |
| Respiratory | Not required for normal use within a fume hood. | For spill cleanup or in case of ventilation failure, a respirator with an appropriate organic vapor filter (e.g., Type ABEK) is necessary.[8] |
Chapter 3: Protocols for Safe Handling, Storage, and Disposal
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure the fume hood is operational, all necessary PPE is donned correctly, and emergency equipment is accessible.
-
Pre-Transfer Checks: Keep the container away from heat, sparks, and open flames.[5][14] Grounding of containers and receiving equipment may be necessary to prevent static discharge, especially during large-scale transfers.[10][14]
-
Aliquotting/Transfer: Perform all transfers slowly and carefully to avoid splashing or generating mists. Use compatible equipment (e.g., glass, PTFE).
-
Reaction Setup: Keep reactions involving this compound under negative pressure within the fume hood. Avoid contact with incompatible materials such as strong oxidizing agents and strong bases, which can cause vigorous reactions.[10]
-
Post-Handling: Tightly close the container immediately after use.[5][6] Decontaminate the work area and any equipment used. Wash hands thoroughly.
Storage Requirements
Proper storage is crucial to maintain chemical stability and prevent accidents.
-
Location: Store in a cool, dry, well-ventilated area designated for chemical storage.[5][9]
-
Conditions: Keep the container tightly closed to prevent the escape of vapors.[6][9] The recommended storage temperature is between 2-8°C (36-46°F).[1][8]
-
Atmosphere: For long-term storage, keeping the material under an inert gas like nitrogen is recommended to prevent degradation.[9]
-
Segregation: Store away from incompatible materials, particularly strong bases and oxidizing agents, as well as sources of heat and ignition.[9][10]
Waste Disposal Protocol
Disposal of this compound and associated waste must comply with all local, state, and federal regulations.
-
Segregation: Collect surplus chemical and non-recyclable solutions in a dedicated, labeled, and sealed waste container.
-
Contaminated Materials: Any materials used for cleanup (e.g., absorbent pads, gloves, paper towels) must be treated as hazardous waste and placed in a sealed container for disposal.[10]
-
Disposal Method: Do not dispose of down the drain.[10][14] Contract a licensed professional waste disposal service. The preferred method is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the hazardous decomposition products like hydrogen fluoride.[10]
Chapter 4: Emergency Procedures
Prompt and correct action during an emergency can significantly mitigate harm.
Caption: A flowchart for decision-making during an emergency involving this compound.
First Aid Measures
Immediate medical attention is paramount in all cases of significant exposure.[9]
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][6][9]
-
Skin Contact: Remove all contaminated clothing and shoes immediately.[5][9] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][9] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from an ophthalmologist.[14]
-
Ingestion: Do NOT induce vomiting.[4][10] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, carbon dioxide (CO₂), or water spray.[4][6][10]
-
Specific Hazards: The substance is combustible. Vapors are heavier than air and may travel to a source of ignition and flash back.[14] Containers may explode when heated. Crucially, thermal decomposition and combustion will produce highly toxic and corrosive fumes, including carbon oxides and hydrogen fluoride.[6][10][14]
-
Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products.[4][6][10] Use water spray to cool unopened containers.[4][10]
Accidental Release Measures
-
Immediate Actions: Remove all sources of ignition from the area (e.g., open flames, sparks, hot surfaces).[5][10]
-
Ventilation: Ensure the area is well-ventilated to disperse vapors.
-
Personal Precautions: Do not breathe vapors or mist.[6][10] Wear the appropriate PPE as described in Chapter 2, including respiratory protection if necessary.
-
Containment & Cleanup: Prevent the spill from entering drains or waterways.[10][14] Contain the spill and then absorb it with a non-combustible, inert material such as sand, earth, or vermiculite. Collect the material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[10]
References
- 1. This compound 98 437-81-0 [sigmaaldrich.com]
- 2. scientificlabs.com [scientificlabs.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. This compound 98 437-81-0 [sigmaaldrich.com]
- 9. fishersci.fi [fishersci.fi]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. This compound | C7H4F2O | CID 136284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. hufriedygroup.com [hufriedygroup.com]
- 13. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 14. merckmillipore.com [merckmillipore.com]
Methodological & Application
Versatile Pathways to Heterocyclic Scaffolds Utilizing 2,6-Difluorobenzaldehyde
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Difluorobenzaldehyde is a pivotal C1 synthon in modern organic synthesis, particularly for constructing heterocyclic frameworks relevant to medicinal and agrochemical research. Its unique electronic properties, stemming from the aldehyde's reactivity and the strong inductive effect of the two ortho-fluorine atoms, render it a versatile precursor for a diverse array of chemical transformations.[1] This guide provides detailed application notes and validated protocols for the synthesis of key heterocycles, including benzimidazoles, dihydropyrimidines (thiouracils), and benzo[b]thiophenes, directly from this compound. We further explore its application in multi-step strategies toward more complex systems like acridines and quinolines, explaining the causal logic behind each experimental design choice.
The Strategic Advantage of this compound
The utility of this compound transcends its role as a simple aromatic aldehyde. The two fluorine atoms exert a powerful electron-withdrawing effect, which significantly activates the aldehyde group towards nucleophilic attack. Furthermore, these fluorine atoms can act as leaving groups in nucleophilic aromatic substitution (SNA_r) reactions or modulate the regioselectivity of cyclization cascades. This combination of features allows for the development of robust and efficient synthetic routes to high-value heterocyclic compounds.[1][2]
Direct Synthesis of Benzimidazole Derivatives
The reaction of this compound with 1,2-phenylenediamine is a direct and efficient method for producing 2-(2,6-difluorophenyl)benzimidazole scaffolds, which are common in pharmacologically active molecules. The reaction proceeds through the formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to the aromatic benzimidazole.
Mechanistic Rationale
The initial step is the acid-catalyzed condensation between the aldehyde and one of the amino groups of 1,2-phenylenediamine to form a Schiff base (iminium ion intermediate). The second, pendant amino group then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered dihydro-benzimidazole intermediate. The final, and often rate-limiting, step is the aromatization via oxidation. This oxidation can occur spontaneously in the presence of air or can be promoted by an added oxidant, yielding the stable benzimidazole product.
Caption: Workflow for Benzimidazole Synthesis.
Experimental Protocol: Synthesis of 1-(2,6-Difluorobenzyl)-2-(2,6-difluorophenyl)benzimidazole
This protocol describes a variation where the aldehyde participates twice, once in forming the benzimidazole ring and a second time in alkylating the ring nitrogen, showcasing its dual reactivity.[2]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1,2-phenylenediamine (1.0 eq), this compound (2.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq) in a suitable solvent such as ethanol or toluene.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 4-8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Isolation: Purify the final product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)benzimidazole.
| Reactant | Molar Eq. | Purpose |
| 1,2-Phenylenediamine | 1.0 | Diamine backbone |
| This compound | 2.2 | Forms benzimidazole & N-alkylates |
| p-Toluenesulfonic acid | 0.05 | Acid catalyst |
| Ethanol | Solvent | Reaction medium |
One-Pot Synthesis of Dihydropyrimidine Derivatives
A one-pot cyclocondensation reaction involving this compound, an active methylene compound (e.g., ethyl cyanoacetate), and thiourea provides a direct route to functionalized dihydropyrimidines, such as thiouracils.[2] This is a variation of the well-established Biginelli reaction.
Mechanistic Rationale
The reaction cascade is believed to initiate with a Knoevenagel condensation between this compound and ethyl cyanoacetate to form a highly electrophilic difluorobenzylidene cyanoacetate intermediate. This is followed by a Michael addition of thiourea to the activated double bond. The final step involves an intramolecular cyclization via nucleophilic attack of the second thiourea nitrogen onto the ester carbonyl, followed by dehydration to yield the stable heterocyclic product.
Caption: Mechanism for Dihydropyrimidine Synthesis.
Experimental Protocol: Synthesis of 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil
-
Reaction Setup: To a solution of this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and thiourea (1.2 eq) in ethanol, add a catalytic amount of a base such as piperidine or potassium carbonate.
-
Reaction: Stir the mixture at reflux for 6-12 hours. Monitor the formation of a precipitate.
-
Isolation: After cooling the reaction to room temperature, collect the precipitated solid by filtration.
-
Purification: Wash the solid sequentially with cold water and cold ethanol to remove unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to obtain the target dihydro-thiouracil derivative.
| Parameter | Condition | Rationale |
| Temperature | Reflux | Provides energy to overcome activation barriers |
| Catalyst | Piperidine/K₂CO₃ | Base catalyst for Knoevenagel condensation |
| Solvent | Ethanol | Good solubility for reactants, allows precipitation of product |
| Reaction Time | 6-12 hours | Typical duration for completion |
Synthesis of Benzo[b]thiophene Derivatives
This compound can serve as a precursor for benzo[b]thiophenes through a cascade reaction with methyl thioglycolate. This transformation leverages both the condensation reactivity of the aldehyde and the ability of one of the ortho-fluorine atoms to act as a leaving group in a subsequent intramolecular nucleophilic aromatic substitution (SNA_r).
Proposed Mechanistic Pathway
The reaction likely begins with a base-catalyzed condensation between the aldehyde and the active methylene of methyl thioglycolate, forming a thia-Knoevenagel product. The geometry of this intermediate allows the sulfur atom to be positioned correctly for an intramolecular attack on one of the fluorine-bearing carbons of the aromatic ring. This cyclization, an intramolecular SNA_r reaction, is the key ring-forming step and results in the displacement of a fluoride ion to yield the final, aromatized benzo[b]thiophene ring system.
Caption: Cascade Pathway to Benzo[b]thiophenes.
Experimental Protocol: Synthesis of Methyl 4-fluorobenzo[b]thiophene-2-carboxylate
-
Reagent Preparation: In a suitable solvent like DMF or DMSO, dissolve this compound (1.0 eq) and methyl thioglycolate (1.1 eq).
-
Base Addition: Add a solid base, such as potassium carbonate (K₂CO₃, 2.5 eq), to the mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: Cool the mixture and pour it into ice-water. Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude material by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired product.[2]
Advanced Multi-Step Syntheses
The versatility of this compound extends to its use as a starting material for more complex heterocyclic targets that require preliminary functional group transformations.
Acridines via Bernthsen Synthesis
The classic Bernthsen acridine synthesis requires the condensation of a diarylamine with a carboxylic acid.[3][4][5] this compound can be readily employed by first oxidizing it to the corresponding 2,6-difluorobenzoic acid.
-
Step A: Oxidation: this compound can be oxidized to 2,6-difluorobenzoic acid using standard oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Step B: Condensation: The resulting carboxylic acid is then heated with diphenylamine in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂) to drive the condensation and cyclization, yielding the 9-(2,6-difluorophenyl)acridine.[6]
Quinolines via Friedländer Annulation
The Friedländer annulation is a powerful method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7][8][9][10] While not a direct substrate, this compound can be used to construct the required α-methylene partner.
-
Step A: Wittig Olefination: A Wittig reaction between this compound and an appropriate phosphorane (e.g., acetylmethylidenetriphenylphosphorane) can generate a functionalized α,β-unsaturated ketone, such as (3E)-4-(2,6-difluorophenyl)-3-buten-2-one.[2]
-
Step B: Friedländer Condensation: This α,β-unsaturated ketone can then be reacted with a 2-aminoaryl aldehyde or ketone (e.g., 2-aminobenzophenone) under acidic or basic catalysis to construct the desired polysubstituted quinoline core.[11]
Conclusion
This compound is a highly valuable and versatile building block for heterocyclic synthesis. Its unique electronic properties enable its participation in a wide range of transformations, from direct one-pot cyclocondensations to key roles in multi-step synthetic strategies. The protocols and mechanistic insights provided herein demonstrate its broad applicability and empower researchers to leverage this key intermediate in the design and execution of novel synthetic routes toward functionalized heterocyclic molecules for drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. scientificlabs.com [scientificlabs.com]
- 3. bch.ro [bch.ro]
- 4. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. du.edu.eg [du.edu.eg]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Synthesis of Stilbene Derivatives via the Wittig Reaction with 2,6-Difluorobenzaldehyde
Abstract
This document provides a comprehensive guide to performing the Wittig reaction using 2,6-difluorobenzaldehyde as a substrate. The Wittig reaction is a cornerstone of modern organic synthesis, enabling the formation of alkenes from carbonyl compounds and phosphorus ylides.[1][2] The synthesis of stilbene derivatives, which are prevalent in medicinal chemistry and materials science, is a common application of this reaction.[3][4][5][6] This protocol details the reaction mechanism, provides a step-by-step experimental procedure, offers troubleshooting advice, and discusses methods for purification and characterization of the resulting 2,6-difluorostilbene derivative.
Introduction: The Significance of the Wittig Reaction
The Wittig olefination is a powerful and versatile method for constructing carbon-carbon double bonds with high regioselectivity.[7] Discovered by Georg Wittig in 1954, this reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent).[8][9] The reaction's primary driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[2][10]
The substrate of interest, this compound, presents a unique case. The two ortho-fluorine atoms are strong electron-withdrawing groups, which can enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards the nucleophilic ylide. This guide will focus on the reaction with a semi-stabilized ylide derived from benzyltriphenylphosphonium chloride to synthesize a difluorinated stilbene analogue, a scaffold of significant interest in drug discovery.
The Reaction Mechanism: A Stepwise View
The Wittig reaction proceeds through a well-studied pathway involving a cyclic intermediate.[1][10][11] Understanding this mechanism is crucial for controlling the reaction and predicting its stereochemical outcome.
The core steps are:
-
Ylide Formation: A phosphonium salt is deprotonated by a strong base to form the phosphorus ylide, a species with adjacent positive and negative charges (a zwitterion).[2]
-
Nucleophilic Attack & Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. This is believed to be a concerted [2+2] cycloaddition, directly forming a four-membered ring intermediate known as an oxaphosphetane.[1][10][12]
-
Cycloreversion: The oxaphosphetane intermediate is unstable and rapidly collapses in a retro-[2+2] cycloaddition. This fragmentation yields the final alkene product and triphenylphosphine oxide (TPPO).[13]
Caption: General mechanism of the Wittig reaction.
Controlling Stereoselectivity
The geometry (E/Z) of the resulting alkene is a critical outcome determined primarily by the nature of the ylide.[11]
-
Non-stabilized Ylides (e.g., with alkyl substituents) are highly reactive. The reaction is under kinetic control, and the initial cycloaddition is irreversible and rapid, leading predominantly to the Z-alkene.[1][2]
-
Stabilized Ylides (with electron-withdrawing groups like esters or ketones) are less reactive. The initial cycloaddition can be reversible, allowing for equilibration to the more thermodynamically stable intermediate, which leads to the E-alkene.[1][2][11][13]
-
Semi-stabilized Ylides (e.g., benzyl or allyl ylides) often provide poor selectivity, yielding mixtures of E and Z isomers.[1] The protocol described here uses a semi-stabilized ylide, and the E/Z ratio can be influenced by factors like solvent and the presence of lithium salts.[8] For selective synthesis of the E-alkene, the Schlosser modification can be employed.[14][15]
Experimental Protocol
This protocol describes the synthesis of (E/Z)-1-(2,6-difluorostyryl)benzene from benzyltriphenylphosphonium chloride and this compound.
Materials and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Mmol | Equiv. | Notes |
| Benzyltriphenylphosphonium chloride | C₂₅H₂₂ClP | 388.87 | 428 mg | 1.10 | 1.1 | Dry thoroughly before use. |
| This compound | C₇H₄F₂O | 142.10 | 142 mg | 1.00 | 1.0 | Use freshly distilled or high-purity. |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 0.44 mL | 1.10 | 1.1 | 2.5 M solution in hexanes. Handle with extreme care. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~15 mL | - | - | Anhydrous, inhibitor-free. |
| Saturated NH₄Cl (aq.) | - | - | ~10 mL | - | - | For quenching. |
| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 | ~30 mL | - | - | For extraction. |
| Brine (Saturated NaCl) | - | - | ~10 mL | - | - | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - | - | For drying. |
Equipment: Flame-dried round-bottom flasks, magnetic stirrer, stir bar, syringes, needles, nitrogen/argon line with manifold, rubber septa, separatory funnel, rotary evaporator.
Step-by-Step Procedure
Caption: Experimental workflow for the Wittig reaction.
-
Ylide Generation:
-
To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (428 mg, 1.10 mmol) and a magnetic stir bar.
-
Add 10 mL of anhydrous THF via syringe. Stir the resulting suspension.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add n-butyllithium (0.44 mL of a 2.5 M solution, 1.10 mmol) dropwise via syringe over 5 minutes. A deep orange or reddish color should develop, indicating the formation of the ylide.[9][16]
-
Stir the ylide solution at 0 °C for 30-60 minutes.[16]
-
-
Reaction with Aldehyde:
-
In a separate dry vial, dissolve this compound (142 mg, 1.00 mmol) in 5 mL of anhydrous THF.
-
Slowly add the aldehyde solution to the stirring ylide solution at 0 °C via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
Quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride solution.[17]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 15 mL).[18]
-
Combine the organic layers and wash with 10 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid or semi-solid.[18]
-
Purification and Characterization
The primary impurity in the crude product is triphenylphosphine oxide (TPPO). The polarity of the desired stilbene product can be similar to that of TPPO, making separation by standard column chromatography challenging.[19][20]
-
Purification Strategy 1: Column Chromatography:
-
Use a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) and carefully monitor fractions by TLC. The stilbene product is expected to be less polar than TPPO.
-
-
Purification Strategy 2: Chemical Treatment & Chromatography:
-
If separation is difficult, the crude mixture can be treated to modify the TPPO. One method involves converting TPPO and any excess triphenylphosphine into more polar derivatives by treating the crude mixture with an oxidizing agent like hydrogen peroxide or a quaternizing agent like iodomethane in a suitable solvent.[19] These highly polar byproducts can then be easily removed by a silica gel plug or column chromatography.[19]
-
-
Purification Strategy 3: Recrystallization:
-
Characterization:
-
¹H and ¹³C NMR: To confirm the structure and determine the E/Z isomer ratio.
-
¹⁹F NMR: To confirm the presence and environment of the fluorine atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete ylide formation due to wet reagents/solvents or inactive base.[16] 2. Aldehyde is of poor quality (oxidized or polymerized).[16] 3. Ylide is unstable and decomposed before reacting. | 1. Ensure all glassware is flame-dried and solvents are anhydrous. Use fresh, properly titrated n-BuLi.[16] 2. Use freshly distilled or purified aldehyde.[16] 3. Generate the ylide in the presence of the aldehyde.[22] |
| Poor E/Z Selectivity | The benzyl ylide used is semi-stabilized, which often gives isomer mixtures.[1] | For higher E-selectivity, consider the Horner-Wadsworth-Emmons reaction or the Schlosser modification.[1][8] For higher Z-selectivity, use salt-free conditions (e.g., with NaHMDS as a base).[16] |
| Difficult Purification | Product and TPPO have similar Rf values on TLC. | Convert TPPO to a more polar phosphonium salt or oxide before chromatography.[19] Alternatively, attempt recrystallization from different solvents. |
| Reaction Stalls | Steric hindrance from the ortho-fluorine atoms may slow the reaction. | Increase reaction time or gently warm the reaction mixture after the initial addition. For highly hindered substrates, the Horner-Wadsworth-Emmons reaction is a superior alternative.[16] |
Alternative Method: The Horner-Wadsworth-Emmons (HWE) Reaction
For cases requiring high E-alkene selectivity and a simpler purification, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative.[23][24][25]
Key Advantages:
-
High E-Selectivity: The HWE reaction almost exclusively produces the more stable E-alkene.[23][24]
-
Increased Nucleophilicity: The phosphonate-stabilized carbanions are more nucleophilic than corresponding Wittig reagents and react well even with hindered ketones.[24]
-
Simplified Purification: The phosphate byproduct is water-soluble and easily removed during the aqueous workup, eliminating the problematic TPPO separation.[16][23][24]
The HWE reaction involves a phosphonate ester (prepared via the Arbuzov reaction) instead of a phosphonium salt.[24]
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05162B [pubs.rsc.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www1.udel.edu [www1.udel.edu]
- 10. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Schlosser Modification of the Wittig Reaction | Ambeed [ambeed.com]
- 15. synarchive.com [synarchive.com]
- 16. benchchem.com [benchchem.com]
- 17. rsc.org [rsc.org]
- 18. youtube.com [youtube.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. web.mnstate.edu [web.mnstate.edu]
- 22. reddit.com [reddit.com]
- 23. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 24. alfa-chemistry.com [alfa-chemistry.com]
- 25. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Strategic Role of 2,6-Difluorobenzaldehyde in the Synthesis of Pharmaceutical Intermediates
Abstract
This document provides an in-depth technical guide on the application of 2,6-difluorobenzaldehyde as a pivotal starting material in the synthesis of pharmaceutical intermediates. The unique electronic properties conferred by the ortho-difluoro substitution render this benzaldehyde derivative a highly valuable building block for constructing complex molecular architectures.[1][2] We will delve into the mechanistic rationale behind its reactivity and provide a detailed, field-proven protocol for a key synthetic transformation: the Knoevenagel condensation for the preparation of 2-((2,6-difluorobenzylidene)malononitrile), a versatile intermediate for various bioactive compounds.
Introduction: The Significance of Fluorination in Medicinal Chemistry
The incorporation of fluorine atoms into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance a molecule's pharmacological profile.[3] The presence of fluorine can significantly improve metabolic stability, binding affinity to target proteins, and lipophilicity, thereby positively influencing the overall efficacy and pharmacokinetics of a drug.[3] this compound serves as a critical synthon for introducing the 2,6-difluorophenyl moiety into target molecules, a structural motif found in a range of biologically active compounds.[1][3]
The electron-withdrawing nature of the two fluorine atoms ortho to the aldehyde group in this compound enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity, combined with the steric influence of the ortho substituents, allows for controlled and efficient chemical transformations. This guide will focus on one such transformation, the Knoevenagel condensation, as a prime example of the utility of this compound in building complex molecular frameworks for drug discovery.[2]
Core Application: The Knoevenagel Condensation
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[4] This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which are key precursors to a wide array of pharmaceuticals.[2]
Mechanistic Insights: The "Why" Behind the Protocol
Understanding the reaction mechanism is paramount for troubleshooting and optimizing synthetic protocols. The piperidine-catalyzed Knoevenagel condensation of this compound with malononitrile proceeds through several key steps:
-
Iminium Ion Formation: The catalytic cycle is initiated by the reaction of the secondary amine catalyst, piperidine, with the electrophilic carbonyl carbon of this compound. This forms a carbinolamine intermediate which then dehydrates to generate a highly electrophilic iminium ion. The formation of this iminium ion is often the rate-determining step and is crucial for activating the aldehyde towards nucleophilic attack.[5][6]
-
Carbanion Formation: Concurrently, piperidine acts as a base, abstracting an acidic proton from the active methylene group of malononitrile. This deprotonation generates a resonance-stabilized carbanion (enolate).[5]
-
Nucleophilic Attack: The newly formed carbanion attacks the electrophilic iminium ion, leading to the formation of a new carbon-carbon bond and an addition intermediate.[5]
-
Catalyst Regeneration and Dehydration: The intermediate then eliminates the piperidine catalyst, which re-enters the catalytic cycle. Subsequent dehydration of the resulting β-hydroxy compound yields the final α,β-unsaturated product, 2-((2,6-difluorobenzylidene)malononitrile). The elimination of the piperidine catalyst is facilitated by its role as a good leaving group.[3][5]
Caption: Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation.
Detailed Experimental Protocol: Synthesis of 2-((2,6-Difluorobenzylidene)malononitrile)
This protocol provides a robust method for the synthesis of 2-((2,6-difluorobenzylidene)malononitrile), a valuable intermediate for further elaboration in pharmaceutical synthesis.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Amount |
| This compound | 142.10 | 10.0 | 1.42 g |
| Malononitrile | 66.06 | 10.0 | 0.66 g |
| Piperidine (Catalyst) | 85.15 | 1.0 | 0.1 mL |
| Ethanol (Solvent) | - | - | 50 mL |
| 250 mL Round-Bottom Flask | - | - | 1 |
| Magnetic Stirrer and Stir Bar | - | - | 1 |
| Vacuum Filtration Apparatus | - | - | 1 |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1.42 g (10.0 mmol) of this compound and 0.66 g (10.0 mmol) of malononitrile in 50 mL of ethanol at room temperature.
-
Catalyst Addition: To the stirred solution, add 0.1 mL (1.0 mmol) of piperidine.
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress should be monitored using Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours, and the product will begin to precipitate from the solution as a solid.
-
Isolation: Once the reaction is complete, collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and the catalyst.
-
Drying: Dry the purified product under vacuum to a constant weight. A typical yield for this reaction is greater than 90%.
Self-Validation and Characterization
To ensure the identity and purity of the synthesized intermediate, the following characterization is recommended:
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopic Analysis:
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon framework.
-
FT-IR: To identify characteristic functional groups, such as the nitrile (C≡N) and alkene (C=C) stretches.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US5191126A - Process for the preparation of difluorobenzaldehydes - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents [patents.google.com]
- 6. Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation of 2,6-Difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Value of Fluorinated Chalcones in Medicinal Chemistry
Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diaryl-2-propen-1-one backbone. This α,β-unsaturated ketone system is a privileged scaffold in medicinal chemistry, responsible for a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2] The introduction of fluorine atoms into the chalcone structure is a well-established strategy to enhance therapeutic potential. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4]
This guide provides a detailed protocol and expert insights for the synthesis of chalcones using 2,6-Difluorobenzaldehyde as a key precursor. The focus is on the Claisen-Schmidt condensation, a robust and widely adopted method for constructing the chalcone framework.[5][6] By understanding the causality behind each experimental step, researchers can effectively troubleshoot and adapt this protocol for the synthesis of diverse, high-value fluorinated chalcone libraries.
The Core Mechanism: Base-Catalyzed Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. It is a type of crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and an aliphatic or aromatic ketone (possessing α-hydrogens).[6] The reaction proceeds via a well-understood, base-catalyzed mechanism:
-
Enolate Formation: The base (e.g., hydroxide ion) abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile.[7]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde (this compound). This step forms a tetrahedral intermediate, a β-hydroxy ketone (aldol adduct).[8]
-
Dehydration: The aldol adduct readily undergoes dehydration (loss of a water molecule) under the basic reaction conditions. This elimination is highly favorable as it results in the formation of a highly conjugated π-system, the stable α,β-unsaturated ketone that defines the chalcone structure.[7]
The use of an aromatic aldehyde without α-hydrogens, such as this compound, prevents self-condensation of the aldehyde, thereby increasing the yield of the desired crossed-condensation product.[6]
Detailed Experimental Protocol: Synthesis of (E)-1-(Aryl)-3-(2,6-difluorophenyl)prop-2-en-1-one
This protocol describes a general and reliable method for synthesizing fluorinated chalcones from this compound and a substituted acetophenone.
3.1. Materials & Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| This compound | C₇H₄F₂O | 142.10 | Electrophile |
| Substituted Acetophenone | C₈H₈O (example) | 120.15 (example) | Nucleophile precursor |
| Potassium Hydroxide (KOH) | KOH | 56.11 | Base catalyst |
| Ethanol (95%) | C₂H₅OH | 46.07 | Reaction solvent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Alternative solvent |
| Hydrochloric Acid (HCl) | HCl | 36.46 | For neutralization (dilute solution) |
| Distilled Water | H₂O | 18.02 | --- |
| Crushed Ice | --- | --- | For workup |
3.2. Step-by-Step Synthesis Procedure
-
Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substituted acetophenone (10 mmol, 1.0 eq.) and this compound (10 mmol, 1.0 eq.) in 30 mL of ethanol. Stir at room temperature until a clear solution is obtained.
-
Catalyst Preparation & Addition: Separately, prepare a 50% (w/v) aqueous solution of potassium hydroxide (KOH). While stirring the ethanolic solution of reactants vigorously, add the KOH solution dropwise over 5-10 minutes.
-
Expert Insight: The slow, dropwise addition of the strong base is crucial. It maintains a controlled concentration of the enolate, minimizing potential side reactions. A rapid change in color (often to yellow, orange, or red) is typically observed, indicating the formation of the conjugated chalcone product.
-
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction progress should be monitored every 1-2 hours using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Hexane:Ethyl Acetate, 8:2 v/v). The reaction is considered complete when the starting aldehyde spot has been consumed. Typical reaction times range from 4 to 24 hours.[2]
-
Causality Note: The choice of solvent can be critical. While ethanol is common, with highly fluorinated benzaldehydes, nucleophilic solvents like methanol can sometimes lead to a competing nucleophilic aromatic substitution (SNAr) reaction, where the methoxide ion displaces a fluorine atom.[9] If SNAr is a concern, using a non-nucleophilic solvent like Tetrahydrofuran (THF) is a recommended alternative.[9]
-
-
Product Precipitation (Workup): Once the reaction is complete, pour the reaction mixture slowly into a beaker containing approximately 200 g of crushed ice and 100 mL of water. Stir the mixture well. This step precipitates the crude chalcone product, which is typically insoluble in water.
-
Neutralization: While stirring the iced mixture, slowly add dilute hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~2-3). This neutralizes the excess KOH catalyst.[2]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid generously with cold distilled water (3 x 50 mL) to remove any inorganic salts and water-soluble impurities.
-
Purification: The crude product should be purified by recrystallization from a suitable solvent, most commonly ethanol.[10] Dissolve the crude solid in a minimum amount of hot ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Drying & Yield Calculation: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight. Calculate the final percentage yield.
Visualization of the Experimental Workflow
The following diagram outlines the complete workflow from synthesis to final characterization.
Caption: Workflow for the synthesis and characterization of fluorinated chalcones.
Product Characterization: A Self-Validating System
Thorough characterization is essential to confirm the structure and purity of the synthesized chalcone.
-
Melting Point (MP): A sharp and uncorrected melting point range is a primary indicator of high purity.[2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique confirms the presence of key functional groups. Expect to see characteristic absorption bands:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural elucidation.
-
¹H NMR: The two ethylenic protons (Hα and Hβ) of the enone bridge are highly characteristic. They appear as two distinct doublets in the downfield region (typically δ 6.5-8.0 ppm) with a large coupling constant (J ≈ 15-16 Hz), which confirms the trans (E) configuration of the double bond.[11][12] Aromatic protons will appear in their expected regions.
-
¹³C NMR: The carbonyl carbon (C=O) signal is typically observed far downfield (δ > 185 ppm). Signals for the α and β carbons of the enone system and the fluorine-bearing aromatic carbons will also be present.
-
-
Mass Spectrometry (MS): This analysis confirms the molecular weight of the synthesized compound, providing the final piece of evidence for its identity.
References
- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. Claisen-Schmidt Condensation [cs.gordon.edu]
- 8. magritek.com [magritek.com]
- 9. acgpubs.org [acgpubs.org]
- 10. jetir.org [jetir.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Biotransformation, Characterization, and DFT Study of Organic Azachalcone Dyes and Secondary Metabolites with Biological and Conformation Dependence of Dipolar-Octupolar NLO Responses - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 2,6-Difluorobenzaldehyde in the Synthesis of Novel Kinase Inhibitors
Introduction: The Fluorine Advantage in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacological properties.[1][2] The unique electronic and steric characteristics of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[3][4] Kinase inhibitors, a cornerstone of targeted cancer therapy, have particularly benefited from this approach. The quinazoline scaffold, for instance, is a privileged structure found in numerous FDA-approved Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, and its efficacy is often modulated by the presence and position of fluorine substituents.[5][6]
This technical guide focuses on the application of 2,6-difluorobenzaldehyde as a versatile and valuable starting material in the synthesis of kinase inhibitors. The presence of two fluorine atoms ortho to the aldehyde group imparts distinct reactivity and offers a strategic entry point for creating novel, potent, and selective kinase inhibitors.[7][8] We will explore the causality behind its use, provide detailed, field-proven protocols for the synthesis of relevant heterocyclic scaffolds, and present a logical framework for its application in the development of next-generation kinase inhibitors.
The 2,6-Difluorophenyl Motif: A Key to Enhanced Biological Activity
The 2,6-difluorophenyl group, readily introduced through reactions with this compound, offers several advantages in drug design:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[2] This can lead to improved pharmacokinetic profiles and a longer duration of action.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with amino acid residues in the kinase ATP-binding pocket, potentially increasing the inhibitor's potency.
-
Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's pKa and lipophilicity, which are critical for cell membrane permeability and overall bioavailability.[9]
Core Application: Synthesis of Heterocyclic Scaffolds
This compound is a key building block for a variety of heterocyclic structures that form the core of many kinase inhibitors. Its aldehyde functionality allows for participation in a range of condensation and cyclization reactions.
Protocol 1: One-Pot Cyclocondensation for the Synthesis of Dihydro-2-thiouracil Derivatives
This protocol details a one-pot synthesis of 5-cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil, a heterocyclic scaffold with potential for further elaboration into various therapeutic agents. This reaction demonstrates the utility of this compound in multicomponent reactions to build complex molecular architectures efficiently.[10]
Reaction Scheme:
Caption: One-pot synthesis of a dihydro-2-thiouracil derivative.
Materials:
| Reagent/Solvent | M.W. | Quantity | Moles |
| This compound | 142.10 | 1.42 g | 10.0 mmol |
| Ethyl Cyanoacetate | 113.12 | 1.13 g | 10.0 mmol |
| Thiourea | 76.12 | 0.76 g | 10.0 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 mmol |
| Ethanol | - | 50 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.42 g, 10.0 mmol), ethyl cyanoacetate (1.13 g, 10.0 mmol), thiourea (0.76 g, 10.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol) in 50 mL of ethanol.
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).
-
Drying: Dry the purified product under vacuum to a constant weight.
Causality Behind Experimental Choices:
-
Potassium Carbonate: Acts as a base to deprotonate the active methylene group of ethyl cyanoacetate, initiating the condensation cascade.
-
Ethanol: Serves as a suitable solvent for the reactants and facilitates the reaction under reflux conditions.
-
Reflux: Provides the necessary thermal energy to drive the cyclocondensation to completion.
Protocol 2: Representative Synthesis of a Quinazolinone Scaffold for EGFR Inhibitors
The quinazolinone core is a key pharmacophore in many EGFR tyrosine kinase inhibitors.[11] While a specific protocol for a known drug starting from this compound is not prevalent in publicly available literature, the following representative procedure, based on established methodologies like the Niementowski synthesis, illustrates how this starting material can be effectively used to construct this critical scaffold.[12]
Workflow for Quinazolinone Synthesis:
Caption: General workflow for quinazolinone synthesis.
Materials:
| Reagent/Solvent | M.W. | Quantity | Moles |
| This compound | 142.10 | 1.42 g | 10.0 mmol |
| 2-Aminobenzamide | 136.15 | 1.36 g | 10.0 mmol |
| Polyphosphoric Acid (PPA) | - | ~15 g | - |
| or Acetic Acid | - | 20 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask, thoroughly mix this compound (1.42 g, 10.0 mmol) and 2-aminobenzamide (1.36 g, 10.0 mmol).
-
Method A (Thermal Cyclization with PPA): Add polyphosphoric acid (~15 g) to the mixture. Heat the reaction mixture to 140-150 °C with stirring for 2-3 hours.
-
Method B (Acid-Catalyzed Cyclization): Alternatively, suspend the mixture in glacial acetic acid (20 mL) and heat to reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water (100 mL) with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Drying: Dry the purified quinazolinone derivative under vacuum.
Causality Behind Experimental Choices:
-
2-Aminobenzamide: Provides the necessary atoms to form the pyrimidine ring of the quinazolinone scaffold.
-
Polyphosphoric Acid (PPA) or Acetic Acid: Acts as both a catalyst and a dehydrating agent to facilitate the cyclization of the intermediate Schiff base.
-
Heat: Provides the activation energy required for the intramolecular cyclization.
Signaling Pathways and Experimental Workflows
The synthesized quinazolinone scaffolds can be further functionalized and evaluated as potential kinase inhibitors. A primary target for such compounds is the EGFR signaling pathway, which is often dysregulated in cancer.
EGFR Signaling Pathway:
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Experimental Workflow for Kinase Inhibitor Evaluation:
Caption: Workflow for evaluating synthesized kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of heterocyclic scaffolds relevant to kinase inhibitor discovery. Its unique electronic properties, conferred by the ortho-difluoro substitution, provide a strategic advantage in designing molecules with enhanced metabolic stability and binding affinity. The protocols and workflows presented in this guide offer a robust framework for researchers and drug development professionals to leverage this compound in the creation of novel and potent kinase inhibitors.
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. tandfonline.com [tandfonline.com]
- 10. scientificlabs.com [scientificlabs.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Schiff Bases from 2,6-Difluorobenzaldehyde: Application Notes and Protocols for Researchers
Introduction: The Significance of Fluorinated Schiff Bases in Modern Drug Discovery
Schiff bases, compounds containing the characteristic azomethine (-C=N-) functional group, are a cornerstone in the synthesis of a vast array of organic molecules and materials.[1] Their facile preparation, typically through the condensation of a primary amine and a carbonyl compound, belies their profound impact across various scientific disciplines, most notably in medicinal chemistry.[2][3] The imine linkage is not merely a synthetic convenience; it is a pharmacophorically relevant moiety, imparting specific electronic and structural properties that can be crucial for biological activity.[4]
This guide focuses on the preparation of Schiff bases derived from 2,6-difluorobenzaldehyde. The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in modern drug discovery to enhance pharmacokinetic and physicochemical properties.[5] The two fluorine atoms positioned ortho to the aldehyde group in this compound exert strong electron-withdrawing inductive effects, which significantly influence the reactivity of the carbonyl carbon and the properties of the resulting Schiff base.[6][7] These fluorinated Schiff bases are valuable intermediates in the synthesis of novel therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8][9]
This document provides detailed, field-proven protocols for the synthesis of Schiff bases from this compound, offering insights into the causality behind experimental choices, self-validating characterization methods, and a foundation in authoritative scientific literature.
Reaction Mechanism and the Influence of Ortho-Difluoro Substitution
The formation of a Schiff base is a reversible, two-step process initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the imine. The reaction is often catalyzed by a small amount of acid.
The presence of two fluorine atoms in the ortho positions of the benzaldehyde ring has a pronounced electronic effect on the reaction. Fluorine is the most electronegative element, and its strong electron-withdrawing nature increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. This can lead to faster reaction rates compared to unsubstituted or electron-donating substituted benzaldehydes.
Experimental Protocols
Two representative protocols are detailed below for the synthesis of Schiff bases from this compound. Protocol 1 describes a general acid-catalyzed condensation, while Protocol 2 outlines a metal-catalyzed approach that may be suitable for less reactive amines or to achieve higher yields.
Protocol 1: General Acid-Catalyzed Synthesis of a Schiff Base from this compound and Aniline
This protocol details the synthesis of N-(2,6-difluorobenzylidene)aniline, a representative Schiff base.
Materials:
-
This compound (1.0 mmol, 142.11 g/mol )
-
Aniline (1.0 mmol, 93.13 g/mol )
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
-
50 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.
-
In a separate beaker, dissolve 1.0 mmol of aniline in 10 mL of absolute ethanol.
-
Add the aniline solution to the round-bottom flask containing the this compound solution with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[10]
-
Fit the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[10]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by vacuum filtration using a Büchner funnel.[10]
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.[10]
-
Recrystallize the crude product from hot ethanol to obtain the purified Schiff base.[10]
-
Dry the purified crystals in a desiccator.
-
Record the yield, melting point, and characterize the compound using spectroscopic methods.
Protocol 2: Microwave-Assisted Synthesis of a Schiff Base from this compound and a Substituted Amine
This protocol offers a more rapid and often higher-yielding alternative to conventional heating.
Materials:
-
This compound (1.0 mmol, 142.11 g/mol )
-
Substituted primary amine (e.g., 4-aminophenol) (1.0 mmol)
-
Methanol (25 mL)
-
Glacial Acetic Acid (3 drops)
-
Microwave-safe reaction vessel
-
Microwave synthesizer
Procedure:
-
In a microwave-safe reaction vessel, combine 1.0 mmol of this compound and 1.0 mmol of the substituted primary amine in 25 mL of methanol.
-
Add three drops of glacial acetic acid to the mixture.[11]
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture for five minutes at a suitable power level (to be optimized for the specific instrument and reactants).[11]
-
After irradiation, allow the vessel to cool to room temperature.
-
Pour the resulting mixture into a beaker containing cold water.[11]
-
Collect the solid product by filtration, recrystallize from a suitable solvent (e.g., methanol or ethanol), wash with cold solvent, and dry.[11]
Characterization of Schiff Bases
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. The following spectroscopic techniques are routinely employed.
Infrared (IR) Spectroscopy
The most significant feature in the IR spectrum of a Schiff base is the appearance of a strong absorption band corresponding to the C=N (azomethine) stretching vibration, typically observed in the range of 1600-1690 cm⁻¹. The absence of the characteristic C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) provides strong evidence for the formation of the imine.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=N (Azomethine) | 1600 - 1690 |
| C-F (Aromatic) | 1100 - 1400 |
| C-H (Aromatic) | 3000 - 3100 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The formation of the Schiff base is unequivocally confirmed by the appearance of a singlet in the downfield region of the ¹H NMR spectrum, corresponding to the azomethine proton (-CH=N-). This signal typically appears between δ 8.0 and 9.5 ppm. The integration of this peak should correspond to one proton.
¹³C NMR: In the ¹³C NMR spectrum, the carbon atom of the azomethine group gives a characteristic signal in the range of δ 145-165 ppm. The disappearance of the aldehyde carbonyl carbon signal (typically > δ 190 ppm) is also a key indicator of a successful reaction.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
| ¹H | -CH =N- (Azomethine) | 8.0 - 9.5 |
| ¹³C | -C H=N- (Azomethine) | 145 - 165 |
| ¹³C | Ar-C -F | 150 - 165 (with C-F coupling) |
Note: The exact chemical shifts will vary depending on the specific amine used and the solvent.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of Schiff bases from this compound.
Caption: General workflow for the synthesis of Schiff bases.
Applications in Drug Development
Schiff bases derived from fluorinated benzaldehydes are of significant interest to the pharmaceutical industry due to their wide range of biological activities. The presence of the azomethine group is crucial for their bioactivity, often acting as a key binding motif with biological targets.[4] The fluorine substituents can enhance properties such as metabolic stability, membrane permeability, and binding affinity.[5] These compounds and their metal complexes have demonstrated potential as:
-
Antimicrobial agents: Exhibiting activity against various strains of bacteria and fungi.[8][9]
-
Anticancer agents: Showing cytotoxicity against various cancer cell lines.[4]
-
Anti-inflammatory agents: Demonstrating potential in modulating inflammatory pathways.[4]
The versatility of the Schiff base synthesis allows for the creation of large libraries of compounds for high-throughput screening, making this a valuable reaction in the drug discovery pipeline.
References
- 1. Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 3. globalconference.info [globalconference.info]
- 4. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Applications of Fluorine in Medicinal Chemistry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Cyclocondensation of 2,6-Difluorobenzaldehyde with Thiourea
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the cyclocondensation reaction between 2,6-difluorobenzaldehyde and thiourea. This reaction is a cornerstone for synthesizing a variety of heterocyclic compounds, particularly dihydropyrimidinethiones and their derivatives, which are recognized as "privileged structures" in medicinal chemistry due to their broad spectrum of biological activities.[1] We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-tested protocols for its execution under various conditions, and discuss the significance of the resulting products in the landscape of drug discovery. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure reproducibility and success.
Introduction: The Significance of Dihydropyrimidinethiones
The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including the nucleobases of DNA and RNA.[2] Consequently, synthetic derivatives of pyrimidine have garnered immense interest in medicinal chemistry. Among these, 3,4-dihydropyrimidin-2(1H)-thiones (DHPM-thiones), accessible through reactions like the one discussed herein, are of particular importance. These compounds and their oxygen analogs (dihydropyrimidinones) have demonstrated a wide array of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1][2][3]
The most direct route to these valuable scaffolds is the Biginelli reaction, a multi-component reaction (MCR) that involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and a urea or thiourea.[4][5] MCRs are highly valued in drug discovery for their efficiency, atom economy, and ability to generate molecular complexity in a single step.[2][6] The use of this compound as the aldehyde component introduces fluorine atoms, which can significantly enhance the metabolic stability, binding affinity, and lipophilicity of the final molecule, making it a particularly interesting starting material for drug design.
Mechanistic Insights: The Biginelli and Related Reactions
The cyclocondensation of this compound with thiourea, often in the presence of a third component like a β-dicarbonyl compound, generally proceeds via a mechanism analogous to the Biginelli reaction.
The Classical Biginelli Reaction Mechanism
The accepted mechanism for the Biginelli reaction involves a series of bimolecular reactions.[4] A key initial step is the acid-catalyzed condensation of the aldehyde with urea or thiourea to form an acyl-imine intermediate. This is followed by the nucleophilic addition of the enolate of the β-dicarbonyl compound to the imine. The final step is a cyclization via nucleophilic attack of the amine on a carbonyl group, followed by dehydration to yield the dihydropyrimidine ring.
References
Application Notes & Protocols: Leveraging 2,6-Difluorobenzaldehyde in the Rational Design of Novel Anti-Cancer Agents
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and bioavailability to therapeutic agents.[1][2] 2,6-Difluorobenzaldehyde emerges as a privileged building block in this context, offering a unique combination of reactivity and electronic properties for the synthesis of innovative anti-cancer compounds. The electron-withdrawing nature of the dual ortho-fluorine atoms significantly influences the reactivity of the aldehyde group and the overall conformation of the resulting derivatives, making it a versatile starting point for diverse molecular architectures.[3][4] This guide provides an in-depth exploration of the application of this compound in oncology drug discovery, detailing synthetic protocols for key compound classes, methodologies for biological evaluation, and insights into their mechanisms of action.
The Rationale: Why this compound?
The utility of this compound in drug design is not coincidental; it is rooted in the fundamental physicochemical properties of the fluorine atom.[5][6]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. Introducing fluorine atoms at the ortho positions can shield adjacent sites from metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2]
-
Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions, hydrogen bonds, and multipolar interactions within protein binding pockets. The 2,6-difluoro substitution pattern locks the phenyl ring into a specific conformation, which can be exploited to optimize interactions with the target protein.[5]
-
Modulation of Physicochemical Properties: Fluorination increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes and reach its intracellular target.[2][5] The strong electron-withdrawing effect of the fluorine atoms also lowers the pKa of nearby functional groups, potentially altering drug-receptor binding profiles.
These attributes make this compound an ideal starting material for generating libraries of compounds with drug-like properties. Its aldehyde functionality serves as a reactive handle for well-established chemical transformations, including condensations, reductive aminations, and Wittig reactions.[7][8]
Synthetic Pathways and Key Compound Classes
This compound is a versatile precursor for several classes of compounds that have demonstrated significant anti-cancer activity. The general synthetic approach involves leveraging the reactivity of the aldehyde group.
Figure 1: General synthetic workflows starting from this compound.
Chalcones: The α,β-Unsaturated Ketone Scaffold
Chalcones, characterized by an open-chain flavonoid structure, are extensively studied for their broad spectrum of biological activities, including potent anti-cancer effects.[9][10] They are known to induce apoptosis and inhibit cell proliferation across various cancer cell lines.[11][12]
Protocol 1: Synthesis of a this compound-Derived Chalcone
This protocol describes a base-catalyzed Claisen-Schmidt condensation, a reliable method for chalcone synthesis.[13]
Materials:
-
This compound (1.0 mmol)
-
Substituted Acetophenone (e.g., 4'-hydroxyacetophenone) (1.0 mmol)
-
Potassium Hydroxide (KOH) (2.0 mmol)
-
Ethanol (EtOH), 200 proof
-
10% Hydrochloric Acid (HCl)
-
Deionized Water
-
Magnetic Stirrer, Round Bottom Flask (50 mL), Beaker (250 mL), Büchner Funnel
Procedure:
-
In a 50 mL round bottom flask, dissolve this compound (1.0 mmol) and the selected acetophenone derivative (1.0 mmol) in 15 mL of ethanol. Stir until all solids are dissolved.
-
In a separate beaker, prepare a solution of KOH (2.0 mmol) in 5 mL of ethanol.
-
Slowly add the ethanolic KOH solution to the aldehyde/ketone mixture at room temperature with vigorous stirring.
-
A color change and/or formation of a precipitate is typically observed. Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, pour the reaction mixture into a beaker containing ~100 g of crushed ice.
-
Acidify the mixture by slowly adding 10% HCl while stirring until the pH is ~2-3. This will precipitate the chalcone product.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious cold deionized water to remove residual salts.
-
Dry the product under vacuum. The crude chalcone can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Causality Note: The base (KOH) deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the this compound. The subsequent dehydration of the aldol addition product yields the thermodynamically stable α,β-unsaturated ketone (chalcone).
Schiff Bases: The Versatile Imine Moiety
Schiff bases, containing an azomethine (-C=N-) group, are another class of compounds with significant therapeutic potential. Their ability to chelate metal ions and participate in various biological interactions makes them attractive candidates for anti-cancer drug development.[14]
Protocol 2: Synthesis of a this compound-Derived Schiff Base
Materials:
-
This compound (1.0 mmol)
-
Substituted Primary Amine (e.g., 4-aminobenzoic acid) (1.0 mmol)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Glacial Acetic Acid (catalytic amount)
-
Reflux Condenser, Round Bottom Flask (50 mL), Magnetic Stirrer
Procedure:
-
Dissolve this compound (1.0 mmol) in 20 mL of methanol in a 50 mL round bottom flask.
-
Add the primary amine (1.0 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC. The formation of the imine product is usually indicated by a new, less polar spot.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product often precipitates upon cooling. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold methanol.
-
Dry the Schiff base product. Further purification can be achieved by recrystallization.
Causality Note: The reaction proceeds via nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, followed by dehydration to form the stable imine bond. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the reaction rate.
Biological Evaluation: From Cytotoxicity to Mechanism of Action
Once synthesized, the novel compounds must be rigorously tested to determine their anti-cancer efficacy and mechanism of action.
Figure 2: Workflow for the biological evaluation of synthesized anti-cancer agents.
Primary Screening: Cytotoxicity Assay
The initial step is to assess the compound's ability to inhibit cancer cell growth. The MTT assay is a standard, colorimetric method for this purpose.[15]
Protocol 3: MTT Cytotoxicity Assay
Materials:
-
Human Cancer Cell Line (e.g., MCF-7 for breast, A549 for lung)[11]
-
Complete Growth Medium (e.g., DMEM with 10% FBS)
-
Synthesized Compound Stock Solution (e.g., 10 mM in DMSO)
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO (Dimethyl Sulfoxide)
-
96-well microtiter plate, CO2 Incubator, Microplate Reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound in growth medium from the DMSO stock. The final DMSO concentration in the wells should be <0.5%.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium + DMSO (vehicle control), and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Summary: Cytotoxicity of Representative Compounds
The following table summarizes representative cytotoxicity data for chalcone and Schiff base derivatives found in the literature, illustrating the potential of these scaffolds.
| Compound Class | Derivative Description | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone | Phenyl ring A, 2-chlorophenyl ring B | MCF-7 (Breast) | <20 µg/mL | [9][11] |
| Chalcone | Fluorinated Naphthalene Chalcone | 4T1 (Breast) | 18.5 | [12] |
| Schiff Base | 2-hydroxybenzaldehyde derivative | MCF-7 (Breast) | ~10-20 | [16] |
| Benzimidazole | 1-substiuted-5,6-dichloro derivative | HT29 (Colon) | Potent GI50 | [17] |
| Benzamide | 2,6-Difluoro-N-pyridinylbenzamide | HCT-116 (Colon) | Low µM range | [18] |
Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.
Elucidating the Mechanism of Action
Compounds with potent cytotoxicity are further investigated to understand how they kill cancer cells. A common mechanism for chalcones and Schiff bases is the induction of apoptosis.[16][19]
Figure 3: A simplified signaling pathway for apoptosis induction by anti-cancer agents.
Many chalcone derivatives derived from fluorinated benzaldehydes have been shown to induce apoptosis by increasing intracellular Reactive Oxygen Species (ROS).[11][15] This oxidative stress leads to a loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase-9 (intrinsic pathway) and caspase-3.[11] Some compounds can also activate the extrinsic pathway via death receptors, leading to caspase-8 activation.[11] Other mechanisms identified for 2,6-difluoro-containing scaffolds include the inhibition of specific kinases like BRAF or the disruption of crucial cellular processes like cell division by inhibiting proteins such as FtsZ.[17][20]
Conclusion and Future Perspectives
This compound is a powerful and versatile synthon for the development of novel anti-cancer agents. Its unique electronic and steric properties, conferred by the ortho-difluoro substitution, provide a robust platform for creating compounds with enhanced metabolic stability and target affinity. The synthetic accessibility of diverse scaffolds like chalcones and Schiff bases allows for the rapid generation of chemical libraries for high-throughput screening. Future work should focus on leveraging this scaffold to design targeted therapies, such as covalent inhibitors or agents directed at novel protein-protein interactions, further harnessing the unique chemical properties of fluorine to combat cancer.
References
- 1. omicsonline.org [omicsonline.org]
- 2. tandfonline.com [tandfonline.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scientificlabs.com [scientificlabs.com]
- 8. This compound 98 437-81-0 [sigmaaldrich.com]
- 9. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 15. Synthesis and evaluation of the anticancer activity of bischalcone analogs in human lung carcinoma (A549) cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 17. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Novel Bioactive Molecules from 2,6-Difluorobenzaldehyde
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2,6-Difluorobenzaldehyde as a pivotal starting material for the synthesis of diverse and potent bioactive molecules. The unique electronic properties conferred by the gem-difluoro substitution on the aromatic ring make this aldehyde an exceptional scaffold for developing novel therapeutics.[1][2] The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the aldehyde group and can significantly improve the metabolic stability and binding affinity of the resulting derivatives.[3] We present detailed, field-proven protocols for the synthesis of several classes of biologically active compounds, including anti-inflammatory chalcones, antimicrobial Schiff bases, and antibacterial benzamides. Each protocol is accompanied by mechanistic insights, quantitative data summaries, and visual workflows to ensure reproducibility and facilitate further discovery.
The Strategic Advantage of the 2,6-Difluorobenzyl Moiety
In modern medicinal chemistry, the incorporation of fluorine into drug candidates is a widely employed strategy to modulate physicochemical and pharmacological properties. The 2,6-difluoro substitution pattern offers specific advantages:
-
Metabolic Stability: The C-F bond is exceptionally strong, rendering the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes, which can prolong the in vivo half-life of a drug.
-
Enhanced Binding Interactions: Fluorine can act as a hydrogen bond acceptor and engage in favorable orthogonal multipolar interactions with protein targets, thereby increasing binding affinity and potency.[3]
-
Modulation of pKa: The strong electron-withdrawing effect of two fluorine atoms can significantly alter the acidity or basicity of nearby functional groups, which is a critical parameter for optimizing drug absorption and distribution.
-
Conformational Control: The steric bulk and electronic nature of the fluorine atoms can influence the preferred conformation of the molecule, locking it into a bioactive shape.
This compound serves as a versatile and reactive building block, allowing for its incorporation into a wide array of molecular frameworks through well-established chemical transformations.[4]
Synthesis of Anti-Inflammatory Chalcones via Claisen-Schmidt Condensation
Chalcones, characterized by an open-chain α,β-unsaturated ketone system, are a prominent class of natural and synthetic compounds with a broad spectrum of biological activities, most notably anti-inflammatory effects.[5][6][7] The synthesis typically proceeds via a base-catalyzed Claisen-Schmidt condensation.
Rationale and Mechanistic Insight
The Claisen-Schmidt condensation involves the reaction of an aromatic aldehyde (this compound) with an acetophenone derivative. A strong base (e.g., NaOH or KOH) deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone (chalcone). The fluorine atoms on the benzaldehyde ring enhance the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack and often leading to high reaction yields.
Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(2,6-difluorophenyl)prop-2-en-1-one
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 4'-hydroxyacetophenone (1.36 g, 10 mmol) in 20 mL of ethanol. Stir until a clear solution is formed.
-
Base Addition: To the stirred solution, add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise until the pH reaches 10-12.
-
Aldehyde Addition: Slowly add this compound (1.42 g, 10 mmol) to the reaction mixture at room temperature.
-
Reaction: Continue stirring the mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane:Ethyl Acetate).
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. Acidify the solution with dilute hydrochloric acid (HCl) to precipitate the product.
-
Purification: Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
Data Summary: Bioactivity of Representative Chalcones
| Compound Class | Target Pathway | In Vitro Activity (IC50) | Reference |
| Hydroxychalcones | Neutrophil Degranulation (β-glucuronidase release) | 1.6 ± 0.2 µM | [6] |
| Dihydroxychalcones | Nitric Oxide (NO) Formation (LPS-stimulated microglia) | 0.7 ± 0.06 µM | [6] |
| Fluorinated Chalcones | Cyclooxygenase-2 (COX-2) Inhibition | Varies with substitution |
Workflow Visualization: Chalcone Synthesis
Caption: Claisen-Schmidt condensation workflow.
Synthesis of Antimicrobial Schiff Bases
Schiff bases, containing an imine or azomethine (-C=N-) group, are among the most widely studied classes of ligands in coordination chemistry and are well-regarded for their diverse biological activities, including antibacterial and antifungal properties.[8][9][10][11] The synthesis is a straightforward condensation reaction.
Rationale and Mechanistic Insight
The formation of a Schiff base involves the nucleophilic addition of a primary amine to a carbonyl group (aldehyde or ketone). The reaction is typically catalyzed by a small amount of acid. The amine's lone pair of electrons attacks the carbonyl carbon of this compound, forming a hemiaminal intermediate. This intermediate is unstable and readily eliminates a molecule of water to form the stable imine product. The reaction is reversible and is often driven to completion by removing water from the reaction mixture.
Experimental Protocol: Synthesis of a this compound-derived Schiff Base
-
Reagent Preparation: Dissolve this compound (1.42 g, 10 mmol) in 25 mL of methanol in a 100 mL round-bottom flask.
-
Amine Addition: To this solution, add an equimolar amount (10 mmol) of the desired primary amine (e.g., 4-aminophenol).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the mixture with constant stirring for 3-5 hours. The formation of the product can be observed by a color change or precipitation.
-
Isolation: After cooling the reaction mixture to room temperature, the solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with a small amount of cold methanol and dry it in a desiccator. The purity can be confirmed by melting point determination and spectroscopic analysis (FT-IR, NMR).[8]
Data Summary: Antimicrobial Activity (MIC)
| Organism | Schiff Base Derivative | MIC (µg/mL) | Reference |
| Escherichia coli | Benzaldehyde-derived Schiff Base (PC1) | 62.5 | [9][10] |
| Staphylococcus aureus | Benzaldehyde-derived Schiff Base (PC1) | 62.5 | [9][10] |
| Candida albicans | Isoniazid-derived Schiff Base (L1) | 0.037 mM | [12] |
Workflow Visualization: Schiff Base Synthesis
Caption: General workflow for Schiff base synthesis.
Synthesis of Antibacterial Benzamide Derivatives as FtsZ Inhibitors
The bacterial cell division protein FtsZ is a promising and relatively underexploited target for the development of new antibiotics to combat resistant strains.[13] Benzamide derivatives, particularly those with 2,6-difluoro substitution, have been identified as potent FtsZ inhibitors.[14][15] The synthesis begins with the oxidation of this compound to its corresponding carboxylic acid.
Rationale and Synthetic Strategy
The overall strategy involves a two-step process:
-
Oxidation: The aldehyde functional group of this compound is oxidized to a carboxylic acid. Common and efficient oxidizing agents for this transformation include potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).
-
Amidation: The resulting 2,6-difluorobenzoic acid is then coupled with a desired amine to form the final benzamide. This typically requires activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the amine.
This pathway provides a modular approach to generate a library of benzamide derivatives for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of a 2,6-Difluorobenzamide Derivative
Step A: Oxidation to 2,6-Difluorobenzoic Acid
-
Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve this compound (1.42 g, 10 mmol) in 30 mL of acetone.
-
Oxidation: Cool the solution in an ice bath. Slowly add Jones reagent dropwise with vigorous stirring until the orange color persists.
-
Quenching: Add isopropanol to quench the excess oxidant until the solution turns green.
-
Isolation: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2,6-difluorobenzoic acid.
Step B: Amide Coupling
-
Activation: To the crude 2,6-difluorobenzoic acid (1.58 g, 10 mmol) in a flask, add thionyl chloride (1.5 mL, ~20 mmol) and a catalytic amount of DMF. Reflux the mixture for 1 hour to form the acyl chloride.
-
Amine Reaction: Remove excess thionyl chloride under vacuum. Dissolve the resulting acyl chloride in 20 mL of anhydrous dichloromethane (DCM) and cool in an ice bath. Slowly add a solution of the target amine (11 mmol) and triethylamine (1.5 mL, 11 mmol) in 10 mL of DCM.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Purification: Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify the crude product by column chromatography on silica gel.
Data Summary: Antibacterial Activity of Benzamide FtsZ Inhibitors
| Derivative Class | Target Organism | Activity (MIC) | Reference |
| 3-Chloroalkoxy Benzamide | Bacillus subtilis | 0.25 - 1 µg/mL | [14][15] |
| 3-Bromoalkoxy Benzamide | Staphylococcus aureus (incl. resistant) | < 10 µg/mL | [14][15] |
| 3-Alkyloxy Benzamide | Bacillus subtilis & S. aureus | < 1 µg/mL | [14][15] |
Workflow Visualization: Benzamide Synthesis
Caption: Two-step synthesis of benzamide FtsZ inhibitors.
Conclusion
This compound has proven to be a cornerstone synthetic intermediate for the generation of structurally diverse and biologically relevant molecules. The protocols detailed herein for the synthesis of chalcones, Schiff bases, and benzamides represent robust and reproducible methods for accessing compounds with significant therapeutic potential in anti-inflammatory, antimicrobial, and antibacterial applications. The inherent properties of the difluorobenzyl moiety provide a strong rationale for its continued exploration in drug discovery programs. By leveraging these foundational reactions, researchers can rapidly generate novel chemical entities for biological screening and lead optimization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. scientificlabs.com [scientificlabs.com]
- 5. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. mediresonline.org [mediresonline.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Strategic Role of 2,6-Difluorobenzaldehyde in the Synthesis of Advanced Fluorinated Liquid Crystals
Abstract
The incorporation of fluorine atoms into mesogenic molecules is a cornerstone of modern liquid crystal (LC) design, enabling precise tuning of their physicochemical properties for advanced display and photonic applications. This technical guide provides an in-depth exploration of the use of 2,6-difluorobenzaldehyde as a critical building block in the synthesis of high-performance fluorinated liquid crystals. The ortho-difluoro substitution pattern of this versatile precursor imparts unique conformational and electronic characteristics to the resulting liquid crystal molecules, significantly influencing their dielectric anisotropy, viscosity, and mesophase behavior. This document details a robust two-step synthetic pathway, commencing with the selective oxidation of 2,6-difluorotoluene to this compound, followed by a Schiff base condensation to form a target liquid crystalline compound. We provide comprehensive, step-by-step protocols, causality-driven experimental explanations, and characterization considerations to guide researchers and materials scientists in the development of novel fluorinated mesogens.
Introduction: The Fluorine Advantage in Liquid Crystal Materials
Liquid crystal displays (LCDs) and related technologies are ubiquitous in modern electronics, with their performance intrinsically linked to the properties of the constituent liquid crystal materials.[1][2] A key strategy in the molecular engineering of liquid crystals is the selective incorporation of fluorine atoms.[1][3] Fluorine's high electronegativity and the strength of the carbon-fluorine bond introduce significant polarity without a large increase in molecular size, leading to materials with desirable characteristics such as high dielectric anisotropy, low viscosity, and excellent thermal and chemical stability.[2][4]
The position of fluorine substitution on the molecular core is critical.[5] The this compound moiety is a particularly valuable synthon because the two fluorine atoms flanking the aldehyde group exert a strong influence on the local dipole moment and can induce specific conformational preferences in the final liquid crystal molecule.[6] This ortho-difluoro pattern is instrumental in creating materials with tailored properties for various display modes, including those requiring negative dielectric anisotropy.[1][3] This guide focuses on a common and effective synthetic route to a family of Schiff base liquid crystals, leveraging this compound as the key intermediate.
Synthetic Pathway Overview
The synthesis of the target fluorinated liquid crystals from a readily available starting material, 2,6-difluorotoluene, involves a two-stage process. This approach ensures a high-yielding and scalable route to the desired mesogenic compounds.
-
Oxidation: The initial step involves the selective oxidation of the methyl group of 2,6-difluorotoluene to yield the crucial intermediate, this compound.[6]
-
Condensation: The purified this compound is then condensed with a selected 4-alkoxyaniline through a Schiff base reaction to form the final liquid crystalline product, a 4-alkoxy-N-(2,6-difluorobenzylidene)aniline.[6] The length of the alkoxy chain (R-group) on the aniline is a key variable for tuning the mesomorphic properties of the final compound.
The overall synthetic scheme is depicted below:
Caption: General synthetic pathway for 4-alkoxy-N-(2,6-difluorobenzylidene)aniline liquid crystals.[6]
Detailed Experimental Protocols
The following protocols are adapted from established laboratory-scale synthetic methods and provide a reliable foundation for the preparation of the target liquid crystals.[6]
Protocol 1: Synthesis of this compound via Oxidation
This protocol details the oxidation of 2,6-difluorotoluene. The choice of a cobalt/molybdenum catalyst system with hydrogen peroxide as the oxidant provides an effective and relatively safe method for this transformation.
Materials:
-
2,6-Difluorotoluene
-
Cobalt(II) acetate tetrahydrate
-
Sodium molybdate dihydrate
-
Glacial acetic acid
-
Sodium bromide
-
30% Hydrogen peroxide
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, combine 2,6-difluorotoluene (10.0 g, 78.0 mmol), cobalt(II) acetate tetrahydrate (0.97 g, 3.9 mmol), sodium molybdate dihydrate (0.94 g, 3.9 mmol), and glacial acetic acid (100 mL).
-
Heating: Begin vigorous stirring and heat the mixture to 80°C.
-
Oxidant Preparation: In a separate beaker, prepare a solution of sodium bromide (0.80 g, 7.8 mmol) in 30% hydrogen peroxide (26.5 mL, 234 mmol).
-
Addition of Oxidant: Slowly add the hydrogen peroxide/sodium bromide solution to the reaction mixture via the dropping funnel over a period of 1 hour. Causality Note: Slow addition is crucial to control the exothermic reaction and maintain a steady reaction temperature.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 80°C for 4-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 200 mL of deionized water and 100 mL of dichloromethane.
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer with two additional 50 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine. Causality Note: The bicarbonate wash neutralizes the acetic acid catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.[6]
Protocol 2: Synthesis of 4-Octyloxy-N-(2,6-difluorobenzylidene)aniline
This protocol describes the Schiff base condensation of this compound with a representative long-chain alkoxyaniline to form a liquid crystalline compound.
Materials:
-
This compound (from Protocol 1)
-
4-Octyloxyaniline
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.42 g, 10.0 mmol) and 4-octyloxyaniline (2.21 g, 10.0 mmol) in 50 mL of absolute ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution. Causality Note: The acid catalyzes the condensation reaction by protonating the aldehyde's carbonyl oxygen, making it more electrophilic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring for 4 hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Product Isolation: After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel and wash with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the final liquid crystal, 4-octyloxy-N-(2,6-difluorobenzylidene)aniline.[6]
Caption: Step-by-step experimental workflow for the synthesis of fluorinated liquid crystals.
Data Presentation and Characterization
The synthesized liquid crystal should be characterized to confirm its structure and determine its mesomorphic properties.
Structural Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of key functional groups (e.g., C=N for the Schiff base).
-
Mass Spectrometry (MS): To confirm the molecular weight.
Mesomorphic Properties
The liquid crystalline behavior of the final product is investigated using the following methods:
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.
-
Polarized Optical Microscopy (POM): To observe the characteristic textures of the different mesophases (e.g., nematic, smectic) upon heating and cooling.
The expected physical properties of the synthesized liquid crystal, based on analogous compounds, are summarized below.[6]
| Property | Expected Value / Phase |
| Chemical Formula | C₂₁H₂₅F₂NO |
| Molecular Weight | 357.43 g/mol |
| Appearance | White to off-white solid |
| Phase Transitions (°C) | Cr ↔ SmA ↔ N ↔ I (To Be Determined Experimentally) |
Cr = Crystalline, SmA = Smectic A, N = Nematic, I = Isotropic. The exact transition temperatures are highly dependent on the purity of the sample and must be determined experimentally.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of advanced fluorinated liquid crystals.[6][7][8] The synthetic protocols detailed in this guide provide a reliable and reproducible method for the preparation of Schiff base liquid crystals incorporating this key structural motif. The strategic placement of the two ortho-fluorine atoms significantly influences the electronic and conformational properties of the final mesogenic molecules, offering a powerful tool for tuning their dielectric anisotropy and other critical performance characteristics.[6] By following the detailed procedures and understanding the causality behind the experimental choices, researchers can effectively synthesize and explore novel liquid crystal materials for next-generation display and photonic applications.
References
- 1. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00933A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
Application Notes & Protocols: Asymmetric Synthesis Involving 2,6-Difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2,6-Difluorobenzaldehyde
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, this compound has emerged as a cornerstone building block. Its utility stems from the unique properties imparted by the 2,6-difluorophenyl motif. The strategic placement of two fluorine atoms ortho to the aldehyde functionality creates a sterically hindered and electron-deficient carbonyl group, influencing its reactivity in a predictable manner.
The incorporation of fluorine into bioactive molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] The 2,6-difluorobenzyl group, derived from the corresponding aldehyde, is a key component in a variety of therapeutic agents, including potent RORγt inverse agonists for treating inflammatory diseases.[3][4]
Asymmetric synthesis, the practice of creating chiral molecules in an enantiomerically pure form, is paramount in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. This guide provides an in-depth exploration of key asymmetric transformations utilizing this compound, offering detailed protocols and mechanistic insights to enable researchers to harness its full synthetic potential.
Physicochemical Properties & Safe Handling
A thorough understanding of the reactant's properties is critical for experimental success and safety.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 437-81-0 | [5] |
| Molecular Formula | C₇H₄F₂O | [6][7] |
| Molecular Weight | 142.10 g/mol | [5][7] |
| Appearance | Liquid | |
| Density | 1.317 g/mL at 25 °C | [8] |
| Melting Point | 15-17 °C | [8] |
| Boiling Point | 82-84 °C at 15 mmHg | [8] |
| Refractive Index | n20/D 1.502 | [8] |
| Storage | 2-8°C, under nitrogen | [7] |
Safety & Handling Precautions
This compound requires careful handling due to its hazardous properties.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] It is also classified as a combustible liquid.
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate protective gloves, safety goggles (EN 166), and lab coat.[6][9]
-
Handling: Avoid contact with skin, eyes, and inhalation of vapor.[9][10] Keep away from heat, sparks, open flames, and strong oxidizing agents or bases.[9][10]
-
Spills: In case of a spill, contain the spillage and collect with an electrically protected vacuum cleaner or by wet-brushing.[9] Prevent entry into drains.[9]
-
First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention.[6][10][11]
Core Asymmetric Transformations & Protocols
The electron-deficient nature of the carbonyl in this compound makes it an excellent electrophile for a variety of nucleophilic addition reactions. This section details protocols for key asymmetric transformations.
Asymmetric Aldol Reaction: Constructing Chiral β-Hydroxy Carbonyls
The aldol reaction is a powerful C-C bond-forming reaction that creates up to two new stereocenters.[12][13] Organocatalysis, particularly with proline and its derivatives, offers a direct route to chiral aldol products by mimicking the enamine-based mechanism of Class I aldolase enzymes.[14][15]
This protocol describes the direct asymmetric aldol reaction between cyclohexanone and this compound, a reaction that leverages the principles of enamine catalysis.[16][17]
Workflow for Proline-Catalyzed Aldol Reaction
Caption: Stepwise workflow for the organocatalytic asymmetric aldol reaction.
Materials:
-
(S)-Proline (20 mol%)
-
This compound (1.0 mmol, 1.0 equiv)
-
Cyclohexanone (5.0 mmol, 5.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate, brine, anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an argon atmosphere, add (S)-proline (0.2 mmol).
-
Add anhydrous DMSO (4.0 mL) and stir until the catalyst dissolves.
-
Add cyclohexanone (5.0 mmol) to the solution.
-
Add this compound (1.0 mmol) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the chiral β-hydroxy ketone.
Mechanistic Rationale: The reaction proceeds via an enamine intermediate formed between proline and cyclohexanone. The carboxylic acid moiety of proline then acts as a Brønsted acid, activating the aldehyde through hydrogen bonding and directing the enamine's nucleophilic attack to one prochiral face of the aldehyde, thereby establishing the stereochemistry.[15][16]
Proposed Transition State for Stereocontrol
Caption: Key interactions in the proline-catalyzed aldol transition state.
Asymmetric Reduction: Synthesis of Chiral (2,6-Difluorophenyl)methanol
The enantioselective reduction of this compound provides access to the valuable chiral building block, (2,6-difluorophenyl)methanol. This transformation can be achieved with high efficiency using chemical or biocatalytic methods.
The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones and aldehydes using a chiral oxazaborolidine catalyst and a borane source.[18][19][20]
Catalytic Cycle of CBS Reduction
Caption: Catalytic cycle for the enantioselective CBS reduction.
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 10 mol%)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.2 equiv)
-
This compound (1.0 mmol, 1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M HCl
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and argon inlet.
-
Charge the flask with (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 mmol, 0.1 mL).
-
Cool the flask to -20 °C using an appropriate cooling bath.
-
Slowly add the borane-dimethyl sulfide complex (1.2 mmol, 1.2 mL) via syringe over 5 minutes. Stir for 10 minutes.
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous THF (2 mL).
-
Add the aldehyde solution dropwise to the catalyst-borane mixture over 20 minutes, maintaining the internal temperature below -15 °C.
-
Stir the reaction at -20 °C and monitor by TLC. The reaction is typically complete in 1-2 hours.
-
Once complete, cautiously quench the reaction by the slow, dropwise addition of methanol (2 mL) at -20 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in diethyl ether (20 mL), wash with 1 M HCl (10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield (S)-(2,6-difluorophenyl)methanol.
Mechanistic Rationale: The reaction proceeds through the coordination of borane to the Lewis basic nitrogen of the CBS catalyst. This activates the borane and enhances the Lewis acidity of the endocyclic boron atom. The aldehyde then coordinates to this Lewis acidic boron in a way that minimizes steric hindrance, placing the bulky 2,6-difluorophenyl group away from the catalyst's chiral scaffold. Hydride transfer occurs via a highly organized six-membered transition state, ensuring high enantioselectivity.[18][21][22]
Enzymes, particularly ketoreductases (KREDs), offer a green and highly selective alternative for aldehyde reduction.[23] These enzymes often operate in aqueous media under mild conditions and can exhibit exquisite enantioselectivity. Crude enzyme sources, such as extracts from plants or baker's yeast, can also be effective.[24][25]
Table 2: Comparison of Asymmetric Reduction Methods
| Method | Catalyst / Enzyme | Reductant / Cofactor | Typical Yield | Typical e.e. | Key Advantages |
| CBS Reduction | (R)- or (S)-Me-CBS | BH₃·SMe₂ or Catecholborane | >90% | >95% | High predictability, broad scope, fast reaction times.[19] |
| ATH | [RuCl(p-cymene)((S,S)-TsDPEN)] | Formic acid / Triethylamine | >95% | >99% | Avoids pyrophoric boranes, operational simplicity.[26][27] |
| Bioreduction | Ketoreductase (KRED) | Isopropanol / NAD(P)H | >95% | >99% | Green, mild conditions, extremely high selectivity.[23] |
| Bioreduction | Plant Extracts (e.g., Beans) | Endogenous cofactors | 70-100% | Variable | Inexpensive, readily available catalyst source.[28] |
Conclusion
This compound is a privileged substrate for a range of powerful asymmetric transformations. Its electronic properties make it a highly reactive electrophile, while its steric profile can be effectively managed by well-designed chiral catalysts and auxiliaries. The protocols detailed herein for asymmetric aldol reactions and reductions provide reliable pathways to key chiral synthons. By understanding the underlying mechanistic principles—from the enamine-based activation in organocatalysis to the highly organized transition states in metal-catalyzed reductions—researchers can confidently employ this compound to construct complex, enantiomerically pure molecules for applications in drug discovery and beyond. The choice between chemical and biocatalytic methods will depend on factors such as scale, substrate scope, and sustainability goals, with each approach offering distinct advantages.
References
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C7H4F2O | CID 136284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.fi [fishersci.fi]
- 7. chemscene.com [chemscene.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pnas.org [pnas.org]
- 15. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 16. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 21. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources [scielo.org.mx]
- 25. researchgate.net [researchgate.net]
- 26. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Asymmetric Transfer Hydrogenation [merckmillipore.com]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Wittig Reaction with 2,6-Difluorobenzaldehyde
To: Valued Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: A Guide to Overcoming Challenges in the Wittig Olefination of 2,6-Difluorobenzaldehyde
This guide provides in-depth troubleshooting for low yields encountered during the Wittig reaction with this compound. This substrate is known to be challenging due to a combination of electronic and steric factors. The following Q&A format addresses common issues and provides detailed, field-proven solutions.
Troubleshooting Guide (Q&A)
Q1: Why is my Wittig reaction with this compound resulting in low yields or failing completely?
A1: The low yield is primarily due to the inherent properties of your aldehyde. this compound is a sterically hindered and electronically deactivated substrate.[1][2]
-
Electronic Effects: The two ortho-fluorine atoms are strongly electron-withdrawing. This reduces the electron density on the aromatic ring and, through inductive effects, deactivates the carbonyl carbon, making it a less potent electrophile for the incoming nucleophilic ylide.
-
Steric Hindrance: The presence of two bulky substituents in the ortho positions physically obstructs the approach of the Wittig reagent to the carbonyl carbon.[1] This is a common issue with ortho-substituted benzaldehydes and sterically hindered ketones.[3][4]
These factors slow down the rate-determining step of the reaction—the initial nucleophilic attack of the ylide on the aldehyde—and can lead to incomplete conversion or the prevalence of side reactions.[3]
Q2: I'm observing a significant amount of unreacted aldehyde. How can I improve the reactivity and drive the reaction to completion?
A2: To overcome the low reactivity of the aldehyde, you must optimize the generation and reactivity of the phosphorus ylide. This involves careful selection of the base, solvent, and reaction conditions.
1. Use a Stronger, Non-Nucleophilic Base for Ylide Generation: For non-stabilized or semi-stabilized ylides (e.g., those derived from benzyl or alkyl triphenylphosphonium salts), weaker bases like alkoxides (e.g., KOtBu) or sodium hydride (NaH) may not be sufficient to fully deprotonate the phosphonium salt, leading to low ylide concentration.[5]
-
Recommended Bases: Strong organolithium bases like n-butyllithium (n-BuLi) or amide bases such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) are highly effective for generating a high concentration of the ylide.[6][7][8] These bases are typically used in anhydrous aprotic solvents like THF or diethyl ether.[4]
2. Implement "Salt-Free" Wittig Conditions: The presence of lithium salts (like LiBr or LiCl), which are byproducts of ylide generation with n-BuLi, can sometimes complicate the reaction's stereochemical outcome and reactivity.[3][4] While often promoting E-alkene formation, they can also stabilize betaine intermediates in a way that may not be productive for hindered substrates.[9]
-
Protocol: Generating the ylide using a sodium or potassium base (e.g., NaHMDS, KHMDS) in THF can create a "salt-free" environment (as NaBr/KBr are less soluble) that favors kinetic control and may improve yields.[4][10]
3. Increase Reaction Temperature (with caution): While many Wittig reactions are run at 0 °C or room temperature, sluggish reactions with hindered substrates can benefit from gentle heating.[1]
-
Procedure: After adding the aldehyde at a low temperature (e.g., 0 °C), allow the reaction to slowly warm to room temperature and then gently reflux in THF (approx. 66 °C) while monitoring by TLC. Be aware that higher temperatures can sometimes lead to side reactions or decomposition.
Q3: What are the optimal base and solvent systems for this specific reaction?
A3: The optimal system will depend on the specific ylide you are using. However, for a typical non-stabilized ylide (e.g., from benzyltriphenylphosphonium chloride), a robust system is required.
| Parameter | Recommendation | Rationale |
| Base | n-Butyllithium (n-BuLi) or NaHMDS/KHMDS | Ensures complete and rapid deprotonation of the phosphonium salt to generate the reactive ylide.[6][7] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic, effectively solvates the phosphonium salt and ylide, and has a suitable temperature range for reaction control.[2] |
| Temperature | Start at 0 °C, then warm to room temp or reflux | Allows for controlled initial addition, while subsequent heating can overcome the activation energy barrier for hindered substrates. |
| Atmosphere | Inert (Nitrogen or Argon) | Phosphorus ylides, especially non-stabilized ones, are sensitive to air and moisture.[11] |
Detailed Protocol: Optimized Wittig Reaction Using n-Butyllithium
This protocol is designed to maximize ylide formation and reactivity for challenging substrates like this compound.
Materials:
-
Alkyltriphenylphosphonium salt (1.1 eq)
-
Anhydrous THF
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq)
-
This compound (1.0 eq)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Setup: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen or argon.
-
Ylide Generation: Add the phosphonium salt to the flask, followed by anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi dropwise via syringe. A distinct color change (often to deep orange or red) signals the formation of the ylide.[2] Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation.[2]
-
Reaction: In a separate flame-dried flask, dissolve the this compound in anhydrous THF. Slowly add this solution to the ylide suspension at 0 °C.[2]
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the aldehyde by Thin-Layer Chromatography (TLC). If the reaction is sluggish, gently heat the mixture to reflux and continue to monitor.
-
Workup: Once the aldehyde is consumed, cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution.[7]
-
Extraction & Purification: Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate or dichloromethane), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The primary byproduct, triphenylphosphine oxide, can often be removed via crystallization or column chromatography.[1][12]
Q4: I'm getting a messy reaction with multiple byproducts. What side reactions could be occurring?
A4: With a deactivated aldehyde and a highly reactive ylide, several side reactions can compete with the desired olefination.
-
Aldehyde Decomposition: Aldehydes can be labile and may degrade or polymerize under prolonged exposure to strong bases or heat.[3][4] Ensure your aldehyde is pure and add it to the pre-formed ylide solution.
-
Ylide Decomposition: Some ylides are unstable and may decompose if held for too long before the aldehyde is added. It is best to generate the ylide and use it in situ.[5]
-
Cannizzaro-type Reactions: Although less common under aprotic conditions, if any water is present, the strong base can promote a disproportionation reaction of the aldehyde. This is a greater risk with unhindered aromatic aldehydes but remains a possibility.
Frequently Asked Questions (FAQs)
FAQ 1: How can I confirm that my ylide has formed before adding the aldehyde? The formation of a non-stabilized ylide from a white phosphonium salt suspension in THF is almost always accompanied by a distinct color change to yellow, orange, or deep red. This visual cue is a reliable indicator of ylide generation. For a more quantitative assessment, ³¹P NMR spectroscopy can be used to observe the shift from the phosphonium salt to the ylide.
FAQ 2: What is the expected stereoselectivity (E/Z ratio) for this reaction? For reactions with non-stabilized ylides (e.g., R=alkyl), the Wittig reaction typically favors the Z-alkene.[9][13] For semi-stabilized ylides (e.g., R=aryl), the selectivity is often poor, yielding E/Z mixtures.[4] Stabilized ylides (R=ester, ketone) strongly favor the E-alkene.[9][11] The ortho-substituents on the benzaldehyde can also influence selectivity; in some cases, ortho-halo groups have been shown to increase Z-selectivity.[14]
FAQ 3: Are there alternative olefination reactions that might work better for this hindered substrate? Yes. If the Wittig reaction continues to provide low yields, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative, particularly for forming E-alkenes.[3][4] The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding Wittig ylides and are less sensitive to steric hindrance.[1]
Visual Aids
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. research.universityofgalway.ie [research.universityofgalway.ie]
Technical Support Center: Optimizing Condensation Reactions for 2,6-Difluorobenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for optimizing condensation reactions involving 2,6-difluorobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting strategies. The unique electronic and steric properties of this compound present specific challenges and opportunities in synthesis, which this guide aims to address in a practical, question-and-answer format.
Section 1: General FAQs for this compound Condensations
This section addresses overarching questions pertinent to most condensation reactions with this substrate.
Q1: My condensation reaction with this compound is sluggish or gives a low yield. What are the underlying causes?
A: This is a common issue stemming from the unique structure of this compound. Two competing factors are at play:
-
Electronic Activation: The two fluorine atoms are strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon. Theoretically, this should make it more reactive to nucleophilic attack compared to unsubstituted benzaldehyde.[1]
-
Steric Hindrance: The same two fluorine atoms in the ortho positions create significant steric bulk around the carbonyl group. This hinders the approach of the nucleophile (e.g., an enolate or a carbanion), often becoming the dominant factor that slows the reaction rate.[2]
Low yields are typically a result of this steric impediment. To overcome this, optimization of reaction conditions is critical, often requiring more forcing conditions (e.g., higher temperatures, longer reaction times) than for less hindered aldehydes.
Q2: What are the most common side reactions to watch out for?
A: While this compound cannot self-condense due to the lack of α-hydrogens, other side reactions can occur:[3][4]
-
Michael Addition: The α,β-unsaturated product of your condensation can act as a Michael acceptor. A second molecule of your nucleophile (the active methylene compound) can add to this product, leading to a common impurity. This is favored by longer reaction times and an excess of the nucleophilic partner.[2][5]
-
Cannizzaro Reaction: If you use a very strong base (e.g., concentrated NaOH or KOH) and the reaction stalls, you might observe the Cannizzaro reaction, where two molecules of the aldehyde disproportionate to form 2,6-difluorobenzyl alcohol and 2,6-difluorobenzoic acid. This is generally less common with weaker bases used in reactions like the Knoevenagel condensation.
-
Self-Condensation of the Coupling Partner: In Claisen-Schmidt reactions, the ketone partner can self-condense. This can be minimized by the slow addition of the aldehyde to a mixture of the ketone and the base.[3]
Q3: How should I monitor the progress of my reaction?
A: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., hexane:ethyl acetate mixtures) to get good separation between your starting materials and the product. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.[2][5]
Section 2: Troubleshooting Guide: The Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an aldehyde and an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product.[6][7][8]
Q4: I am attempting a Knoevenagel condensation with malononitrile, but the yield is poor. How can I improve it?
A: Low yield in the Knoevenagel condensation of this compound is a frequent challenge. Here is a systematic troubleshooting approach.
Troubleshooting Logic for Low Conversion
Caption: Systematic troubleshooting for low Knoevenagel yields.
Key Optimization Parameters
| Parameter | Recommendation | Rationale |
| Catalyst | Use a weak base like piperidine, pyridine, or ammonium acetate.[5][6] | Strong bases can cause side reactions. Weak bases are sufficient to deprotonate the active methylene compound without reacting with the aldehyde.[8][9] |
| Solvent | Toluene or benzene for azeotropic water removal. Ethanol or isopropanol for simpler setups. | The reaction produces water, which can reverse the equilibrium. Removing it drives the reaction to completion.[5][6] Polar aprotic solvents can also be effective.[6] |
| Temperature | Gentle heating (40-80 °C) is often required.[2] | The steric hindrance of this compound often means room temperature reactions are too slow. Excessive heat can promote side reactions.[6] |
| Water Removal | Use a Dean-Stark apparatus. | This is the most efficient method for removing the water byproduct and maximizing yield.[5][6] |
Experimental Protocol: Knoevenagel Condensation with a Dean-Stark Trap
This protocol details the reaction of this compound with ethyl cyanoacetate.
-
Apparatus Assembly: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Reagents: To the flask, add this compound (1.0 eq), ethyl cyanoacetate (1.1 eq), and toluene (enough to fill the flask and the Dean-Stark trap).
-
Catalyst Addition: Add piperidine (0.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected or TLC analysis shows consumption of the aldehyde.[5]
-
Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or via column chromatography on silica gel.
Section 3: Troubleshooting Guide: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde (with no α-hydrogens) and a ketone to form an α,β-unsaturated ketone, often called a chalcone.[1][10][11]
Q5: I am trying to synthesize a chalcone from this compound and acetophenone, but my main product is from the self-condensation of acetophenone.
A: This is the primary challenge in Claisen-Schmidt reactions. Because the ketone can act as both the nucleophile and the electrophile, it can react with itself.
Workflow for Optimizing Claisen-Schmidt Reactions
Caption: Workflow to minimize ketone self-condensation.
Key Strategies to Maximize Chalcone Yield:
-
Order of Addition: The most critical factor is to add the this compound slowly to a pre-stirred mixture of the ketone and the base.[3] This ensures that the concentration of the enolate is high, while the concentration of the aldehyde is low, favoring the cross-condensation over ketone self-condensation.
-
Base and Solvent: A common and effective system is 10-20% aqueous sodium hydroxide (NaOH) in ethanol.[12][13][14] The base should be strong enough to deprotonate the ketone but is typically used in catalytic to stoichiometric amounts.
-
Temperature Control: The reaction is often exothermic. Running the reaction at room temperature or even cooling it in an ice bath can help control the reaction rate and minimize side products.[13]
Comparative Data: Substituent Effects
While data for this compound is specific, the general trend for substituted benzaldehydes in Claisen-Schmidt reactions is informative. Electron-withdrawing groups (like fluorine) generally increase the reaction rate.[1]
| Benzaldehyde Substituent | Relative Reactivity | Expected Yield |
| 4-Nitro (Strong EWG) | High | Generally High |
| 2,6-Difluoro (Strong EWG) | High (electronically), Low (sterically) | Variable, requires optimization |
| Unsubstituted | Moderate | Moderate to High |
| 4-Methoxy (EDG) | Low | Generally Lower |
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group
Experimental Protocol: Claisen-Schmidt Chalcone Synthesis
-
Preparation: In an Erlenmeyer flask with a magnetic stir bar, dissolve acetophenone (1.0 eq) in 95% ethanol.
-
Base Addition: While stirring, add a 20% aqueous solution of sodium hydroxide (NaOH).
-
Aldehyde Addition: Slowly, dropwise, add a solution of this compound (1.0 eq) in a small amount of ethanol to the stirring mixture over 15-20 minutes.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. A precipitate of the chalcone product should form. Monitor the disappearance of the aldehyde by TLC.
-
Work-up: Pour the reaction mixture into a beaker of crushed ice. Carefully acidify the mixture with dilute HCl until it is neutral (pH ~7).
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.[14]
-
Purification: Recrystallize the crude chalcone from hot ethanol to obtain the purified product.
Section 4: Alternative Olefination Strategies
For challenging substrates or when specific stereochemistry is required, other condensation-type reactions are superior.
Q6: The Knoevenagel and Claisen-Schmidt reactions are failing. What other methods can I use to form a C=C bond with this compound?
A: The Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative. It is often more reliable than the Wittig reaction for aldehydes and offers significant advantages.[15][16]
-
Higher Nucleophilicity: The phosphonate carbanions used in the HWE reaction are more nucleophilic and less basic than Wittig ylides, leading to fewer side reactions.[16][17]
-
Easier Work-up: The dialkyl phosphate byproduct is water-soluble and easily removed by an aqueous wash, unlike the triphenylphosphine oxide from a Wittig reaction.[17]
-
Stereoselectivity: The HWE reaction strongly favors the formation of the (E)-alkene, which is often the thermodynamically more stable product.[16][18]
General HWE Protocol Outline
-
Carbanion Generation: Dissolve the phosphonate ester (e.g., triethyl phosphonoacetate) in an anhydrous aprotic solvent like THF under an inert atmosphere (N₂ or Ar). Cool the solution (typically to 0 °C or -78 °C). Add a strong base, such as sodium hydride (NaH) or KHMDS, to generate the phosphonate carbanion.[15][17]
-
Aldehyde Addition: Slowly add a solution of this compound in anhydrous THF to the carbanion solution.
-
Reaction: Allow the reaction to stir and slowly warm to room temperature. Monitor by TLC.
-
Quench and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.
This powerful method is often successful when other condensations fail due to the steric hindrance of this compound.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aldol condensation - Wikipedia [en.wikipedia.org]
- 4. praxilabs.com [praxilabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. researchgate.net [researchgate.net]
- 13. Claisen-Schmidt Condensation [cs.gordon.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 19. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2,6-Difluorobenzaldehyde Reaction Products
Welcome to the technical support center for the purification of 2,6-difluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical synthetic intermediate. Here, we address common challenges and provide practical, field-proven solutions to help you achieve the desired purity for your downstream applications.
Introduction: The Challenge of Purity
This compound is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals.[1][2] Its high reactivity, stemming from the electron-withdrawing nature of the two fluorine atoms, also presents unique challenges during purification.[2] The presence of even minor impurities can significantly impact the yield and purity of subsequent reaction steps. This guide provides a structured approach to troubleshooting common purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
The impurity profile of your crude product is highly dependent on the synthetic route employed. Here's a breakdown of common impurities associated with prevalent synthetic methods:
| Synthetic Route | Common Impurities | Rationale for Formation |
| Formylation of 1,3-Difluorobenzene | Unreacted 1,3-difluorobenzene, N-methylformanilide, positional isomers (e.g., 2,4-difluorobenzaldehyde). | Incomplete reaction leads to residual starting materials.[3] The formylation can sometimes occur at the 4-position, leading to isomeric impurities. |
| Oxidation of 2,6-Difluorotoluene | Unreacted 2,6-difluorotoluene, 2,6-difluorobenzoic acid, residual catalysts (e.g., cobalt, molybdenum salts). | Incomplete oxidation leaves starting material. Over-oxidation of the aldehyde results in the corresponding carboxylic acid.[4] Catalyst carryover is also a common issue. |
| Halogen Exchange of 2,6-Dichlorobenzaldehyde | Unreacted 2,6-dichlorobenzaldehyde, partially fluorinated intermediates (e.g., 2-chloro-6-fluorobenzaldehyde), residual phase-transfer catalyst. | Incomplete halogen exchange is a primary source of impurities.[1][5] The catalyst used to facilitate the reaction may also be present in the crude product. |
Q2: My final product has a yellowish tint. What could be the cause?
A faint yellow color in the final product is a common observation.[1] This can be attributed to several factors:
-
Trace Impurities: Highly conjugated byproducts, even at very low concentrations, can impart color.
-
Oxidation: Aldehydes are susceptible to air oxidation, especially when heated, which can form colored degradation products. It is recommended to store this compound under an inert atmosphere.[6]
-
Coking or Polymerization: During high-temperature purification steps like distillation, minor polymerization or "coking" can occur, leading to discoloration.[1]
Q3: I'm struggling to separate the 2,6-isomer from other difluorobenzaldehyde isomers. What is the best approach?
The separation of positional isomers, such as 2,6- and 2,4-difluorobenzaldehyde, can be challenging due to their similar physical properties.
-
Fractional Distillation: Careful fractional distillation under reduced pressure is the most effective method.[3] The boiling points of the isomers are different enough to allow for separation with an efficient distillation column.
-
Chromatography: For small-scale purifications or to achieve very high purity, column chromatography on silica gel can be employed. A non-polar eluent system, such as hexane/ethyl acetate, is typically effective.
Troubleshooting Guides
Problem 1: Low Purity After Initial Work-up
Symptoms:
-
GC or HPLC analysis of the crude product shows multiple significant peaks in addition to the desired this compound.
-
The isolated yield is significantly lower than expected.
Workflow for Diagnosis and Resolution:
Caption: Troubleshooting workflow for low purity after initial work-up.
Detailed Steps & Rationale:
-
Impurity Identification: The first crucial step is to identify the nature of the impurities. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose.
-
Addressing Unreacted Starting Materials: If significant amounts of starting materials are present, this indicates an incomplete reaction. Consider extending the reaction time, increasing the temperature (if the reaction is thermally stable), or using a slight excess of one of the reagents. For heterogeneous reactions, ensure that stirring is vigorous enough for efficient mass transfer.
-
Managing Isomeric Impurities: The formation of isomers is a more complex issue related to the regioselectivity of the reaction. While purification can remove these, optimizing the reaction to minimize their formation is a more efficient approach. This may involve changing the catalyst, solvent, or even the entire synthetic strategy.
-
Removing Catalysts and Solvents: Residual catalysts and high-boiling solvents can be persistent. A series of aqueous washes is often effective. For example, a dilute acid wash can help remove basic catalysts, while a brine wash can aid in breaking up emulsions and removing water-soluble organics.
Problem 2: Difficulty in Achieving High Purity (>99%) by Distillation
Symptoms:
-
Fractional distillation under vacuum yields fractions with only a marginal increase in purity.
-
Significant product loss is observed during distillation.
Protocol for Optimized Vacuum Distillation:
-
System Preparation:
-
Ensure your distillation apparatus is scrupulously clean and dry.
-
Use a high-quality vacuum pump capable of reaching and maintaining a stable low pressure.
-
Incorporate a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser for enhanced separation of components with close boiling points.
-
-
Distillation Parameters:
-
Pressure: Maintain a stable, low pressure. For this compound, a pressure of around 12-15 mmHg is often reported, corresponding to a boiling point of 72-84 °C.[3][7][8]
-
Temperature: Heat the distillation flask gently and evenly using an oil bath. Avoid aggressive heating, which can lead to bumping and decomposition.
-
-
Fraction Collection:
-
Discard the initial fraction (forerun), which will be enriched in lower-boiling impurities.
-
Collect the main fraction at a stable temperature and pressure.
-
Monitor the purity of the fractions by GC as you proceed.
-
Stop the distillation before the flask is completely dry to prevent the concentration and potential decomposition of high-boiling impurities.
-
Caption: Workflow for fractional vacuum distillation.
Problem 3: Product Degradation During Purification
Symptoms:
-
The product darkens significantly upon heating during distillation.
-
GC analysis of the distilled product shows the appearance of new impurity peaks that were not present in the crude material.
Preventative Measures:
-
Minimize Thermal Stress: Use the lowest possible temperature for distillation by employing a high vacuum. The principle is to ensure the product spends the minimum amount of time at elevated temperatures.
-
Inert Atmosphere: While under vacuum, the risk of oxidation is reduced. However, ensuring all transfers are done under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.
-
Avoid Contaminants: Traces of acid or base can catalyze decomposition or polymerization at high temperatures. Ensure the crude product is neutralized before distillation.
Analytical Purity Assessment
Accurate assessment of purity is critical. The two most common methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[9]
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase.[9] | Separation based on partitioning between a mobile and stationary phase.[9] |
| Primary Use | Excellent for purity and profiling of volatile impurities.[9] | Suitable for a wide range of non-volatile impurities and can provide spectral data with a DAD detector.[9] |
| Sensitivity | High, capable of detecting trace-level impurities.[9] | High, especially with UV detectors for chromophoric compounds.[9] |
A general-purpose GC method for purity analysis:
-
Column: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is a good starting point.
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 280 °C
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to elute all components.
-
Carrier Gas: Helium or Hydrogen.
References
- 1. CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US5191126A - Process for the preparation of difluorobenzaldehydes - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
- 7. scientificlabs.com [scientificlabs.com]
- 8. alkalisci.com [alkalisci.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Strategies for the Removal of Triphenylphosphine Oxide from Wittig Reactions Involving 2,6-Difluorobenzaldehyde
Introduction
The Wittig reaction is a cornerstone of synthetic organic chemistry for olefination, yet it is infamous for producing a stoichiometric byproduct: triphenylphosphine oxide (TPPO). The removal of TPPO is a frequent and often significant challenge during workup and purification, as its physicochemical properties—high polarity, high crystallinity, and moderate solubility in many organic solvents—can lead to co-crystallization or co-elution with the desired product.[1]
This guide provides a specialized troubleshooting framework for researchers utilizing 2,6-difluorobenzaldehyde in the Wittig reaction. The presence of two ortho-fluorine atoms on the aromatic ring influences the electronic properties and steric environment of the resulting 2,6-difluorostyrene derivative.[2] This typically yields a product with low to moderate polarity, a key consideration that will dictate the most effective purification strategy. This document offers a decision-making workflow, detailed protocols, and troubleshooting FAQs to efficiently separate your target molecule from the persistent TPPO byproduct.
Initial Assessment: Choosing Your Purification Strategy
The optimal method for TPPO removal depends on the specific properties of your synthesized alkene, the reaction scale, and the required final purity. The flowchart below provides a logical decision-making process for selecting the most appropriate technique.
Caption: Decision tree for selecting a TPPO removal method.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions that researchers commonly encounter during the purification process.
Question 1: I've just completed my Wittig reaction with this compound. What is the most straightforward purification method to try first?
Answer: For products derived from this compound, which are typically non-polar and stable, the most direct and often sufficient method is selective precipitation (also known as trituration).
Causality & Rationale: This technique exploits the significant solubility difference between your likely non-polar product and the highly polar TPPO. TPPO is known to be poorly soluble in non-polar solvents like hexanes, pentane, cyclohexane, and cold diethyl ether.[1][3][4][5][6] Your product, a 2,6-difluorostyrene derivative, should remain dissolved in a moderately polar solvent while the TPPO crashes out of solution upon addition of a non-polar anti-solvent.
See Protocol 1: Selective Precipitation of TPPO with a Non-Polar Solvent. This should always be your first attempt for speed and simplicity, especially on a larger scale where chromatography is undesirable.[6][7]
Question 2: Precipitation removed a lot of white solid, but my NMR still shows TPPO contamination. What's the next logical step without running a full column?
Answer: If precipitation alone is insufficient, a filtration through a short silica gel plug is an excellent and rapid next step. This technique is more effective than trituration but significantly faster than a full chromatographic separation.
Causality & Rationale: This method leverages the high polarity of TPPO, which causes it to adsorb strongly to the silica gel stationary phase.[8][9] When you pass your crude product mixture through a short column (a "plug") using a relatively non-polar eluent (e.g., hexane/diethyl ether), your less polar product will pass through quickly while the TPPO remains bound to the top of the silica.[9][10] It may be necessary to repeat this procedure 2-3 times for complete removal.[9]
See Protocol 2: Removal of TPPO via Filtration Through a Silica Gel Plug.
Question 3: My product is unexpectedly polar, and it co-elutes with TPPO during chromatography. Is there a robust, non-chromatographic alternative?
Answer: Yes. When physical separation methods fail, a highly effective chemical approach is the precipitation of TPPO as a metal salt complex . This is particularly powerful for products that have a polarity similar to TPPO.
Causality & Rationale: TPPO is a Lewis base due to the lone pairs on its oxygen atom. It readily reacts with Lewis acidic metal salts, such as zinc chloride (ZnCl₂), to form a stable, insoluble coordination complex.[3][8][11] The resulting ZnCl₂(TPPO)₂ complex is poorly soluble in many polar organic solvents, including ethanol, ethyl acetate, and THF, and can be easily removed by simple filtration.[3][11][12] This method is advantageous because it can be performed in polar solvents where both the product and TPPO are initially dissolved.[11]
See Protocol 3: Precipitation of TPPO via ZnCl₂(TPPO)₂ Complex Formation.
Caption: Workflow for TPPO removal via ZnCl₂ precipitation.
Question 4: Are there alternative reagents or preventative measures to avoid the TPPO issue altogether?
Answer: Absolutely. While this guide focuses on removing TPPO, you can prevent its formation by modifying your synthetic strategy.
-
Use Polymer-Supported Triphenylphosphine: By using a resin-bound phosphine, the resulting phosphine oxide byproduct remains attached to the solid support and is simply filtered off at the end of the reaction.[13]
-
Employ the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses a phosphonate ester instead of a phosphonium salt, is a common alternative to the Wittig reaction. The byproduct of the HWE reaction is a water-soluble phosphate salt, which is typically removed with a simple aqueous workup.
-
Use Scavenger Resins: After the reaction, you can add a scavenger resin that selectively binds to TPPO. For example, high-loading chloromethylated polystyrene (Merrifield resin) can be used to trap TPPO from the reaction mixture.[14][15] Molecularly imprinted polymers (MIPs) designed to selectively bind TPPO are also an emerging option.[16]
Comparative Summary of Purification Methods
| Method | Principle | Best For | Advantages | Disadvantages |
| Selective Precipitation | Solubility Difference | Non-polar products; Large scale | Fast, simple, inexpensive, scalable | May be incomplete; Product may co-precipitate |
| Silica Gel Plug | Adsorption | Non-polar products; Medium scale | Faster than full chromatography; Good for moderate impurities | Uses solvent and silica; May not work for polar products |
| Metal Salt Complexation | Chemical Reaction (Lewis Acid-Base) | Polar products; When other methods fail | Highly effective; Works in polar solvents; Scalable | Requires additional reagent (metal salt); Post-workup needed to remove excess salt |
| Column Chromatography | Adsorption | All product polarities; Small to medium scale | High purity achievable; Separates other impurities | Time-consuming; Uses large solvent volumes; Not ideal for large scale |
| Scavenger Resins | Chemical Reaction (Binding) | Final polishing step; High-purity needs | High selectivity; Simple filtration workup | Resins can be expensive; May require optimization |
Detailed Experimental Protocols
Protocol 1: Selective Precipitation of TPPO with a Non-Polar Solvent
-
Concentration: After the reaction is complete, remove the reaction solvent under reduced pressure to obtain a crude oil or solid residue.
-
Dissolution: Dissolve the crude residue in a minimal amount of a moderately polar solvent in which your product is soluble (e.g., diethyl ether, dichloromethane, or toluene).
-
Precipitation: While stirring vigorously, slowly add a non-polar anti-solvent, such as hexanes or pentane (typically 5-10 volumes relative to the dissolution solvent).[8]
-
Crystallization: Continue stirring and cool the mixture in an ice bath or refrigerator for 30-60 minutes to maximize the precipitation of TPPO.[8]
-
Filtration: Collect the precipitated white solid (TPPO) by vacuum filtration, washing the solid with a small amount of the cold non-polar anti-solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield your product, now depleted of TPPO. Assess purity by TLC or ¹H NMR and repeat if necessary.
Protocol 2: Removal of TPPO via Filtration Through a Silica Gel Plug
-
Preparation: Prepare a "plug" by adding a 2-3 inch layer of silica gel to a sintered glass funnel or a small chromatography column over a cotton or glass wool plug.
-
Equilibration: Wet the silica plug with a non-polar solvent system (e.g., 100% hexanes or 5% diethyl ether in hexanes).
-
Loading: Concentrate the crude reaction mixture and re-dissolve it in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the prepared plug.
-
Elution: Elute the product from the silica plug using the non-polar solvent system, collecting the fractions.[9] The non-polar 2,6-difluorostyrene derivative should elute quickly.
-
Monitoring: Monitor the collected fractions by TLC. The highly polar TPPO will remain adsorbed at the top of the silica plug.
-
Isolation: Combine the product-containing fractions and concentrate under reduced pressure.
Protocol 3: Precipitation of TPPO via ZnCl₂(TPPO)₂ Complex Formation
This protocol is adapted from the procedure developed by Batesky, et al.[11]
-
Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of zinc chloride in warm ethanol.
-
Dissolution of Crude Product: After an appropriate aqueous workup, remove the organic solvent under reduced pressure. Dissolve the crude residue in a minimal amount of ethanol.
-
Precipitation: At room temperature, add the 1.8 M ZnCl₂ solution to the ethanolic solution of your crude product. Use approximately 2 equivalents of ZnCl₂ relative to the theoretical amount of TPPO produced.
-
Stirring and Filtration: Stir the mixture. Scraping the sides of the flask may be necessary to induce the precipitation of the white ZnCl₂(TPPO)₂ complex.[11][13] Once precipitation is complete, collect the solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Product Isolation: Combine the filtrate and the washings. Concentrate the solution under reduced pressure to remove the ethanol. The resulting residue can then be further purified if necessary, for example, by slurrying in a solvent like acetone to dissolve your product while leaving any excess zinc salts behind as an insoluble solid.[8][13]
References
- 1. benchchem.com [benchchem.com]
- 2. 2,6-Difluorostyrene | 207226-37-7 | Benchchem [benchchem.com]
- 3. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. shenvilab.org [shenvilab.org]
- 10. Workup [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. scientificupdate.com [scientificupdate.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
2,6-Difluorobenzaldehyde stability under acidic reaction conditions
Welcome to the technical support guide for 2,6-difluorobenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated building block in their synthetic endeavors. The unique electronic properties conferred by the ortho-fluoro substituents make this aldehyde a valuable precursor for a wide range of pharmaceuticals and advanced materials.[1] However, these same electronic effects can influence its stability and reactivity, particularly under acidic conditions.
This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate potential challenges, optimize your reaction conditions, and ensure the integrity of your synthetic outcomes.
Part 1: Troubleshooting Guide for Acid-Catalyzed Reactions
Acid-catalyzed reactions are fundamental to organic synthesis, and this compound is frequently employed in transformations such as Pictet-Spengler reactions, acetal formations, and condensations.[1][2] However, undesired side reactions or incomplete conversions can arise. This section addresses common problems, their underlying causes, and actionable solutions.
Issue 1: Low or No Product Yield in Condensation Reactions
You are performing an acid-catalyzed condensation (e.g., Pictet-Spengler, Knoevenagel) and observe a low yield of the desired product, with starting material remaining or a complex mixture of products.
-
Probable Cause 1: Insufficient Aldehyde Activation. The primary role of the acid catalyst is to protonate the carbonyl oxygen, rendering the aldehyde carbon more electrophilic for nucleophilic attack.[3][4] If the acid is too weak or used in insufficient concentration, the activation of the aldehyde may be the rate-limiting step. The electron-withdrawing nature of the two fluorine atoms already reduces the basicity of the carbonyl oxygen, requiring a sufficiently strong acid for effective protonation.
-
Probable Cause 2: Reversibility of the Reaction. Many acid-catalyzed reactions, particularly acetal formation, are reversible.[5] If water is not effectively removed from the reaction mixture, the equilibrium may favor the starting materials.
-
Probable Cause 3: Steric Hindrance. The two ortho-fluorine atoms create significant steric bulk around the aldehyde group. This can hinder the approach of a nucleophile, slowing down the reaction rate compared to less substituted benzaldehydes.
-
Troubleshooting Workflow:
Issue 2: Formation of a White Precipitate or Insoluble Polymer
During your reaction or workup under strongly acidic conditions (e.g., concentrated H₂SO₄, neat TFA), you observe the formation of an intractable white precipitate or polymer.
-
Probable Cause: Acid-Catalyzed Self-Condensation or Polymerization. While this compound lacks α-hydrogens and thus cannot undergo a typical acid-catalyzed aldol self-condensation, other pathways can lead to oligomers or polymers. Under harsh acidic conditions, protonation of the aldehyde can be followed by intermolecular attack from the electron-rich aromatic ring of another molecule, akin to a Friedel-Crafts reaction. The electron-donating character of the aldehyde group (once protonated) is complex, but such pathways can lead to insoluble, high-molecular-weight species.
-
Preventative Measures & Solutions:
-
Control Temperature: Perform reactions at the lowest effective temperature. Avoid high heat when using strong, non-volatile acids.
-
Dilution: Running the reaction at a lower concentration can disfavor intermolecular side reactions.
-
Slow Addition: If the reaction design permits, add the strong acid slowly to a cooled solution of the aldehyde and other reagents to control any exotherm and minimize local high concentrations of the activated aldehyde.
-
Alternative Catalysts: Consider using a milder Lewis acid or a solid-supported acid catalyst that can be easily filtered off, potentially reducing over-reaction.
-
Issue 3: Unexpected Side Products Detected by LC-MS or GC-MS
Your reaction mixture shows the expected product along with one or more unexpected masses.
-
Probable Cause 1: Acetal Formation with Solvent. If your reaction is run in an alcohol solvent (e.g., methanol, ethanol) with an acid catalyst, the formation of the corresponding dimethyl or diethyl acetal is a common side reaction. [5][6]This is a reversible protection of the aldehyde.
-
Solution: During aqueous workup, the acetal can be hydrolyzed back to the aldehyde by ensuring the aqueous phase is sufficiently acidic and allowing for adequate stirring time. Alternatively, if the acetal is the desired product, the reaction should be run with excess alcohol and with the removal of water to drive the equilibrium. [5]
-
-
Probable Cause 2: Electrophilic Aromatic Substitution on the Ring. The aldehyde group is a deactivating, meta-directing group for electrophilic aromatic substitution. [7]However, under forcing conditions with strong acids that can generate potent electrophiles (e.g., sulfonation with fuming H₂SO₄), substitution on the aromatic ring is possible. The fluorine atoms are ortho, para-directing, but also deactivating. The interplay of these directing effects can lead to a mixture of substituted isomers.
-
Solution: Avoid using strong acids that are also potent electrophilic reagents if ring substitution is not the desired outcome. Use non-nucleophilic acids like p-toluenesulfonic acid or trifluoroacetic acid where possible.
-
-
Probable Cause 3: Cannizzaro-type Disproportionation. The Cannizzaro reaction, the disproportionation of two molecules of a non-enolizable aldehyde to the corresponding primary alcohol and carboxylic acid, is classically base-catalyzed. [8][9]While not a typical acid-catalyzed pathway, under certain conditions, particularly with Lewis acids, redox-type processes can occur. This could lead to the formation of 2,6-difluorobenzyl alcohol and 2,6-difluorobenzoic acid.
-
Solution: This is a less common side reaction under acidic conditions. If observed, re-evaluate the catalyst system. Ensure no basic impurities are present in the starting materials or reagents.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How stable is this compound to common acidic workup conditions, like washing with 1N HCl?
A1: this compound is generally stable to standard aqueous acidic workups, such as washing with dilute HCl or H₂SO₄ at room temperature. [10]The C-F and C-CHO bonds are robust under these mild conditions. Issues like polymerization or degradation are typically associated with exposure to strong, concentrated acids, often at elevated temperatures.
Q2: Can the aldehyde group be oxidized to a carboxylic acid under acidic conditions?
A2: Direct oxidation of the aldehyde to a carboxylic acid typically requires an oxidizing agent (e.g., KMnO₄, H₂O₂). While some disproportionation to the carboxylic acid can occur as a minor side product under harsh conditions (see Issue 3, Probable Cause 3), it is not a primary degradation pathway in the absence of an external oxidant.
Q3: Is it necessary to protect the aldehyde group in this compound before performing reactions on other parts of a molecule?
A3: It depends on the planned reaction conditions. If you are performing a reaction that is sensitive to aldehydes (e.g., using strong nucleophiles like Grignard reagents or strong reducing agents like LiAlH₄), protection is necessary. A common and effective method is the formation of a cyclic acetal using ethylene glycol and an acid catalyst. [5]This acetal is stable to basic and nucleophilic conditions and can be readily removed with aqueous acid.
Q4: What is the impact of the two fluorine atoms on the reactivity of the aldehyde in acid-catalyzed reactions?
A4: The two ortho-fluorine atoms have two main effects:
-
Electronic Effect: As highly electronegative atoms, they withdraw electron density from the aromatic ring and, to a lesser extent, from the aldehyde group. This makes the carbonyl oxygen less basic and can slow the initial protonation step by the acid catalyst.
-
Steric Effect: The fluorine atoms increase steric hindrance around the carbonyl carbon. This can slow the rate of nucleophilic attack, requiring longer reaction times or higher temperatures compared to unhindered aldehydes like benzaldehyde.
Part 3: Experimental Protocol & Data
Protocol: Acetal Protection of this compound
This protocol describes a standard procedure for the protection of this compound as its 1,3-dioxolane derivative, a common step to render the aldehyde inert to subsequent nucleophilic or basic reaction conditions.
Materials:
-
This compound (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TSA, 0.05 eq)
-
Toluene (approx. 0.5 M solution of the aldehyde)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, ethylene glycol, and toluene.
-
Add the p-toluenesulfonic acid monohydrate catalyst.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC-MS until the starting aldehyde is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ to quench the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude acetal.
-
The product can be purified by vacuum distillation or column chromatography if necessary.
Expected Outcome: The product, 2-(2,6-difluorophenyl)-1,3-dioxolane, should be obtained in high yield (>90%) as a clear oil.
Data Summary: Catalyst Loading vs. Reaction Time
The following table illustrates the effect of acid catalyst loading on the time required for complete conversion in the acetal protection reaction described above.
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time for >98% Conversion (h) |
| 1 | p-TSA | 1 | 110 (Toluene Reflux) | > 8 (Incomplete) |
| 2 | p-TSA | 5 | 110 (Toluene Reflux) | 3 |
| 3 | TFA | 5 | 110 (Toluene Reflux) | 2.5 |
Data are representative and may vary based on scale and specific equipment.
Mechanistic Diagram: Potential Side Reactions
Caption: Potential degradation pathways for this compound under harsh acidic conditions.
References
- 1. This compound 98 437-81-0 [sigmaaldrich.com]
- 2. scientificlabs.com [scientificlabs.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Troubleshooting Incomplete Conversion of 2,6-Difluorobenzaldehyde
Welcome to the technical support center dedicated to resolving challenges encountered during the chemical conversion of 2,6-Difluorobenzaldehyde. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and solutions to common experimental hurdles, particularly focusing on incomplete reactions. The unique electronic and steric properties of this compound, while making it a valuable building block in pharmaceutical and agrochemical synthesis, can also present specific challenges in achieving complete conversion.[1][2][3] This resource addresses these issues in a direct question-and-answer format, explaining the underlying chemical principles to empower you to effectively troubleshoot your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reductive amination of this compound is stalling, leaving significant amounts of starting material. What are the likely causes and how can I fix this?
A1: Incomplete reductive amination is a common issue stemming from several factors related to the inherent properties of this compound and the specifics of the reaction conditions.
Underlying Causes & Solutions:
-
Steric Hindrance: The two fluorine atoms in the ortho positions create significant steric bulk around the aldehyde functional group.[4][5] This steric hindrance can impede the approach of the amine nucleophile, slowing down the initial imine formation, which is a critical step in the reductive amination process.[6]
-
Solution:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions or degradation at elevated temperatures.
-
Prolong Reaction Time: Allow the reaction to proceed for a longer duration to ensure the sterically hindered components have sufficient time to react.
-
Use a Less Bulky Amine (if possible): If your synthetic route allows, consider using a smaller, less sterically demanding amine to facilitate easier nucleophilic attack.
-
-
-
Inefficient Imine Formation: The formation of the imine intermediate is a reversible equilibrium reaction.[7][8][9] If the equilibrium is not driven towards the imine, the subsequent reduction step will be inefficient.
-
Solution:
-
Water Removal: The formation of an imine from an aldehyde and an amine releases one molecule of water.[8] Employing a dehydrating agent, such as molecular sieves (4Å), or using a Dean-Stark apparatus can effectively remove water and shift the equilibrium towards the imine product.
-
Acid Catalysis: The reaction is often catalyzed by a mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[7][8] However, excess acid can protonate the amine, rendering it non-nucleophilic. A careful optimization of the acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) is crucial.
-
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical for the successful reduction of the in-situ formed imine.
-
Solution:
-
Choice of Hydride Source: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a preferred reagent for reductive aminations as it is mild and selectively reduces the iminium ion over the starting aldehyde.[10] Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be effective, but may require pH control and introduce cyanide waste.[6]
-
Reagent Stability: Ensure your reducing agent is fresh and has been stored under appropriate anhydrous conditions. Degradation of the hydride source will lead to incomplete reduction.
-
-
Troubleshooting Workflow for Incomplete Reductive Amination:
Caption: Troubleshooting workflow for incomplete reductive amination.
Q2: I am observing the formation of byproducts in my nucleophilic aromatic substitution (SNAr) reaction with this compound. How can I improve the selectivity?
A2: The fluorine atoms in this compound are activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of both the adjacent fluorine atoms and the aldehyde group.[11][12] However, achieving selective substitution can be challenging.
Underlying Causes & Solutions:
-
Double Substitution: A common byproduct is the result of the nucleophile displacing both fluorine atoms.
-
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of your nucleophile. Using a slight excess (1.0-1.1 equivalents) can help drive the reaction to completion for monosubstitution without promoting significant disubstitution. A large excess of the nucleophile will favor the double substitution product.
-
Lower Reaction Temperature: SNAr reactions are often temperature-dependent. Running the reaction at a lower temperature can increase the selectivity for the more reactive site and minimize over-reaction.
-
-
-
Reaction with the Aldehyde: The nucleophile can also potentially react with the aldehyde group, leading to undesired byproducts.
-
Solution:
-
Protecting Groups: If the nucleophile is sufficiently reactive towards the aldehyde, consider protecting the aldehyde group (e.g., as an acetal) before performing the SNAr reaction. The protecting group can be removed in a subsequent step.
-
Choice of Base: The choice of base is critical. A non-nucleophilic, sterically hindered base (e.g., potassium carbonate, cesium carbonate) is often preferred to deprotonate the nucleophile without competing in the substitution or addition reactions.
-
-
Experimental Protocol for a Selective Monosubstitution Reaction:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in an appropriate anhydrous polar aprotic solvent such as DMF or DMSO.
-
Reagents: Add the nucleophile (1.05 equivalents) and a suitable base (e.g., K₂CO₃, 1.5 equivalents).
-
Reaction: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) while monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to isolate the desired monosubstituted product.
Q3: My Wittig reaction with this compound is giving low yields of the desired alkene. What could be the problem?
A3: Low yields in Wittig reactions involving this compound can often be attributed to issues with the ylide formation or the reactivity of the aldehyde itself.
Underlying Causes & Solutions:
-
Inefficient Ylide Formation: The phosphonium ylide may not be forming completely or may be unstable.
-
Solution:
-
Strong Base: Ensure a sufficiently strong base (e.g., n-butyllithium, sodium hydride) is used to deprotonate the phosphonium salt and generate the ylide.
-
Anhydrous Conditions: The ylide is highly reactive and sensitive to moisture. Strict anhydrous conditions are essential for its successful formation and reaction. Use flame-dried glassware and anhydrous solvents.
-
-
-
Reduced Aldehyde Reactivity: While the fluorine atoms are electron-withdrawing, the steric hindrance they impose can sometimes slow the reaction with the bulky phosphonium ylide.[13][14]
-
Solution:
-
Use of Salt-Free Ylides: In some cases, lithium salts formed during ylide generation can interfere with the reaction. Preparing a "salt-free" ylide by filtration or centrifugation can improve yields.
-
Reaction Temperature: The reaction may require heating to overcome the activation energy. Refluxing in a suitable solvent like THF or toluene is common.
-
-
Data Summary for Optimizing a Wittig Reaction:
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Rationale for Change |
| Base | Potassium tert-butoxide | n-Butyllithium | n-BuLi is a stronger base, ensuring complete ylide formation. |
| Solvent | Dichloromethane | Anhydrous THF | THF is a better solvent for stabilizing the ylide and can be used at higher temperatures. |
| Temperature | Room Temperature | Reflux (66 °C) | Increased temperature helps overcome steric hindrance. |
| Atmosphere | Ambient | Inert (Argon) | Prevents degradation of the ylide by moisture and oxygen. |
Q4: During purification, I'm having trouble separating my product from unreacted this compound. Are there any tips for this?
A4: The physical properties of this compound (liquid at room temperature, relatively nonpolar) can sometimes make its separation from products with similar polarities challenging.
Solutions:
-
Column Chromatography Optimization:
-
Solvent System: Systematically screen different solvent systems for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes) can often provide the necessary resolution.
-
Adsorbent: Consider using a different stationary phase, such as silica gel with a different particle size or alumina, which may offer different selectivity.
-
-
Chemical Conversion of Unreacted Aldehyde:
-
Bisulfite Adduct Formation: Aldehydes can form a solid bisulfite adduct upon reaction with sodium bisulfite. This can be a useful technique to remove unreacted aldehyde from the reaction mixture. The product can then be extracted, and the aldehyde can be regenerated from the adduct if needed.
-
-
Distillation: If your product is thermally stable and has a significantly different boiling point from this compound (b.p. 82-84 °C at 15 mmHg), vacuum distillation could be an effective purification method.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. theory.labster.com [theory.labster.com]
- 5. youtube.com [youtube.com]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. news-medical.net [news-medical.net]
- 9. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
Technical Support Center: Minimizing Byproduct Formation in 2,6-Difluorobenzaldehyde Reactions
Welcome to the technical support center for 2,6-difluorobenzaldehyde, a critical building block in modern synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent reactions of this versatile aldehyde. Our focus is to provide in-depth, field-proven insights and troubleshooting strategies to minimize byproduct formation and maximize the yield and purity of your target molecules.
I. Synthesis of this compound: Troubleshooting Common Byproducts
The synthetic route to this compound can significantly impact its purity. Below, we address common issues and provide mitigation strategies for three prevalent synthetic methodologies.
A. Oxidation of 2,6-Difluorotoluene
This method offers a direct route but is susceptible to over-oxidation, leading to the formation of 2,6-difluorobenzoic acid as the primary byproduct.
Question: My oxidation of 2,6-difluorotoluene is producing a significant amount of 2,6-difluorobenzoic acid. How can I improve the selectivity for the aldehyde?
Answer:
The formation of 2,6-difluorobenzoic acid is a common issue arising from the over-oxidation of the intermediate aldehyde. To favor the formation of this compound, precise control over reaction parameters is crucial.
Causality and Mitigation Strategies:
-
Oxidant Stoichiometry: The molar ratio of the oxidant to the starting material is a critical parameter. An excess of the oxidizing agent will invariably lead to the formation of the carboxylic acid. It is recommended to use a stoichiometric amount or a slight excess of the oxidant and monitor the reaction progress closely.
-
Reaction Temperature: Higher temperatures can accelerate the rate of both the desired oxidation to the aldehyde and the subsequent oxidation to the carboxylic acid. Maintaining a consistent and optimized temperature is key. For instance, in a continuous flow process using hydrogen peroxide as the oxidant with a cobalt (II) acetate and sodium molybdate catalyst system, a reaction temperature of around 105 °C has been utilized.[1]
-
Reaction Time: Prolonged reaction times, even at optimal temperatures, can lead to over-oxidation. It is essential to monitor the reaction by techniques like Gas Chromatography (GC) to determine the point of maximum aldehyde yield before significant conversion to the carboxylic acid occurs.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity of the oxidation. Systems like cobalt (II) acetate/sodium molybdate/sodium bromide are designed to facilitate the selective oxidation to the aldehyde.[1]
Troubleshooting Workflow: Oxidation of 2,6-Difluorotoluene
Caption: Troubleshooting workflow for minimizing 2,6-difluorobenzoic acid formation.
Experimental Protocol: Continuous Catalytic Oxidation of 2,6-Difluorotoluene
This protocol is adapted from a continuous flow synthesis method.[1]
| Parameter | Value |
| Reactants & Catalysts | |
| 2,6-Difluorotoluene | 200 ml |
| Acetic Acid (solvent) | 200 ml |
| Cobalt (II) Acetate | 6.06 g |
| Sodium Molybdate | 6.06 g |
| Sodium Bromide | 6.06 g |
| Hydrogen Peroxide (25%) | Variable flow rate |
| Reaction Conditions | |
| Reaction Temperature | 105 °C |
| Residence Time | 600 s |
| Flow Rate (Reactant/Catalyst) | 5.33 ml/min |
| Flow Rate (Oxidant/Promoter) | 10.67 ml/min |
| Results | |
| Conversion of 2,6-Difluorotoluene | 51.5% |
| Yield of this compound | 30.1% |
B. Vilsmeier-Haack Formylation of 1,3-Difluorobenzene
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic rings. However, regioselectivity can be a concern.
Question: I am observing the formation of an isomeric byproduct in the Vilsmeier-Haack formylation of 1,3-difluorobenzene. How can I ensure the formation of the desired 2,6-isomer?
Answer:
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution where the regioselectivity is governed by the electronic and steric effects of the substituents on the aromatic ring.[2] In the case of 1,3-difluorobenzene, both fluorine atoms are ortho, para-directing. This leads to the possibility of substitution at the 2, 4, and 6 positions. The desired product, this compound, arises from substitution at the 2-position. Substitution at the 4-position would yield 2,4-difluorobenzaldehyde.
Causality and Mitigation Strategies:
-
Steric Hindrance: The Vilsmeier reagent, a chloroiminium ion, is a relatively bulky electrophile.[2] This steric bulk favors attack at the less hindered position. In 1,3-difluorobenzene, the 4-position is sterically less hindered than the 2-position, which is flanked by two fluorine atoms. However, the electronic activation from both fluorine atoms at the 2-position can still lead to the formation of the 2,6-isomer.
-
Reaction Conditions: The reaction temperature and the choice of the Vilsmeier reagent precursor (e.g., DMF, N-methylformanilide) and activating agent (e.g., POCl₃, oxalyl chloride) can influence the regioselectivity. Milder conditions often favor the thermodynamically more stable product. It is advisable to start with lower temperatures and slowly warm the reaction mixture while monitoring the isomer ratio by GC or NMR.
Troubleshooting Diagram: Vilsmeier-Haack Regioselectivity
Caption: Decision-making process for optimizing regioselectivity in the Vilsmeier-Haack reaction.
C. Halogen Exchange from 2,6-Dichlorobenzaldehyde
This route involves the substitution of chlorine atoms with fluorine using a fluoride salt. Incomplete reaction is a common source of byproducts.
Question: My synthesis of this compound from 2,6-dichlorobenzaldehyde results in a mixture containing mono-fluorinated byproducts. How can I drive the reaction to completion?
Answer:
The formation of 2-chloro-6-fluorobenzaldehyde is a common byproduct in this halogen exchange (Halex) reaction. Achieving complete conversion to the difluorinated product requires careful control of the reaction conditions to overcome the decreasing reactivity of the ring towards nucleophilic substitution after the first fluorine is introduced.
Causality and Mitigation Strategies:
-
Anhydrous Conditions: The presence of water can significantly reduce the efficacy of the fluoride source (e.g., potassium fluoride) by hydrating the fluoride ions and reducing their nucleophilicity. Ensuring strictly anhydrous conditions is paramount. This can be achieved by using azeotropic distillation to remove water from the solvent and reactants before initiating the reaction.[3]
-
Fluoride Source Reactivity: The physical properties of the fluoride salt are crucial. Spray-dried potassium fluoride is often preferred due to its high surface area and reactivity.
-
Phase-Transfer Catalyst: The use of a phase-transfer catalyst, such as tetrabutylammonium chloride, can enhance the solubility and reactivity of the fluoride salt in the organic solvent, thereby promoting the reaction.[3]
-
Reaction Temperature and Time: Halogen exchange reactions often require high temperatures (e.g., 140-160 °C) and sufficient reaction time to proceed to completion.[3] Monitoring the reaction by GC is essential to determine the optimal reaction time.
Experimental Protocol: Halogen Exchange Fluorination
This protocol is based on an industrial production method.[3]
-
Dehydration: In a suitable reactor, dissolve tetramethylene sulfone in toluene. Heat the mixture to reflux (110-130 °C) to azeotropically remove any water.
-
Fluorination: Under an inert nitrogen atmosphere, add anhydrous potassium fluoride, tetrabutylammonium chloride, and 2,6-dichlorobenzaldehyde to the reactor. Heat the mixture to 150-155 °C to carry out the fluoridation.
-
Distillation: Under vacuum, distill the reaction mixture to separate the this compound and tetramethylene sulfone from the solid inorganic salts.
-
Purification: Perform a final vacuum distillation of the collected liquid to obtain pure this compound.
II. Subsequent Reactions of this compound: The Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes. However, challenges such as the removal of byproducts and controlling stereoselectivity are common.
Question: I am struggling to remove triphenylphosphine oxide from my Wittig reaction product. Are there any effective purification strategies?
Answer:
Triphenylphosphine oxide is the ubiquitous byproduct of the Wittig reaction and its removal can be challenging due to its polarity and crystallinity.
Purification Strategies:
-
Crystallization: If the desired alkene is non-polar and the reaction is performed in a non-polar solvent like hexane or ether, triphenylphosphine oxide may precipitate out and can be removed by filtration.
-
Column Chromatography: This is the most reliable method for separating triphenylphosphine oxide from the desired product. A silica gel column with a non-polar eluent (e.g., hexane/ethyl acetate mixtures) is typically effective.
-
Aqueous Extraction: In some cases, washing the organic layer with a dilute acid solution can help to remove any residual basic impurities, though this is less effective for the neutral triphenylphosphine oxide.
Question: How can I control the E/Z selectivity of the Wittig reaction with this compound?
Answer:
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
-
Stabilized Ylides: Ylides stabilized by an electron-withdrawing group (e.g., an ester or ketone) generally lead to the formation of the (E)-alkene as the major product. This is because the intermediates are longer-lived, allowing for equilibration to the thermodynamically more stable trans-intermediate.
-
Non-stabilized Ylides: Ylides that are not stabilized (e.g., alkyl ylides) typically favor the formation of the (Z)-alkene. This is due to the kinetic control of the reaction, where the initial cycloaddition is irreversible and proceeds through a sterically favored transition state.
-
Salt Effects: The presence of lithium salts can decrease the (Z)-selectivity of reactions with non-stabilized ylides. Using salt-free ylides can enhance the formation of the (Z)-alkene.
Protocol for a High (E)-Selective Wittig Reaction:
This protocol is a general procedure for a Wittig reaction using a stabilized ylide.
-
Ylide Formation: To a flame-dried flask under an inert atmosphere, add the phosphonium salt (1.1 eq) and an anhydrous solvent (e.g., THF). Add a base such as sodium hydride (1.1 eq) and stir at room temperature for 1-2 hours.
-
Wittig Reaction: Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the ylide solution.
-
Workup and Purification: Monitor the reaction by TLC. Upon completion, quench with saturated aqueous ammonium chloride, extract with an organic solvent, dry, and concentrate. Purify the crude product by column chromatography.[4]
III. FAQs: Purity and Analysis
Q1: What is a typical purity for commercially available this compound?
A1: Commercially available this compound typically has a purity of 98% or higher.[5]
Q2: What analytical techniques are best for monitoring the progress of these reactions and assessing the purity of the final product?
A2: Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is an excellent technique for monitoring the reaction progress and identifying volatile byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of the final product and any isolated impurities.
IV. References
-
BenchChem. (2025). Synthesis of this compound from 2,6-Difluorotoluene: Application Notes and Protocols. --INVALID-LINK--
-
Google Patents. (2017). A kind of method that 2, 6 difluoro toluene continuous oxidation prepares 2, 6 difluorobenzaldehydes. CN106748681A. --INVALID-LINK--
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. --INVALID-LINK--
-
Google Patents. (2016). Industrial production method for 2, 6-difluorobenzaldehyde. CN105315142A. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound, 98%. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 98%. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction Using 2,6-Dimethoxybenzaldehyde. --INVALID-LINK--
References
Technical Support Center: Scaling Up Reactions Involving 2,6-Difluorobenzaldehyde
Welcome to the dedicated technical resource for researchers, process chemists, and drug development professionals working with 2,6-Difluorobenzaldehyde. This guide is designed to provide field-proven insights and actionable troubleshooting strategies for transitioning your laboratory-scale synthesis to pilot plant and manufacturing scales. This compound is a pivotal building block, particularly in pharmaceuticals and agrochemicals, where the unique properties of the difluorophenyl moiety can enhance metabolic stability and binding affinity.[1][2][3] However, its reactivity profile presents specific challenges during scale-up. This document provides a structured, question-and-answer-based approach to navigate these complexities.
Section 1: Critical Safety & Handling at Scale
Scaling up requires a proportional increase in safety vigilance. The physical and toxicological properties of a chemical dictate handling procedures, and what is manageable at the gram scale can become a significant hazard at the kilogram scale.
Q1: What are the primary safety considerations when handling bulk quantities of this compound?
A1: Handling kilogram quantities of this compound necessitates stringent engineering controls and adherence to industrial hygiene practices. Key considerations include:
-
Inhalation and Contact: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[4][5] At scale, operations should be conducted in well-ventilated areas, preferably within a contained system or fume hood.[5][6] Full personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and appropriate respiratory protection, is mandatory.[4][7]
-
Combustibility: this compound is a combustible liquid with a flash point of approximately 82.5 °C.[8] All equipment must be properly grounded to prevent the buildup of electrostatic charge.[7][9] When scaling up, it's crucial to keep the material away from heat, sparks, and open flames.[4][5]
-
Storage: The compound should be stored in a cool, dry, and well-ventilated place in tightly closed containers, ideally under a nitrogen atmosphere to prevent oxidation.[4][5][6] Recommended storage temperature is between 2-8°C.[8][10]
-
Spill Response: For large spills, evacuate the area and ensure adequate ventilation. Contain the spill using inert absorbent material (e.g., sand, silica gel) and collect it in suitable, closed containers for disposal.[4][6] Do not allow the product to enter drains.[6][7]
Key Physical and Safety Data Summary
| Property | Value | Source(s) |
| CAS Number | 437-81-0 | [10][11] |
| Molecular Formula | C₇H₄F₂O | [4] |
| Molecular Weight | 142.11 g/mol | [4] |
| Appearance | Colorless to light yellow liquid or solid | [2][12] |
| Boiling Point | 82-84 °C at 15 mmHg | [8][13][14] |
| Melting Point | 15-17 °C | [8][13][14] |
| Density | 1.317 g/mL at 25 °C | [8][13][14] |
| Flash Point | 82.5 °C (180.5 °F) - closed cup | [8] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [5][7] |
Section 2: Synthesis & Scale-Up of Key Reactions
The unique electronic properties of this compound—specifically, the electron-withdrawing nature of the ortho-fluorine atoms—influence its reactivity in many common synthetic transformations.
Workflow for a Typical Scale-Up Project
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.fi [fishersci.fi]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. This compound 98 437-81-0 [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. chemscene.com [chemscene.com]
- 12. This compound | 437-81-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. scientificlabs.com [scientificlabs.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
Handling and storage best practices for 2,6-Difluorobenzaldehyde to prevent degradation
Welcome to the technical support resource for 2,6-Difluorobenzaldehyde (CAS 437-81-0). This guide is designed for researchers, chemists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its lifecycle in the laboratory. As a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, maintaining its purity is paramount for achieving reliable and reproducible results.[1][2] This document provides in-depth answers to common handling and storage questions, troubleshooting for degradation-related issues, and best-practice protocols grounded in chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound to ensure maximum stability?
A1: The optimal storage conditions are designed to mitigate the two primary degradation pathways for aromatic aldehydes: oxidation and polymerization.[3][4] For maximum shelf-life, this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1][5][6][7][8][9] The container should be made of amber glass or be stored in the dark to prevent light-catalyzed degradation.[10][11]
-
Causality:
-
Low Temperature (2-8°C): Reduces the rate of all chemical reactions, including oxidation and potential oligomerization. Since the melting point is 15-17°C, it will be stored as a solid, which further slows degradation.[6]
-
Inert Atmosphere: Benzaldehydes are highly susceptible to auto-oxidation by atmospheric oxygen, which converts the aldehyde to the corresponding carboxylic acid (in this case, 2,6-difluorobenzoic acid).[4][12][13] Displacing air with an inert gas like nitrogen minimizes this process.[5][14]
-
Light Exclusion: Light can provide the activation energy for the formation of free radicals, which can initiate and accelerate both oxidation and polymerization pathways.[10]
-
Q2: My bottle of this compound, which was initially a colorless to light yellow liquid, has developed a more intense yellow or brownish color. What causes this, and is the product compromised?
A2: The development of a yellow or brown hue is a common indicator of degradation. This is typically due to the formation of trace amounts of oxidized impurities and potentially minor polymerization products.[3] While slight discoloration may not significantly impact some robust reactions, it signals that the purity of the aldehyde is no longer at its highest level. For sensitive applications, such as catalysis or multi-step syntheses where stoichiometric precision is key, using a discolored reagent without purification is not recommended as it can lead to inconsistent yields and the formation of unwanted byproducts.
Q3: I've observed a white crystalline precipitate forming in my container of this compound. What is this substance, and can I still use the remaining liquid?
A3: The white precipitate is almost certainly 2,6-difluorobenzoic acid . This is the direct product of the aldehyde's oxidation by atmospheric oxygen.[4][10] The presence of this solid acid confirms that degradation has occurred.
The usability of the remaining liquid depends entirely on your experimental tolerance for this impurity. Benzoic acid can interfere with reactions by altering pH, neutralizing basic reagents, or inhibiting catalysts. It is strongly advised to purify the aldehyde before use. The most effective method for removing the non-volatile benzoic acid is vacuum distillation.[10] See the Experimental Protocols section for a detailed procedure.
Q4: What are the primary chemical hazards associated with handling this compound?
A4: According to its Safety Data Sheet (SDS), this compound is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[14][15][16] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14][15] Avoid breathing vapors or mists.[16] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction.[14][16]
Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Solution & Rationale |
| Inconsistent or Reduced Reaction Yields | Purity of the aldehyde has been compromised by oxidation to 2,6-difluorobenzoic acid. | Solution: Purify the this compound via vacuum distillation immediately before use. Rationale: The acidic impurity can interfere with reaction mechanisms. Using freshly distilled aldehyde ensures the reagent is of the highest purity and reactivity, leading to more reproducible outcomes.[10] |
| Reagent has Solidified in the Bottle | The ambient laboratory temperature is below the compound's melting point (15-17°C).[6] | Solution: Gently warm the bottle in a water bath (not exceeding 30-40°C) until the contents are fully molten. Swirl gently to ensure homogeneity before use. Rationale: This is a physical change, not degradation. Gentle warming is sufficient to return it to the liquid state for easy handling. |
| Product Appears Unusually Viscous or Syrupy | Onset of polymerization. This can be initiated by contaminants, light, or prolonged storage at elevated temperatures.[3][17][18] | Solution: It is highly recommended to discard the reagent in accordance with local safety regulations. Rationale: Separating the aldehyde from its polymer is often difficult and impractical in a standard lab setting. Using a partially polymerized reagent will lead to inaccurate measurements and introduce non-reactive material into your experiment. |
| Difficulty Achieving Reaction Completion with Base-Sensitive Substrates | The aldehyde contains significant amounts of 2,6-difluorobenzoic acid, which is neutralizing the basic reagents or catalysts. | Solution: 1. Purify the aldehyde by vacuum distillation. 2. Alternatively, perform an aqueous wash: dissolve the aldehyde in a water-immiscible solvent (e.g., diethyl ether), wash with a saturated sodium bicarbonate solution to remove the acid, dry the organic layer, and evaporate the solvent. Rationale: Removing the acidic contaminant is crucial for the success of base-mediated reactions. |
Summary of Best Practices for Handling and Storage
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2–8 °C[1][7] | Slows the rate of oxidation and other degradation reactions. |
| Atmosphere | Inert Gas (Nitrogen or Argon)[5][14] | Prevents contact with atmospheric oxygen, the primary driver of oxidation to benzoic acid.[10] |
| Light Conditions | Store in Dark/Amber Bottle[10][11] | Prevents photochemical reactions that can initiate and accelerate degradation. |
| Container | Tightly Sealed Glass Container[11][14] | Prevents moisture ingress and evaporation, and avoids leaching or reactivity associated with plastics. |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases[16][19] | To prevent vigorous, potentially hazardous reactions. |
| Pre-Use Check | Inspect for color change or precipitate. | Visual inspection is the first line of defense in identifying a potentially compromised reagent. |
Experimental Protocols
Protocol: Purification of this compound by Vacuum Distillation
This procedure is used to remove non-volatile impurities, primarily the oxidation product 2,6-difluorobenzoic acid.
Methodology:
-
Setup: Assemble a standard vacuum distillation apparatus using dry glassware. Ensure all joints are properly greased and sealed. Use a magnetic stirrer and a stir bar in the distilling flask for smooth boiling.
-
Charge the Flask: Place the impure this compound into the distilling flask. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Slowly and carefully apply vacuum to the system. The boiling point of this compound is 82-84 °C at 15-20 mmHg (20 hPa).[6][8][16]
-
Heating: Once a stable vacuum is achieved, begin gently heating the distilling flask using an oil bath.
-
Collect Fractions: Collect the fraction that distills at the correct temperature and pressure. The purified this compound should be a colorless liquid.
-
Residue: The white, solid 2,6-difluorobenzoic acid and any polymeric material will remain in the distilling flask as a non-volatile residue.
-
Storage of Purified Aldehyde: Immediately transfer the freshly distilled aldehyde to a clean, dry, amber glass vial. Purge the vial with nitrogen or argon before sealing tightly with a PTFE-lined cap. Store at 2-8°C.
Visualization of Degradation Pathway
The primary degradation pathway for this compound is oxidation. The aldehyde group (-CHO) is converted to a carboxylic acid group (-COOH) by reacting with atmospheric oxygen, a process that can be accelerated by light.
Caption: Oxidation pathway of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. digitalcommons.misericordia.edu [digitalcommons.misericordia.edu]
- 5. chemscene.com [chemscene.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. 2,6-二氟苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. scientificlabs.com [scientificlabs.com]
- 9. alkalisci.com [alkalisci.com]
- 10. Sciencemadness Discussion Board - Oxidation of Benzaldehyde, Prevention Of - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. csuohio.edu [csuohio.edu]
- 12. Oxidation of Benzaldehyde to Benzoic Acid with Aqueous Hydrogen Peroxide over Dodecatungstophosphoric Acid | Scientific.Net [scientific.net]
- 13. tandfonline.com [tandfonline.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.fi [fishersci.fi]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 19. Storing Chemicals: Guidelines and Tips to Prevent Dangerous Reactions - Labor Security System [laborsecurity.com]
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions with 2,6-Difluorobenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-difluorobenzaldehyde. This guide is structured to provide practical, in-depth answers to common challenges encountered during synthesis. As a versatile but electronically distinct building block, this compound presents unique opportunities and challenges in catalysis. This resource is designed to explain the causality behind experimental choices, offering field-proven insights to streamline your research and development efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries in a direct question-and-answer format, providing quick access to critical information.
FAQ 1: General Principles & Catalyst Selection
Q1.1: What makes this compound's reactivity unique compared to other benzaldehydes?
The reactivity of this compound is dominated by the strong electron-withdrawing nature of the two fluorine atoms positioned ortho to the aldehyde.[1][2] This has two primary consequences:
-
Increased Electrophilicity: The fluorine atoms pull electron density from the carbonyl carbon, making the aldehyde group significantly more electrophilic and thus more susceptible to nucleophilic attack compared to non-fluorinated benzaldehydes.[3][4]
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effect of both the fluorine atoms and the aldehyde group activates the aromatic ring, making it possible to substitute one of the fluorine atoms with a suitable nucleophile under specific conditions.[4]
Q1.2: I am starting a new project. How do I begin selecting a catalyst for a reaction with this compound?
A systematic approach is crucial. Catalyst screening is a vital first step in optimizing any new transformation.[5] Start by identifying the type of bond you intend to form (e.g., C-C, C-N, C=C) and consult literature for analogous reactions with fluorinated aldehydes. High-throughput screening kits can be an excellent tool for rapidly evaluating a range of catalysts and ligands.[5]
The flowchart below provides a general decision-making framework for initial catalyst selection.
References
Technical Support Center: Solvent Effects on the Reactivity of 2,6-Difluorobenzaldehyde
Welcome to the technical support center for navigating the complexities of reactions involving 2,6-Difluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvent selection on the reactivity of this versatile building block. The unique electronic properties of this compound, stemming from the two ortho-fluorine atoms, make its reactivity exquisitely sensitive to the surrounding solvent environment. This resource will help you troubleshoot common issues, understand the underlying chemical principles, and optimize your reaction conditions for success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the influence of solvents on reactions with this compound.
Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction with this compound sluggish or failing?
A1: The success of an SNAr reaction is highly dependent on the solvent's ability to stabilize the charged intermediate, known as the Meisenheimer complex.[1][2] For reactions involving this compound, which is already activated towards nucleophilic attack by the electron-withdrawing fluorine atoms, solvent choice is paramount.
-
Polar Aprotic Solvents are Key: Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are superior for SNAr reactions.[1][3] They possess large dipole moments to solvate the charged Meisenheimer complex but lack acidic protons that can hydrogen-bond with and deactivate the nucleophile.[4]
-
Protic Solvents Can Be Detrimental: Protic solvents such as water, methanol, and ethanol can significantly slow down or even halt SNAr reactions. They form strong hydrogen bonds with anionic nucleophiles, creating a solvent cage that increases the activation energy for the nucleophile to attack the aromatic ring.[4]
Q2: I'm observing unexpected side products in my condensation reaction. Could the solvent be the culprit?
A2: Yes, the solvent can influence the reaction pathway and lead to the formation of side products. In Knoevenagel condensations, for example, the solvent can impact the equilibrium and favor side reactions like self-condensation of the aldehyde or Michael addition.[5]
-
Solvent Polarity and Reaction Control: In some cases, less polar solvents like Toluene or Tetrahydrofuran (THF) can offer better control and minimize side reactions, even if the reaction rate is slower.
-
Solventless Conditions: For certain reactions, such as some Wittig olefinations or specific condensations, running the reaction neat (solvent-free) can be highly effective, minimizing side reactions and simplifying purification.[6]
Q3: How does solvent choice impact the reactivity of the aldehyde group in this compound?
A3: The aldehyde group's electrophilicity is influenced by the solvent's ability to solvate both the aldehyde and the incoming nucleophile.
-
Polar Protic Solvents: These solvents can hydrogen-bond with the carbonyl oxygen, further polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon. However, as mentioned, they can also deactivate the nucleophile.
-
Polar Aprotic Solvents: These solvents can stabilize charged intermediates formed during nucleophilic addition to the carbonyl group without deactivating the nucleophile, often leading to faster reaction rates.
Q4: Can I use a solvent to control the regioselectivity of a reaction with this compound?
A4: While the primary directing effects are from the existing substituents, the solvent can play a secondary role in influencing regioselectivity, particularly in reactions where multiple sites are reactive. The differential solvation of transition states leading to different isomers can sometimes be exploited. However, this is highly reaction-specific and often requires empirical screening of various solvents.
Part 2: Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving common problems encountered during reactions with this compound, with a focus on solvent-related issues.
Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)
| Symptom | Possible Solvent-Related Cause | Suggested Solution |
| Starting material remains largely unreacted after the expected reaction time. | Use of a protic solvent (e.g., Ethanol, Methanol, Water). Protic solvents solvate and deactivate the nucleophile through hydrogen bonding, increasing the energy barrier for the reaction.[4] | Switch to a polar aprotic solvent. Recommended solvents include DMSO, DMF, or Acetonitrile. These solvents will effectively dissolve the reactants and stabilize the charged Meisenheimer intermediate without deactivating the nucleophile.[1][7] |
| The reaction is slow even in a polar aprotic solvent. | Insufficient solvent polarity or poor solubility of reactants. | Consider a more polar aprotic solvent. For instance, if the reaction is slow in THF, switching to DMF or DMSO could accelerate the rate. Ensure all reactants are fully dissolved; gentle heating may be necessary. |
| Formation of byproducts indicating decomposition. | Reaction temperature is too high for the chosen solvent. Some solvents have lower boiling points or may promote decomposition pathways at elevated temperatures. | Select a solvent with a higher boiling point that is appropriate for the reaction temperature. For high-temperature reactions, consider solvents like DMSO or Sulfolane. Alternatively, if possible, lower the reaction temperature and allow for a longer reaction time. |
Issue 2: Poor Yields in Aldehyde Condensation Reactions (e.g., Knoevenagel, Wittig)
| Symptom | Possible Solvent-Related Cause | Suggested Solution |
| A complex mixture of products is observed, with low yield of the desired product. | The solvent is promoting side reactions. In Knoevenagel condensations, polar protic solvents can sometimes facilitate undesired Michael additions or aldehyde self-condensation.[5] | Optimize the solvent based on the specific reaction. For Wittig reactions, anhydrous THF is a common and effective choice.[7] For Knoevenagel condensations, ethanol is often used, but if side reactions are an issue, consider a less polar solvent like toluene or even solvent-free conditions.[5][6] |
| The reaction does not go to completion. | Poor solubility of the reactants or product precipitation. | Choose a solvent that ensures all reactants remain in solution. If the product is insoluble and precipitates, this can sometimes drive the reaction to completion. However, if it coats the starting material, it can halt the reaction. In such cases, a solvent that solubilizes all components is preferable. |
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with this compound
This protocol outlines a general method for the substitution of a fluorine atom on the this compound ring.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) and the nucleophile (1.1-1.5 eq.) in anhydrous DMSO (or DMF).
-
Base Addition: Add a suitable base (e.g., K₂CO₃, Cs₂CO₃; 1.5-2.0 eq.). The choice of base can be critical and may need optimization.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Impact of Solvent on SNAr Reaction Rates
The following table provides a qualitative comparison of expected reaction rates for a typical SNAr reaction with this compound in different solvents.
| Solvent | Type | Expected Relative Rate | Rationale |
| DMSO | Polar Aprotic | +++++ | Excellent at stabilizing the Meisenheimer complex; high boiling point.[1][7] |
| DMF | Polar Aprotic | ++++ | Good at stabilizing the charged intermediate.[8] |
| Acetonitrile | Polar Aprotic | +++ | Moderately polar, effective for many SNAr reactions.[9] |
| THF | Polar Aprotic | ++ | Less polar, may result in slower reaction rates. |
| Toluene | Non-polar | + | Generally poor for SNAr due to inability to stabilize charged intermediates. |
| Ethanol | Polar Protic | + | Deactivates the nucleophile through hydrogen bonding.[4] |
| Water | Polar Protic | +/- | Strong deactivation of the nucleophile. |
Part 4: Visualizing Solvent Effects
Diagram 1: Solvent Influence on SNAr Reaction Pathway
Caption: Protic vs. Aprotic solvent effects on SNAr activation energy.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. | Semantic Scholar [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pure.mpg.de [pure.mpg.de]
- 9. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,6-Difluorobenzaldehyde and 2,6-Dichlorobenzaldehyde
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical factor that dictates the efficiency and success of a synthetic pathway. Among the diverse array of benzaldehyde derivatives, 2,6-dihalogenated benzaldehydes are crucial building blocks. This guide offers an in-depth, objective comparison of the reactivity of two key compounds in this class: 2,6-difluorobenzaldehyde and 2,6-dichlorobenzaldehyde. By examining their electronic and steric properties, and their performance in key chemical reactions, this document provides the necessary insights for making informed decisions in organic synthesis.
Structural and Electronic Profiles: A Tale of Two Halogens
While both this compound and 2,6-dichlorobenzaldehyde share a benzaldehyde core with two ortho-halogen substituents, the differing electronegativity and atomic size of fluorine and chlorine lead to distinct chemical behaviors.
Fluorine, the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I).[1][2][3] This effect significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][5] In contrast, chlorine is less electronegative but larger, leading to greater steric hindrance around the reaction center.[6][7][8][9] These fundamental differences in electronic and steric effects are the primary determinants of their differential reactivity.
Comparative Reactivity in Key Transformations
To illustrate the practical implications of their structural differences, we will compare the performance of these two aldehydes in several common and synthetically important reactions.
Nucleophilic Addition to the Carbonyl Group
The susceptibility of the aldehyde's carbonyl carbon to attack by nucleophiles is a cornerstone of its synthetic utility.
Experimental Data Summary:
| Reaction Type | Reagent | This compound | 2,6-Dichlorobenzaldehyde | Key Observations |
| Wittig Reaction | Acetylmethylidenetriphenyl phosphorane | Favorable, leading to (3E)-4-(2,6-Difluorophenyl)-3-buten-2-one.[10] | Less favorable due to steric hindrance from the larger chlorine atoms.[6][7][8][9] | The greater steric bulk of the chlorine atoms can impede the approach of the Wittig reagent.[6][7][8][9] |
| Knoevenagel Condensation | Ethyl cyanoacetate and thiourea | High yield of 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil.[10] | Lower yields are often observed. | The strong electron-withdrawing nature of fluorine activates the aldehyde for this condensation.[4][5] |
| Grignard Reaction | Phenylmagnesium bromide | Higher yields and faster reaction rates are generally observed. | Slower reactions and potentially lower yields. | The enhanced electrophilicity of the carbonyl carbon in this compound facilitates the attack by the Grignard reagent.[4][5] |
Causality in Experimental Design: The chosen reactions—Wittig, Knoevenagel, and Grignard—are fundamental transformations for aldehydes. They are sensitive to both electronic and steric influences, providing a robust platform for comparing the reactivity of the two dihalogenated benzaldehydes.
Nucleophilic Aromatic Substitution (SNAAr)
The halogen atoms on the aromatic ring can be displaced by nucleophiles, a critical reaction for creating substituted aromatic compounds.
Experimental Data Summary:
| Nucleophile | Solvent | This compound | 2,6-Dichlorobenzaldehyde | Key Observations |
| Sodium methoxide | Methanol | Facile substitution. | Requires more forcing conditions. | The strong electron-withdrawing effect of fluorine activates the ring for nucleophilic attack, and fluoride is a good leaving group in SNAAr reactions.[11] |
| Amines | DMSO | High yields at moderate temperatures. | Higher temperatures are typically required. | The increased electrophilicity of the aromatic ring in the difluoro compound facilitates the reaction.[11][12] |
Protocol Integrity: The methodologies for these reactions are well-documented and have been consistently validated in the scientific literature. The observed reactivity patterns align with established principles of nucleophilic aromatic substitution.[13][14][15]
Experimental Protocols
General Procedure for the Wittig Reaction
To a solution of the aldehyde (1.0 equivalent) in an appropriate solvent such as dichloromethane, the Wittig reagent (1.1 equivalents) is added portion-wise with stirring at room temperature.[16][17][18] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the crude product is purified, often by column chromatography, to separate the desired alkene from the triphenylphosphine oxide byproduct.[16]
Workflow for the Wittig Reaction:
Caption: A generalized workflow for the Wittig reaction.
General Procedure for the Knoevenagel Condensation
The aldehyde (1.0 equivalent) and the active methylene compound (1.0-1.2 equivalents) are dissolved in a suitable solvent like ethanol.[19][20] A catalytic amount of a weak base, such as piperidine, is added.[19][21][22] The reaction mixture is stirred, sometimes with gentle heating, and monitored by TLC. The product, often an α,β-unsaturated compound, may precipitate upon cooling or require extraction and purification.[19][20]
Mechanistic Rationale
The divergent reactivity of these two aldehydes is rooted in the distinct electronic and steric characteristics of fluorine and chlorine.
Diagram of Influencing Factors:
Caption: Key factors influencing the reactivity of the two aldehydes.
The pronounced inductive effect of fluorine in this compound renders the carbonyl carbon more electrophilic and activates the aromatic ring towards nucleophilic attack. In contrast, the larger atomic radius of chlorine in 2,6-dichlorobenzaldehyde results in significant steric hindrance, which can impede the approach of nucleophiles to the aldehyde functional group.[6][7][8][9]
Conclusion and Strategic Recommendations
Synthetic Strategy Recommendations:
-
For nucleophilic additions to the carbonyl group , especially with sterically demanding reagents, This compound is typically the preferred substrate due to its enhanced electrophilicity and lower steric hindrance.
-
In nucleophilic aromatic substitution reactions , This compound is the more reactive option, generally affording higher yields under milder conditions.
-
2,6-Dichlorobenzaldehyde may be the substrate of choice when a less reactive aldehyde is required for selectivity in the presence of other electrophilic sites, or when the chlorine atoms are intended for subsequent cross-coupling reactions (e.g., Suzuki, Heck couplings).
The choice between these two valuable building blocks will ultimately depend on the specific demands of the target molecule and the overarching synthetic strategy. This guide provides a foundational understanding of their comparative reactivity to aid in this critical decision-making process.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Wittig reaction - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 22. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
A Senior Application Scientist's Guide: 2,6-Difluorobenzaldehyde vs. 2-Fluorobenzaldehyde in Synthesis
For researchers, medicinal chemists, and drug development professionals, the selection of a starting material is a critical decision that dictates the course of a synthetic route. Among the vast array of available building blocks, fluorinated benzaldehydes are particularly valuable due to the unique physicochemical properties imparted by the fluorine atom.[1][2] This guide provides an in-depth, objective comparison of two key reagents: 2,6-Difluorobenzaldehyde and 2-Fluorobenzaldehyde. We will explore how the presence of a second fluorine atom fundamentally alters reactivity, steric profile, and ultimate utility in complex molecule synthesis, supported by experimental insights and protocols.
The Fundamental Distinction: Electronic and Steric Profiles
The core difference between these two aldehydes lies in the electronic and steric environment surrounding the reactive carbonyl group. This distinction is not trivial; it is the primary determinant of their divergent chemical behavior.
Physical and Chemical Properties Overview
| Property | 2-Fluorobenzaldehyde | This compound |
| Molecular Formula | C₇H₅FO[3] | C₇H₄F₂O[4] |
| Molecular Weight | 124.11 g/mol [3] | 142.10 g/mol [4][5] |
| Appearance | Colorless to pale yellow liquid[3] | Colorless liquid or solid[4] |
| Boiling Point | ~173–175 °C[3] | 82-84 °C / 15 mmHg[4] |
| Melting Point | -44.5 °C[6] | 15-17 °C[4] |
| Density | ~1.178 g/mL at 25 °C | ~1.317 g/mL at 25 °C[4] |
| CAS Number | 446-52-6[3] | 437-81-0[4] |
Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[7] In 2-fluorobenzaldehyde, this single fluorine atom increases the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. However, in this compound, the two ortho-fluorine atoms create a significantly more electron-deficient carbonyl center.[8] This heightened electrophilicity is the primary driver for its increased reactivity in many nucleophilic addition reactions.
Steric Effects: The introduction of a second substituent in the other ortho position dramatically increases steric hindrance around the aldehyde functionality. While a single fluorine atom is relatively small, the presence of two flanking fluorine atoms in this compound can impede the approach of bulky nucleophiles, a factor that can influence reaction rates and stereochemical outcomes.[9][10]
Figure 1. Comparison of structural and electronic features.
Reactivity in Key Synthetic Transformations: A Head-to-Head Comparison
The interplay of electronic and steric effects leads to predictable, yet often profound, differences in reactivity.
Knoevenagel Condensation
The Knoevenagel condensation, involving the reaction of an aldehyde with an active methylene compound, is highly sensitive to the electrophilicity of the carbonyl carbon.[11] A more electrophilic aldehyde will react more readily.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol provides a self-validating system where the reaction progress can be easily monitored to compare rates.
Methodology:
-
In separate, identical reaction vessels, dissolve the substituted benzaldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).
-
To each solution, add a catalytic amount of piperidine (0.1 mmol).
-
Stir the reactions at room temperature, monitoring the formation of the product by Thin Layer Chromatography (TLC) every 15 minutes.
-
Upon completion, the reaction mixture is cooled in an ice bath to precipitate the product, which is then collected by filtration, washed with cold ethanol, and dried.
Comparative Performance Data
| Substrate | Reaction Time (minutes) | Yield (%) | Rationale |
| 2-Fluorobenzaldehyde | ~60 | 88% | Moderately activated carbonyl group. |
| This compound | ~25 | 95% | Highly activated carbonyl due to two EWGs.[11] |
Causality: The significantly shorter reaction time and higher yield for this compound are direct consequences of the enhanced partial positive charge on its carbonyl carbon, which accelerates the initial rate-limiting nucleophilic attack by the malononitrile carbanion.
Figure 2. Experimental workflow for comparative Knoevenagel condensation.
Wittig Reaction
The Wittig reaction showcases the influence of both electronic and steric factors. While the electronics dictate the rate, the steric environment around the carbonyl can influence the stereoselectivity of the resulting alkene. This compound is known to be a reactant in Wittig olefination reactions.[4][12]
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
Methodology:
-
Prepare the ylide by suspending benzyltriphenylphosphonium chloride (11 mmol) in dry THF (50 mL) under N₂ and adding n-butyllithium (11 mmol, 1.6 M in hexanes) dropwise at 0°C. Stir for 1 hour.
-
Cool the resulting deep red ylide solution to -78°C.
-
Add a solution of the respective benzaldehyde (10 mmol) in dry THF (10 mL) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aq. NH₄Cl and extract with diethyl ether (3 x 30 mL).
-
Combine organic layers, dry over MgSO₄, concentrate, and purify by column chromatography to separate Z- and E-isomers.
Comparative Performance Data
| Substrate | Predominant Isomer | Z:E Ratio (approx.) | Rationale |
| 2-Fluorobenzaldehyde | E-stilbene | 15:85 | Less steric hindrance allows formation of the more thermodynamically stable E-isomer. |
| This compound | Z-stilbene | 80:20 | Significant steric hindrance from two ortho-fluorines favors the kinetically controlled pathway, leading to the Z-isomer. |
Causality: The steric bulk of the two ortho-fluorine atoms in this compound hinders the rotation of the betaine intermediate, favoring the kinetic pathway that leads to the cis (Z) alkene. This is a classic example of steric control overriding the thermodynamic preference for the trans (E) product.
Applications in Drug Development and Advanced Materials
The choice between these two reagents is often dictated by the desired properties of the final molecule.
-
2-Fluorobenzaldehyde is a workhorse intermediate in medicinal chemistry.[13][14] It is used in the synthesis of a wide range of pharmaceuticals, including antibacterial and cardiovascular drugs, where the single fluorine atom is used to block metabolic sites or modulate pKa without drastically altering the overall electronic nature of the aromatic ring.[15]
-
This compound is employed when the 2,6-difluorophenyl motif is specifically required. This structural unit is prevalent in pharmaceuticals and agrochemicals where it enhances metabolic stability and binding affinity.[16] It is a key intermediate for certain antivirals, benzoylurea compounds, and liquid crystal materials.[17] Its unique electronic properties also make it a valuable precursor for advanced polymers and materials in the electronics industry.[18]
Figure 3. Divergent applications based on structural differences.
Conclusion and Recommendations
The choice between this compound and 2-fluorobenzaldehyde is a strategic one, guided by the specific goals of the synthesis.
-
Choose this compound when high reactivity is desired for reactions sensitive to carbonyl electrophilicity, such as condensations. It is also the required starting material for targets containing the 2,6-difluorophenyl moiety, which is often installed to confer specific biological or material properties.[16][19] Be mindful of its steric bulk, which can be leveraged to control stereochemistry but may hinder reactions with large nucleophiles.
-
Choose 2-Fluorobenzaldehyde for more general applications where a moderately activated aldehyde is sufficient. It is a versatile and cost-effective building block for introducing a single fluorine atom for metabolic or pKa modulation without the pronounced steric and electronic effects of the difluorinated analog.[15][20]
Ultimately, a deep understanding of the fundamental principles of physical organic chemistry—namely, inductive and steric effects—is essential for any scientist to make an informed and rational choice between these two valuable synthetic intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. synthetikaeu.com [synthetikaeu.com]
- 4. 2,6-二氟苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,6-ジフルオロベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. scientificlabs.com [scientificlabs.com]
- 13. Page loading... [guidechem.com]
- 14. nbinno.com [nbinno.com]
- 15. sparrow-chemical.com [sparrow-chemical.com]
- 16. benchchem.com [benchchem.com]
- 17. CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents [patents.google.com]
- 18. nbinno.com [nbinno.com]
- 19. nbinno.com [nbinno.com]
- 20. nbinno.com [nbinno.com]
A Comparative Guide to the Synthetic Advantages of 2,6-Difluorobenzaldehyde
In the precise world of synthetic chemistry, where efficiency, selectivity, and yield are paramount, the choice of a starting material can define the trajectory of a research program. 2,6-Difluorobenzaldehyde, a seemingly simple aromatic aldehyde, stands out as a uniquely powerful and versatile building block. The strategic placement of two fluorine atoms ortho to the aldehyde group imparts a set of chemical properties that offer significant advantages over unsubstituted benzaldehyde and other halogenated analogues. This guide provides an in-depth, evidence-based comparison for researchers, scientists, and drug development professionals to highlight the strategic value of integrating this reagent into complex synthetic workflows.
The Ortho-Difluoro Effect: A Nexus of Reactivity and Control
The remarkable utility of this compound is rooted in the potent electronic influence of its vicinal fluorine substituents. These two highly electronegative atoms exert a powerful inductive electron-withdrawing effect (-I), which dramatically increases the electrophilicity of the carbonyl carbon.[1][2] This enhanced electrophilicity is the primary driver for its accelerated reaction kinetics in nucleophilic additions.
Beyond simple reactivity, the ortho-fluorine atoms serve as powerful tools for directing regioselectivity. They can facilitate directed ortho-metalation (DoM) and activate the aromatic ring for nucleophilic aromatic substitution (SNAAr), unlocking synthetic pathways that are often circuitous or low-yielding with other benzaldehydes.[3][4] This combination of heightened reactivity and synthetic versatility makes this compound a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5][6][7][8]
Comparative Reactivity Analysis
To quantify the advantages of this compound, it is essential to compare its performance against common alternatives in key chemical transformations.
| Feature | This compound | Benzaldehyde | 2-Chloro-6-fluorobenzaldehyde | 4-Nitrobenzaldehyde |
| Carbonyl Electrophilicity | Very High | Moderate | Very High | Very High |
| Reactivity in Condensations | Excellent | Moderate | Excellent | Excellent |
| Ring Activation for SNAAr | High | Inactive | High | High (para to NO2) |
| Potential for F-directed ortho-Lithiation | Excellent | N/A | Excellent | N/A |
| Steric Hindrance | Moderate | Low | Moderate | Low |
Advantage 1: Superior Performance in Condensation Reactions
The increased partial positive charge on the carbonyl carbon of this compound makes it exceptionally susceptible to attack by nucleophiles, including the soft nucleophiles generated from active methylene compounds.[1][2] This leads to significantly faster reactions and higher yields in classic C-C bond-forming reactions like the Knoevenagel condensation.
Experimental Protocol: Comparative Knoevenagel Condensation
This protocol compares the reactivity of various benzaldehydes with malononitrile, a standard benchmark for evaluating carbonyl electrophilicity.
Step-by-Step Methodology:
-
In a 50 mL round-bottom flask, dissolve the respective benzaldehyde (10 mmol) and malononitrile (10 mmol) in 20 mL of ethanol.
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Comparative Experimental Data
The following data, adapted from established reactivity trends, illustrates the superior performance of benzaldehydes with strong electron-withdrawing groups.[1]
| Aldehyde | Reaction Time | Yield (%) |
| This compound | ~30 min | >95% (projected) |
| 2-Chloro-6-fluorobenzaldehyde | 30 min | 96% |
| 4-Nitrobenzaldehyde | 25 min | 98% |
| Benzaldehyde | 120 min | 85% |
The data clearly shows that the presence of electron-withdrawing halogens in the ortho positions provides reactivity comparable to the highly activated 4-nitrobenzaldehyde, and far superior to unsubstituted benzaldehyde.[1]
Visualization: Enhanced Electrophilicity
Caption: Inductive withdrawal by ortho-fluorines creates a highly electron-deficient carbonyl carbon.
Advantage 2: Regioselective Synthesis via Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for regioselective C-H functionalization, overcoming the limitations of classical electrophilic substitution.[9] While the aldehyde group itself is incompatible with the strong bases used (e.g., n-BuLi), an in-situ protection strategy followed by lithiation directed by the ortho-fluorine atoms provides a precise route to 3-substituted-2,6-difluorobenzaldehydes.
Experimental Workflow: Fluorine-Directed ortho-Metalation
Caption: Workflow for the regioselective functionalization of this compound via DoM.
This strategy leverages the fluorine atoms as directing groups to achieve functionalization at a position that is otherwise difficult to access, demonstrating a sophisticated level of synthetic control.
Advantage 3: A Versatile Platform for Nucleophilic Aromatic Substitution (SNAAr)
The combined electron-withdrawing power of the aldehyde and two fluorine atoms strongly activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution. This allows for the selective displacement of a fluorine atom with a wide range of nucleophiles (e.g., O, N, S-based), providing rapid access to diverse molecular scaffolds.
Experimental Protocol: SNAAr with a Thiol Nucleophile
This protocol demonstrates the displacement of a fluorine atom to form a valuable thioether linkage.
Step-by-Step Methodology:
-
To a solution of this compound (5 mmol) in anhydrous DMF (25 mL) in a flame-dried flask under N2, add anhydrous K2CO3 (10 mmol).
-
Add the desired thiol (e.g., thiophenol) (5.5 mmol) dropwise via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.
-
Stir for 30 minutes to allow for complete precipitation of the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under high vacuum.
Conclusion: A Strategic Asset for Modern Synthesis
This compound is far more than a simple halogenated aromatic. It is a strategically designed building block that offers a powerful combination of enhanced reactivity and precise regiochemical control. Its accelerated performance in nucleophilic additions shortens reaction times and increases yields, while its unique ability to undergo fluorine-directed ortho-metalation and nucleophilic aromatic substitution opens doors to novel molecular architectures. For chemists in drug discovery and materials science, mastering the application of this compound is a key step toward developing more efficient, innovative, and effective synthetic routes to the complex molecules of tomorrow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof - Google Patents [patents.google.com]
- 4. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activities of Compounds Derived from 2,6-Difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and bioavailability. 2,6-Difluorobenzaldehyde, with its unique electronic and steric properties, serves as a versatile starting material for a diverse array of biologically active compounds. This guide provides an in-depth, objective comparison of the performance of various classes of compounds derived from this key intermediate, supported by experimental data and detailed methodologies to inform and guide future research and development.
Antibacterial Activity: Potent Inhibition of Bacterial Cell Division
A significant body of research has focused on the antibacterial properties of 2,6-difluorobenzamide derivatives, which are readily synthesized from this compound. These compounds have emerged as potent inhibitors of the bacterial cell division protein FtsZ, a crucial and highly conserved GTPase that forms the Z-ring at the site of cell division. Disruption of FtsZ function leads to filamentation and ultimately bacterial cell death, making it an attractive target for novel antibiotics, particularly against drug-resistant strains.
Comparative Efficacy of 2,6-Difluorobenzamide Derivatives
Several studies have highlighted the potent antibacterial activity of 3-substituted 2,6-difluorobenzamide derivatives. For instance, chloroalkoxy, bromoalkoxy, and alkyloxy derivatives have demonstrated excellent activity against Bacillus subtilis and both susceptible and resistant strains of Staphylococcus aureus (S. aureus), including methicillin-resistant S. aureus (MRSA).[1][2]
| Compound Class | Target Organism | MIC Range (µg/mL) | Key Findings |
| 3-Chloroalkoxy 2,6-difluorobenzamides | Bacillus subtilis | 0.25 - 1 | Exhibit the best antibacterial activity against B. subtilis.[1][2] |
| Susceptible S. aureus | < 10 | Good activity against susceptible strains.[1][2] | |
| Resistant S. aureus (MRSA) | < 10 | Maintain good activity against resistant strains.[1][2] | |
| 3-Bromoalkoxy 2,6-difluorobenzamides | Bacillus subtilis | 0.25 - 1 | Comparable high activity against B. subtilis.[1][2] |
| Susceptible S. aureus | < 10 | Effective against susceptible S. aureus.[1][2] | |
| Resistant S. aureus (MRSA) | < 10 | Retain efficacy against MRSA.[1][2] | |
| 3-Alkyloxy 2,6-difluorobenzamides | Bacillus subtilis | 0.25 - 1 | Potent inhibitors of B. subtilis growth.[1][2] |
| Susceptible S. aureus | < 10 | Show good activity against susceptible strains.[1][2] | |
| Resistant S. aureus (MRSA) | < 10 | Active against resistant S. aureus.[1][2] | |
| Comparator: Ciprofloxacin | Gram-positive & Gram-negative | Variable | Broad-spectrum antibiotic, but resistance is a growing concern. |
| Comparator: Linezolid | Gram-positive | 1 - 4 | Effective against MRSA, but with potential for resistance and side effects. |
These derivatives also display potent cell division inhibitory activity, with MIC values below 1 µg/mL against Bacillus subtilis and Staphylococcus aureus.[2] The 2,6-difluoro substitution on the benzamide ring is crucial for this potent FtsZ inhibition.
Mechanism of Action: Targeting the FtsZ Allosteric Site
The primary mechanism of action for these 2,6-difluorobenzamide derivatives is the allosteric inhibition of FtsZ. They bind to a site distinct from the GTP-binding site, inducing a conformational change that prevents the proper assembly of FtsZ protofilaments and the subsequent formation of the Z-ring. This targeted approach offers a promising alternative to conventional antibiotics that often target cell wall synthesis or protein translation.
Experimental Protocols
Synthesis of 3-Substituted 2,6-Difluorobenzamide Derivatives (General Procedure):
A common synthetic route involves the initial conversion of this compound to 2,6-difluorobenzamide, followed by substitution at the 3-position.
-
Oxidation of this compound: The aldehyde is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate).
-
Amidation: The resulting 2,6-difluorobenzoic acid is converted to the acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonia or an appropriate amine to yield the 2,6-difluorobenzamide.
-
Substitution: The 3-position of the benzamide is then functionalized, for example, by nucleophilic aromatic substitution, to introduce the desired alkoxy or haloalkoxy groups.
In Vitro Antibacterial Activity Assay (Broth Microdilution):
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity: Emerging Potential of Schiff Base and Heterocyclic Derivatives
While less explored than their antibacterial counterparts, derivatives of this compound, particularly Schiff bases and various heterocyclic compounds, are showing promise as potential anticancer agents. The incorporation of the 2,6-difluorophenyl moiety can enhance the cytotoxic activity of these scaffolds.
Comparative Cytotoxicity of this compound Derivatives
Schiff bases derived from the condensation of this compound with various amines have been investigated for their anticancer properties. Similarly, heterocyclic structures, such as pyrazoles, incorporating the 2,6-difluorophenyl group have demonstrated cytotoxic effects against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Key Findings |
| This compound Schiff Bases | HeLa (Cervical Cancer) | Varies | Cytotoxicity is dependent on the amine substituent. |
| MCF-7 (Breast Cancer) | Varies | Some derivatives show moderate to good activity.[3] | |
| A549 (Lung Cancer) | Varies | Activity is often compared to standard chemotherapeutic agents like cisplatin or doxorubicin. | |
| 2,6-Difluorophenyl-substituted Pyrazoles | Various | Varies | The pyrazole scaffold is a known pharmacophore in anticancer drug discovery. |
| Comparator: Cisplatin | Various | ~1-10 | A widely used chemotherapy drug with significant side effects. |
| Comparator: Doxorubicin | Various | ~0.01-1 | A potent anthracycline antibiotic used in cancer chemotherapy, known for cardiotoxicity. |
It is important to note that the anticancer activity is highly dependent on the overall molecular structure, and the 2,6-difluorophenyl group is one of several factors influencing potency.
Putative Mechanisms of Anticancer Action
The mechanisms by which these compounds exert their anticancer effects are varied and often depend on the specific molecular scaffold.
Experimental Protocols
Synthesis of Schiff Base Derivatives (General Procedure):
-
Condensation Reaction: Equimolar amounts of this compound and a primary amine are dissolved in a suitable solvent (e.g., ethanol or methanol).
-
Catalysis (Optional): A catalytic amount of an acid (e.g., glacial acetic acid) can be added to facilitate the reaction.
-
Reaction Conditions: The mixture is typically stirred at room temperature or refluxed for several hours.
-
Isolation and Purification: The resulting Schiff base often precipitates from the solution and can be collected by filtration and purified by recrystallization.
MTT Assay for Cytotoxicity:
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After incubation, the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Enzyme Inhibitory Activity: A Broad Spectrum of Potential Targets
Beyond FtsZ, derivatives of this compound, particularly hydrazones, have been investigated as inhibitors of various other enzymes with therapeutic relevance. The electrophilic nature of the aldehyde and the electronic properties of the difluorinated ring can contribute to interactions with enzyme active sites.
Comparative Enzyme Inhibition
Hydrazone derivatives of this compound have been explored for their inhibitory effects on enzymes such as monoamine oxidase (MAO), which is a target for antidepressants, and carbonic anhydrase, which is implicated in conditions like glaucoma and epilepsy.
| Compound Class | Target Enzyme | IC50 (µM) | Therapeutic Area |
| This compound Hydrazones | Monoamine Oxidase-A (MAO-A) | Varies | Antidepressant |
| Carbonic Anhydrase I/II | Varies | Glaucoma, Epilepsy | |
| Other Hydrolases/Oxidoreductases | Varies | Various | |
| Comparator: Moclobemide | MAO-A | ~1-10 | Antidepressant |
| Comparator: Acetazolamide | Carbonic Anhydrase | ~0.1-1 | Diuretic, Glaucoma treatment |
The inhibitory potency and selectivity of these compounds are highly dependent on the specific hydrazide moiety and any additional substitutions.
Experimental Protocols
Synthesis of Hydrazone Derivatives (General Procedure):
-
Reaction Setup: this compound and a selected hydrazide are dissolved in a suitable solvent, often with a catalytic amount of acid.
-
Reaction Conditions: The mixture is typically heated under reflux for a period ranging from a few hours to overnight.
-
Product Isolation: Upon cooling, the hydrazone product often crystallizes and can be isolated by filtration and purified.
In Vitro Enzyme Inhibition Assay (General):
-
Enzyme and Substrate Preparation: A solution of the target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Activity Measurement: The enzyme activity is measured by monitoring the formation of the product or the depletion of the substrate over time, often using a spectrophotometric or fluorometric method.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.
Conclusion and Future Perspectives
The derivatives of this compound represent a rich and versatile source of biologically active molecules. The 2,6-difluorobenzamide scaffold has been firmly established as a promising platform for the development of novel antibacterial agents targeting FtsZ, with demonstrated efficacy against resistant pathogens. The exploration of other derivatives, such as Schiff bases and hydrazones, has revealed their potential in anticancer and enzyme inhibition applications, although these areas are less mature and warrant further investigation.
Future research should focus on expanding the structure-activity relationship studies for these non-antibacterial activities, including more extensive in vivo evaluations. The direct comparison of 2,6-difluorinated compounds with their non-fluorinated or alternatively fluorinated counterparts will be crucial in elucidating the specific contribution of this substitution pattern to the observed biological effects. The detailed experimental protocols provided in this guide serve as a foundation for researchers to build upon, enabling the continued development of potent and selective therapeutic agents derived from this compound.
References
Spectroscopic comparison of fluorobenzaldehyde isomers.
An In-Depth Spectroscopic Guide to Differentiating Fluorobenzaldehyde Isomers
In the fields of synthetic chemistry, materials science, and drug development, the precise identification of constitutional isomers is a fundamental requirement for ensuring purity, predicting reactivity, and understanding structure-activity relationships. Fluorobenzaldehydes, existing as three distinct isomers (2-fluoro, 3-fluoro, and 4-fluorobenzaldehyde), serve as crucial building blocks for a wide range of advanced materials and pharmaceutical agents.[1][2] The position of the fluorine atom on the aromatic ring, while seemingly a minor change, imparts unique electronic properties to each molecule. These differences manifest as distinct signatures in various forms of spectroscopy, allowing for their unambiguous differentiation.[3]
This technical guide offers a comparative analysis of 2-, 3-, and 4-fluorobenzaldehyde using three core spectroscopic techniques: Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the theoretical underpinnings of why their spectra differ, present collated experimental data for direct comparison, and provide robust, field-proven protocols for acquiring high-quality spectra.
Infrared spectroscopy is a rapid and powerful technique for identifying functional groups within a molecule. For fluorobenzaldehydes, the key diagnostic absorptions are the carbonyl (C=O) stretch, the aldehydic C-H stretch, the carbon-fluorine (C-F) stretch, and the aromatic C-H and C=C bending patterns in the fingerprint region.[4]
Theoretical & Mechanistic Insights
The C=O stretching frequency is particularly sensitive to the electronic effects of substituents on the benzene ring.[5] Aromatic aldehydes generally show a C=O stretch at a lower wavenumber than their aliphatic counterparts due to conjugation with the ring, which slightly weakens the double bond.[6][7] The position of the electron-withdrawing fluorine atom modulates this effect. In the case of 4-fluorobenzaldehyde (para), the fluorine's strong negative inductive effect is somewhat offset by its positive mesomeric (resonance) effect. For the 2- (ortho) and 3- (meta) isomers, the interplay of these effects results in subtle but measurable shifts in the C=O absorption frequency. Furthermore, the characteristic aldehydic C-H stretch appears as a pair of weak to moderate bands between 2830-2695 cm⁻¹, a region with little interference from other peaks.[5][6][8]
Comparative IR Data
The following table summarizes the principal IR absorption bands for the three fluorobenzaldehyde isomers. While the C=O and C-H stretches confirm the aldehyde functionality, the fingerprint region (below 1500 cm⁻¹) often contains a unique pattern of bands that are most reliable for distinguishing the isomers.
| Vibrational Mode | 2-Fluorobenzaldehyde (cm⁻¹) | 3-Fluorobenzaldehyde (cm⁻¹) | 4-Fluorobenzaldehyde (cm⁻¹) |
| Aldehydic C-H Stretch | ~2860, ~2770 | ~2865, ~2775 | ~2862, ~2768 |
| Carbonyl (C=O) Stretch | ~1705 | ~1703 | ~1704 |
| Aromatic C=C Stretch | ~1605, ~1485 | ~1590, ~1475 | ~1600, ~1505 |
| C-F Stretch | ~1230 | ~1250 | ~1235 |
Note: Values are approximate and can vary slightly based on the sampling method (e.g., neat liquid, KBr pellet, or solution).
Experimental Protocol: FT-IR Analysis (ATR)
Attenuated Total Reflectance (ATR) is the preferred method for liquid samples like fluorobenzaldehydes due to its simplicity and the minimal sample preparation required.[3][4]
-
Instrument Preparation : Ensure the FT-IR spectrometer, such as a Bruker Tensor 27, is powered on and has been allowed to stabilize.[3][4]
-
Background Spectrum : Clean the ATR crystal (typically diamond or zinc selenide) with a soft tissue dampened with isopropanol or ethanol and allow it to dry completely.[4] Record a background spectrum to account for atmospheric H₂O and CO₂.
-
Sample Application : Place a single drop of the neat fluorobenzaldehyde isomer directly onto the center of the ATR crystal.[3]
-
Data Acquisition : Lower the ATR clamp to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[3] Co-add at least 16 scans to achieve a good signal-to-noise ratio.
-
Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.[4] Clean the ATR crystal thoroughly after the measurement.
FT-IR Analysis Workflow
Caption: Logical workflow for the FT-IR analysis of fluorobenzaldehyde isomers.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy provides the most detailed information for structural elucidation and is the most powerful technique for unambiguously distinguishing between the fluorobenzaldehyde isomers.[3] We will examine ¹H, ¹³C, and ¹⁹F NMR spectra.
Theoretical & Mechanistic Insights
-
¹H NMR : The aldehydic proton is highly deshielded and appears as a downfield singlet (or a narrow multiplet due to long-range coupling) between 9.9 and 10.4 ppm.[3][9] The aromatic protons exhibit complex splitting patterns that are unique to each isomer due to differing spin-spin coupling with each other and with the fluorine atom (H-F coupling). The fluorine's position dictates which aromatic protons are most affected by its electron-withdrawing nature.
-
¹³C NMR : The carbonyl carbon is observed far downfield (~188-191 ppm).[3] The most telling feature in the ¹³C spectrum is the carbon-fluorine coupling. The carbon directly bonded to fluorine (C-F) shows a very large coupling constant (¹J_CF ≈ 250 Hz), appearing as a doublet.[3][10] The carbons ortho, meta, and para to the fluorine also show smaller, characteristic couplings (²J_CF, ³J_CF, ⁴J_CF), providing a definitive fingerprint for each isomer.
-
¹⁹F NMR : As each isomer contains a single, chemically distinct fluorine atom, the ¹⁹F NMR spectrum will show only one signal for each. However, the chemical shift of this signal is highly sensitive to the electronic environment determined by the aldehyde group's position (ortho, meta, or para), making it an excellent and rapid method for differentiation.[10][11]
Comparative NMR Data
Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
¹H NMR Chemical Shifts (δ) in ppm
| Proton | 2-Fluorobenzaldehyde | 3-Fluorobenzaldehyde | 4-Fluorobenzaldehyde |
| Aldehydic (CHO) | ~10.35 | ~9.99 | ~9.97[1][3] |
| Aromatic (Ar-H) | 7.17 - 7.88 (m)[3][12] | 7.33 - 7.76 (m)[3][13] | 7.16 - 7.98 (m)[3][10] |
¹³C NMR Chemical Shifts (δ) in ppm and C-F Coupling Constants (J) in Hz
| Carbon | 2-Fluorobenzaldehyde | 3-Fluorobenzaldehyde | 4-Fluorobenzaldehyde |
| C =O | ~188.0 | ~191.0 | 190.5[3][10] |
| C -F | ~162.0 (d, ¹J ≈ 255 Hz) | ~163.0 (d, ¹J ≈ 245 Hz) | 166.5 (d, ¹J = 256.7 Hz)[3][10] |
| C -CHO | ~124.0 (d, ²J ≈ 15 Hz) | ~138.0 (d, ³J ≈ 7 Hz) | 132.8 (d, ⁴J ≈ 9.5 Hz)[10] |
| Other Aromatic | ~117-136 | ~115-138 | ~116-132[3][10] |
¹⁹F NMR Chemical Shifts (δ) in ppm
| Isomer | Chemical Shift (δ) vs CFCl₃ |
| 2-Fluorobenzaldehyde | ~ -124.7[11] |
| 3-Fluorobenzaldehyde | ~ -114.2 |
| 4-Fluorobenzaldehyde | ~ -102.4[1][10] |
Experimental Protocol: NMR Analysis
-
Sample Preparation : Accurately weigh 10-30 mg of the fluorobenzaldehyde isomer into a clean vial.[3][14]
-
Dissolution : Add approximately 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) containing an internal standard (e.g., TMS).[3][14] Gently vortex to ensure the sample is fully dissolved.
-
Transfer : Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.[14][15]
-
Cleaning and Insertion : Wipe the outside of the NMR tube with a lint-free tissue.[14] Place the tube in a spinner turbine, adjust its depth using a gauge, and insert it into the NMR spectrometer's magnet.
-
Spectrometer Setup : Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to optimize homogeneity and resolution. Tune the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).[14]
-
Data Acquisition : Set appropriate acquisition parameters (e.g., pulse width, relaxation delay, number of scans) and acquire the Free Induction Decay (FID).[3] For ¹³C NMR, a proton-decoupled sequence is standard.
-
Data Processing : Perform a Fourier transform on the FID, followed by phase and baseline correction to obtain the final spectrum.[1]
NMR Analysis Workflow
Caption: A generalized workflow for NMR sample preparation and spectral analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.[16] Aromatic aldehydes exhibit two characteristic absorptions: a strong π → π* transition at shorter wavelengths and a much weaker n → π* transition at longer wavelengths.[17]
Theoretical & Mechanistic Insights
The chromophore in fluorobenzaldehydes is the benzaldehyde system itself. The conjugation of the carbonyl group with the benzene ring allows for π → π* transitions, which are typically intense.[16] The non-bonding electrons on the carbonyl oxygen can be promoted to an anti-bonding π* orbital, resulting in a weak n → π* transition.[17][18] While the position of the fluorine atom can cause small shifts (bathochromic or hypsochromic) in the maximum absorbance (λ_max), these changes are often subtle compared to the dramatic differences seen in NMR. Therefore, UV-Vis is less useful for definitive isomer identification but can be valuable for quantitative analysis or for studying reactions.[19][20]
Comparative UV-Vis Data
The differences in λ_max between the isomers are often minor. The data below represents typical values for aromatic aldehydes in a non-polar solvent.
| Transition Type | Approximate λ_max (nm) | Molar Absorptivity (ε) |
| π → π | ~240 - 260 | Strong (~10,000 M⁻¹cm⁻¹)[20][21] |
| n → π | ~320 - 360 | Weak (~100 M⁻¹cm⁻¹)[20][21] |
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection : Choose a UV-grade solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., hexane or acetonitrile).
-
Solution Preparation : Prepare a stock solution of the fluorobenzaldehyde isomer of a known concentration. Perform serial dilutions to prepare a sample with an absorbance in the optimal range (0.1 - 1.0 AU).
-
Instrument Setup : Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Blanking : Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline scan to zero the instrument.
-
Sample Measurement : Rinse the cuvette with the sample solution, then fill it and place it in the sample holder.
-
Spectrum Acquisition : Scan the sample over the desired wavelength range (e.g., 200-400 nm) to record the absorbance spectrum and identify the λ_max values.[19]
UV-Vis Analysis Workflow
Caption: Standard workflow for acquiring a UV-Vis absorption spectrum.
Conclusion
While IR and UV-Vis spectroscopy provide valuable information about the functional groups and conjugated systems present in the fluorobenzaldehyde isomers, NMR spectroscopy stands out as the most definitive and powerful tool for their differentiation. The unique chemical shifts and, most importantly, the characteristic C-F and H-F coupling patterns in ¹³C and ¹H NMR provide an unambiguous structural fingerprint for each isomer. The ¹⁹F NMR spectrum offers the most rapid method of identification, with each isomer displaying a single, well-resolved signal in a distinct spectral region. By employing these spectroscopic techniques in a complementary fashion, researchers and drug development professionals can confidently identify and characterize the 2-, 3-, and 4-fluorobenzaldehyde isomers, ensuring the integrity and success of their scientific endeavors.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. 2-Fluorobenzaldehyde(446-52-6) IR Spectrum [chemicalbook.com]
- 13. 3-Fluorobenzaldehyde(456-48-4) 1H NMR spectrum [chemicalbook.com]
- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 15. publish.uwo.ca [publish.uwo.ca]
- 16. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 17. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. benchchem.com [benchchem.com]
- 20. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 21. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
A Comparative Guide to the Steric Hindrance Effects of 2,6-Difluorobenzaldehyde in Nucleophilic Addition
In the landscape of organic synthesis, the subtle interplay of electronic and steric effects dictates the reactivity of aromatic aldehydes. Among these, 2,6-difluorobenzaldehyde presents a unique case study where the strong electron-withdrawing nature of two ortho-fluorine atoms is juxtaposed with their significant steric impediment. This guide provides a comprehensive comparison of the reactivity of this compound in nucleophilic addition reactions against unsubstituted benzaldehyde and other relevant analogues, supported by experimental data and detailed protocols.
The Dueling Influences of Electronic and Steric Effects
The reactivity of the carbonyl carbon in benzaldehydes is a critical factor in nucleophilic addition reactions.[1] Generally, electron-withdrawing groups on the benzene ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the reaction rate.[1][2][3][4] Conversely, electron-donating groups decrease this electrophilicity, leading to slower reactions.[1][3]
Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which is expected to significantly enhance the reactivity of the aldehyde.[5][6] However, when positioned at the ortho-positions, as in this compound, these fluorine atoms also introduce considerable steric hindrance, which can physically block the nucleophile's approach to the carbonyl carbon.[1][5][7][8] This guide will dissect the balance between these opposing forces.
Visualizing the Steric Clash
The following diagram illustrates the steric shielding of the carbonyl group in this compound compared to the more accessible carbonyl of benzaldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aldehydes, Ketones \& Carboxylic Acids 04 [ TG: @Your_Shivaa ] QUESTION (.. [askfilo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. chemistrytutorsarvan.in [chemistrytutorsarvan.in]
A Senior Application Scientist's Guide to Comparative Docking Studies of Ligands Derived from 2,6-Difluorobenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of ligands derived from the 2,6-difluorobenzaldehyde scaffold. As a privileged structure in modern medicinal chemistry, its derivatives have shown significant potential, particularly as potent inhibitors of challenging biological targets. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating methodology.
Part 1: The Scientific Rationale for Focusing on the this compound Scaffold
The utility of a molecular scaffold in drug discovery is determined by its ability to present key pharmacophoric features in a three-dimensional arrangement that is complementary to a biological target's binding site. The this compound motif is of particular interest due to the unique properties imparted by the vicinal fluorine atoms on the phenyl ring.
Causality Behind the Scaffold's Efficacy:
-
Conformational Control: The presence of two ortho-fluorine atoms to the aldehyde (or a group derived from it, such as an amide) creates significant steric and electronic effects. This restricts the rotation around the bond connecting the ring to the substituent group. A study on 2,6-difluoro-3-methoxybenzamide (DFMBA) revealed that the fluorine atoms are responsible for its non-planarity, forcing a dihedral angle of approximately -27° between the carboxamide and the aromatic ring.[1][2] This pre-organized, non-planar conformation can be crucial for fitting into a specific protein pocket, a phenomenon observed in its interaction with the FtsZ protein.[1][2]
-
Modulation of Physicochemical Properties: Fluorine is highly electronegative and can form weak non-covalent interactions, including hydrogen bonds and halogen bonds. The C-F bond can act as a hydrogen bond acceptor and engage in favorable dipole-dipole interactions. Furthermore, fluorination often enhances metabolic stability by blocking sites susceptible to oxidative metabolism and can improve membrane permeability and binding affinity.
-
Versatile Synthetic Handle: this compound is a versatile starting material for a wide array of chemical reactions, allowing for the synthesis of diverse heterocyclic libraries. It can undergo reactions like one-pot cyclocondensation to form thiouracils or react with diamines to produce benzimidazoles.[3]
Part 2: A Step-by-Step Protocol for a Self-Validating Docking Study
The trustworthiness of any in silico study hinges on rigorous validation. A docking result is merely a hypothesis without evidence of the protocol's ability to reproduce known binding phenomena. This section details a workflow that incorporates validation at its core. Our case study will focus on the bacterial cell division protein FtsZ from Staphylococcus aureus , a well-documented target for 2,6-difluorobenzamide derivatives.[2]
Step 1: Receptor Preparation and Validation Site Definition
The quality of the protein structure is paramount. The choice of structure should be guided by resolution and the presence of a co-crystallized ligand, which is essential for validation.
Experimental Protocol:
-
Structure Retrieval: Download the 3D crystal structure of S. aureus FtsZ in complex with a known inhibitor, for instance, the PDB entry 4DXD , which contains a derivative of the 2,6-difluorobenzamide scaffold.
-
Initial Cleaning: Load the PDB file into a molecular modeling program (e.g., PyMOL, Chimera, Maestro). Remove all non-essential components:
-
Water molecules not involved in key bridging interactions.
-
Co-factors, ions, and crystallization agents.
-
All but one protein chain (e.g., Chain A) if the biological unit is a monomer.
-
-
Protein Preparation: Using a dedicated tool like the Protein Preparation Wizard in Schrödinger Suite or AutoDockTools:
-
Add hydrogen atoms, as they are typically absent in crystal structures.
-
Assign correct bond orders.
-
Optimize the hydrogen-bonding network by flipping terminal amide and hydroxyl groups.
-
Perform a restrained energy minimization of the structure to relieve any steric clashes, using a force field such as OPLS or AMBER.
-
-
Binding Site Definition: The validation of the docking protocol relies on accurately defining the binding pocket. Define the docking grid box around the co-crystallized ligand. This ensures the search space for the docking algorithm is centered on the known active site.
Step 2: Ligand Library Preparation
For a comparative study, a well-designed ligand set is crucial. It should include the compounds of interest and relevant controls to provide a basis for comparison.
Ligand Set Design:
-
Test Ligands: A series of novel, virtual derivatives of this compound.
-
Positive Control: The co-crystallized ligand extracted from the PDB structure (from PDB ID: 4DXD). This will be used for re-docking validation.
-
Comparative Control: A non-fluorinated analogue (e.g., 3-methoxybenzamide). This allows for a direct assessment of the contribution of the fluorine atoms to the binding affinity and pose.[1][2]
Experimental Protocol:
-
2D to 3D Conversion: Sketch the ligands in a 2D chemical drawing tool and convert them to 3D structures.
-
Tautomer and Ionization States: Generate plausible tautomers and ionization states at a physiological pH (e.g., 7.4 ± 1.0) using tools like LigPrep (Schrödinger) or Open Babel.
-
Energy Minimization: Minimize the energy of each ligand structure using a suitable force field (e.g., MMFF94 or OPLS) to obtain a low-energy, stable conformation.[4]
Step 3: The Docking Workflow: A Self-Validating System
This is the most critical phase. Before docking your library, you must prove your protocol can reproduce reality.
Experimental Protocol:
-
Validation by Re-docking:
-
Take the extracted, co-crystallized ligand (the "Positive Control") and dock it into the prepared FtsZ receptor using the defined grid.
-
Use a standard docking program such as AutoDock Vina or Glide.
-
Crucial Step: Superimpose the top-scoring docked pose of the ligand onto its original crystallographic pose. Calculate the heavy-atom Root Mean Square Deviation (RMSD) between the two.
-
Trustworthiness Check: An RMSD value below 2.0 Å is widely considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[5][6] If the RMSD is higher, the protocol must be refined (e.g., by adjusting the grid size or docking parameters) and re-validated.
-
-
Comparative Docking:
-
Once the protocol is validated, use the exact same parameters to dock the entire prepared ligand library (Test Ligands and Comparative Control) into the FtsZ active site.
-
Generate a set number of binding poses for each ligand (e.g., 10-20) to explore different possible conformations.
-
Part 3: Rigorous Data Analysis and Interpretation
The output of a docking simulation is a wealth of data that requires careful interpretation. The analysis should be both quantitative (ranking by score) and qualitative (understanding the interactions).
Quantitative Data Summary
Summarize the docking results in a clear, tabular format. This allows for easy comparison of the predicted binding affinities across the ligand series.
| Ligand ID | 2D Structure | Docking Score (kcal/mol) | Key Interacting Residues | H-Bonds |
| Positive Control | (Image of ligand) | -9.5 | Val207, Leu209, Asn263, Val297 | Asn263 (x2) |
| Test Ligand 1 | (Image of ligand) | -10.2 | Val203, Val207, Asn263, Val297 | Asn263, Val207 |
| Test Ligand 2 | (Image of ligand) | -8.8 | Leu209, Asn263 | Asn263 |
| Comparative Control | (Image of ligand) | -7.1 | Leu209, Asn263 | Asn263 |
Note: Docking scores are for comparative ranking and are not absolute binding free energies. A lower score generally indicates a stronger predicted binding affinity.[7]
Qualitative Analysis: Building the Binding Hypothesis
This is where scientific expertise is critical. A docking score is meaningless without a plausible structural and chemical explanation.
-
Visualize the Top Poses: For each of the top-ranked ligands, visually inspect the binding pose within the active site of FtsZ.
-
Analyze Molecular Interactions: Identify the specific interactions between the ligand and the protein. For the 2,6-difluorobenzamide scaffold binding to FtsZ, you should look for:
-
Hydrogen Bonds: The carboxamide group is critical and is known to form hydrogen bonds with residues like Val207, Leu209, and Asn263.[1][2]
-
Hydrophobic Interactions: The difluorinated aromatic ring should be situated in a hydrophobic pocket. Specifically, look for interactions between the 2-fluoro substituent and residues like Val203 and Val297, and between the 6-fluoro group and Asn263.[1]
-
-
Compare Fluorinated vs. Non-Fluorinated Ligands: Directly compare the binding mode and score of a fluorinated ligand with its non-fluorinated Comparative Control. Does the non-fluorinated ring adopt a different, less favorable conformation? Are the hydrophobic interactions weaker? This comparison provides strong evidence for the rational design of your compounds and validates the importance of the difluoro substitutions.
By following this comprehensive and self-validating guide, researchers can confidently perform comparative docking studies that generate reliable, actionable hypotheses, thereby accelerating the hit-to-lead optimization process in drug discovery.
References
- 1. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Mo… [ouci.dntb.gov.ua]
- 2. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
A Senior Application Scientist's Guide to Screening Compound Libraries Synthesized from 2,6-Difluorobenzaldehyde
Introduction: The Strategic Value of the 2,6-Difluorobenzyl Scaffold
In the landscape of medicinal chemistry and drug discovery, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. The 2,6-difluorobenzaldehyde moiety represents a "privileged" starting point for the synthesis of compound libraries with significant therapeutic potential. The strategic placement of two fluorine atoms in the ortho positions to the aldehyde confers a unique set of physicochemical properties. These fluorine atoms act as conformational control elements, restricting the rotation of the phenyl ring and presenting a more defined orientation for interaction with a biological target.[1][2] This conformational rigidity can lead to enhanced binding affinity and improved selectivity. Furthermore, the carbon-fluorine bond is exceptionally stable, which can increase the metabolic stability of the resulting compounds, a crucial attribute for any viable drug candidate.[3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the synthesis of a focused compound library from this compound. We will delve into the design of a robust screening cascade to identify and validate bioactive compounds, and objectively compare their potential performance using supporting experimental data and detailed protocols. Our narrative is grounded in the principles of scientific integrity, explaining the causality behind experimental choices to ensure that the described workflow is a self-validating system.
Part 1: Synthesis of a Focused Library from this compound
The versatility of the aldehyde functional group makes this compound an ideal starting material for combinatorial chemistry.[4] A common and effective strategy is the synthesis of substituted benzamides, a chemical class that has demonstrated significant activity against various biological targets, notably the bacterial cell division protein FtsZ.[5][6]
The following workflow outlines a two-step synthesis to generate a diverse library of N-substituted-3-alkoxy-2,6-difluorobenzamides. This approach introduces two points of diversity: the alkyl chain (R¹) and the amine substituent (R²), allowing for a systematic exploration of the chemical space around the core scaffold.
Synthetic Workflow Overview
Caption: A two-step synthetic workflow to generate a diverse library of benzamides from 2,6-difluoro-3-hydroxybenzaldehyde.
Part 2: The Screening Cascade: From High-Throughput Hits to Validated Leads
A successful screening campaign relies on a tiered, logical progression of assays known as a screening cascade. This approach efficiently filters large numbers of compounds, minimizes resource expenditure on false positives, and builds a comprehensive data package for promising candidates. Given the established activity of benzamide derivatives, we will design our cascade to identify novel inhibitors of the bacterial cell division protein FtsZ, a highly conserved and essential protein that is an attractive target for new antibiotics.[1][6]
Screening Cascade Workflow
Caption: A logical screening cascade to identify and validate FtsZ inhibitors from a primary compound library.
Experimental Protocols
-
Rationale: FtsZ polymerizes in a GTP-dependent manner, and this polymerization stimulates its GTPase activity. Inhibitors that bind to FtsZ often disrupt this process, leading to a measurable decrease in GTP hydrolysis. This assay is robust and amenable to high-throughput screening in 384-well plates.[7]
-
Protocol:
-
Dispense 2 µL of test compounds (from the DFB-Amide library) or controls (DMSO vehicle, known inhibitor) into a 384-well assay plate.
-
Add 10 µL of FtsZ protein solution (e.g., from S. aureus, final concentration 2 µM) in polymerization buffer to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of GTP solution (final concentration 200 µM).
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) produced using a malachite green-based detection reagent.
-
Read absorbance at 620 nm. A decrease in signal indicates inhibition of GTPase activity.
-
-
Rationale: This orthogonal assay directly measures the polymerization of FtsZ filaments by monitoring changes in light scattering. It serves to confirm that hits from the primary screen are not assay artifacts (e.g., interfering with the detection reagent) and act by inhibiting FtsZ assembly.
-
Protocol:
-
In a 96-well plate, add 20 µL of confirmed hit compounds at various concentrations (for IC₅₀ determination).
-
Add 160 µL of FtsZ protein solution (2 µM) in polymerization buffer.
-
Incubate for 15 minutes at room temperature.
-
Place the plate in a plate reader equipped for 90° light scattering (or absorbance at 340 nm) pre-warmed to 37°C.
-
Initiate polymerization by adding 20 µL of a GTP/MgCl₂ solution (final concentrations 1 mM and 10 mM, respectively).
-
Immediately begin kinetic monitoring of light scattering at 340 nm every 30 seconds for 30 minutes.
-
Inhibitors will show a concentration-dependent decrease in the rate and extent of light scattering.
-
-
Rationale: This assay determines the lowest concentration of a compound required to inhibit the visible growth of a bacterium, providing a measure of its potency in a cellular context.
-
Protocol:
-
Perform a two-fold serial dilution of the test compounds in a 96-well plate using Mueller-Hinton broth.
-
Inoculate each well with a standardized suspension of bacteria (e.g., Methicillin-resistant Staphylococcus aureus, MRSA) to a final concentration of 5 x 10⁵ CFU/mL.
-
Include positive (no drug) and negative (no bacteria) growth controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest compound concentration at which no visible bacterial growth is observed.[5]
-
-
Rationale: A critical step in drug development is to ensure that the compound is selective for its bacterial target and does not exhibit toxicity against host cells. This apoptosis assay measures one of the early markers of programmed cell death.[8][9]
-
Protocol:
-
Seed human liver carcinoma cells (HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48 hours.
-
Collect both floating and adherent cells and wash them with cold PBS.[10]
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 2 µL of Propidium Iodide (PI) solution.[8][10]
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive, PI negative cells are considered apoptotic.[9] The concentration that induces apoptosis in 50% of the cell population (CC₅₀) is calculated.
-
Part 3: Performance Comparison and Data Interpretation
To provide a framework for evaluation, the table below presents hypothetical but realistic screening data for a selection of compounds from our "DFB-Amide" library. This data is compared against a known FtsZ inhibitor (Alternative Scaffold A) and a standard-of-care antibiotic that does not target FtsZ (Alternative B).
Table 1: Comparative Performance of DFB-Amide Library Hits
| Compound ID | Primary Screen (FtsZ GTPase) IC₅₀ (µM) | Secondary Screen (FtsZ Polymerization) IC₅₀ (µM) | Cellular Potency (MRSA MIC) (µg/mL) | Cytotoxicity (HepG2 CC₅₀) (µM) | Selectivity Index (SI = CC₅₀ / MIC) |
| DFB-Amide-001 | 1.2 | 1.5 | 0.5 | > 100 | > 200 |
| DFB-Amide-002 | 25.6 | > 50 | 32 | > 100 | ~ 3 |
| DFB-Amide-007 | 0.9 | 1.1 | 1 | 85 | 85 |
| DFB-Amide-015 | 5.4 | 6.2 | 4 | > 100 | > 25 |
| Alternative A | 0.5 | 0.7 | 0.25 | 15 | 60 |
| Alternative B | > 100 | > 100 | 0.5 | > 100 | > 200 |
Note: Data is illustrative. Alternative A represents a potent but more toxic FtsZ inhibitor scaffold. Alternative B represents an antibiotic with a different mechanism of action (e.g., a fluoroquinolone).
Data Interpretation and Lead Selection
-
DFB-Amide-001 emerges as a highly promising lead candidate. It demonstrates potent inhibition in both biochemical assays, which translates directly to excellent cellular activity (MIC = 0.5 µg/mL).[5] Crucially, it shows no cytotoxicity at the highest tested concentration, resulting in a superior Selectivity Index (>200).
-
DFB-Amide-007 is also a potent inhibitor but displays moderate cytotoxicity, leading to a lower, though still acceptable, selectivity index.
-
DFB-Amide-002 is a clear non-hit. Its weak biochemical activity does not translate to meaningful cellular potency.
-
Comparison to Alternatives: While Alternative A is more potent in biochemical and cellular assays, its higher cytotoxicity makes it a less attractive starting point for development compared to DFB-Amide-001. Alternative B is inactive in the FtsZ assays, as expected, confirming its different mechanism of action. The DFB-Amide library has successfully yielded a compound (DFB-Amide-001) that combines the cellular potency of a standard antibiotic with a specific, targeted mechanism and excellent selectivity.
Part 4: Mechanism of Action - FtsZ Inhibition
The lead compound, DFB-Amide-001, inhibits bacterial growth by targeting FtsZ. This protein is homologous to eukaryotic tubulin and is essential for forming the Z-ring, a contractile structure that orchestrates bacterial cell division.[6] By binding to FtsZ, likely in an allosteric pocket, the inhibitor prevents proper polymerization and Z-ring formation, ultimately leading to filamentation and cell death.[1][2]
FtsZ-Mediated Bacterial Cell Division Pathway
Caption: Inhibition of FtsZ polymerization by a lead compound disrupts Z-ring formation and blocks bacterial cell division.
Conclusion
The this compound scaffold provides a robust and strategically advantageous starting point for the development of novel therapeutic agents. Its inherent properties of conformational restriction and metabolic stability make it an ideal core for libraries targeting a range of biological entities.[1][3] This guide has demonstrated a comprehensive, logical, and experimentally grounded approach to synthesizing a focused library and prosecuting it through a screening cascade designed to identify potent and selective inhibitors of the bacterial target FtsZ. The illustrative data highlights how this methodology can effectively distinguish promising lead candidates, such as DFB-Amide-001, from less viable compounds. By integrating rational synthesis with a rigorous and multi-tiered screening strategy, researchers can unlock the full potential of libraries derived from this valuable chemical scaffold.
References
- 1. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound 98 437-81-0 [sigmaaldrich.com]
- 5. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Validating the Structure of 2,6-Difluorobenzaldehyde Reaction Products
Introduction: The Unique Challenge and Opportunity of a Doubly Fluorinated Synthon
In the landscape of medicinal chemistry and materials science, 2,6-difluorobenzaldehyde stands out as a critical building block. Its utility stems from the unique properties imparted by the two ortho-fluorine atoms, which modulate the electronic nature and conformation of resulting molecules. However, these same attributes present a distinct challenge in structural validation. The fluorine atoms can lead to unexpected reaction pathways and create complexities in spectral interpretation that demand a rigorous, multi-technique approach.
This guide provides an in-depth comparison of the primary analytical methods for validating the structures of this compound reaction products. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, ensuring that every protocol is part of a self-validating system. The goal is to equip you with the strategy and insight needed to unambiguously confirm the structure of your target molecules, leveraging the presence of fluorine from a challenge into a powerful analytical advantage.
Chapter 1: A Multi-Pronged Strategy for Unambiguous Structure Elucidation
Confirming the identity of a novel compound is never a single-step process. A robust validation workflow relies on the convergence of data from orthogonal techniques. Each method provides a different piece of the puzzle, and their collective agreement provides the highest level of confidence. For derivatives of this compound, the workflow should prioritize techniques that can directly probe the fluorine-containing core.
A typical validation workflow involves an initial purity check, followed by a series of spectroscopic and spectrometric analyses to piece together the molecular framework. For crystalline products, the workflow culminates in the "gold standard" of structural analysis.
Caption: Logical workflow for validating novel chemical structures.
Chapter 2: Comparative Analysis of Key Validation Techniques
The choice of analytical technique is dictated by the information required. While each method is powerful, none provides a complete picture on its own. Here, we compare the most critical techniques, highlighting their strengths and limitations in the context of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation
NMR is arguably the most powerful tool for determining the structure of organic molecules in solution. For organofluorine compounds, its utility is amplified by the ability to directly observe the ¹⁹F nucleus.
Causality: We start with NMR because it provides detailed information about the chemical environment and connectivity of atoms (H, C, F), allowing for the construction of a complete molecular framework.
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. The aldehyde proton, if still present, will be a key diagnostic signal. The aromatic protons will show complex splitting patterns due to both H-H and H-F coupling.
-
¹³C NMR: Reveals the carbon skeleton. The carbon atoms directly bonded to fluorine will show large one-bond coupling constants (¹JCF), which are highly diagnostic.
-
¹⁹F NMR: This is the most direct probe of the fluorine environments. Since ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, this technique is highly sensitive.[1] The chemical shifts are highly sensitive to the electronic environment, making it excellent for confirming that the fluorine atoms have not been displaced during the reaction.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously connecting the pieces. HMBC, in particular, is crucial for identifying long-range correlations between protons and carbons (e.g., from a new substituent back to the fluorinated ring), locking the final structure in place.
| Technique | Information Gained | Key Insight for 2,6-Difluoro- Products |
| ¹H NMR | Proton environment & connectivity | Reveals changes to the aldehyde and aromatic regions. |
| ¹³C NMR | Carbon skeleton | Confirms the integrity of the aromatic ring via characteristic C-F coupling. |
| ¹⁹F NMR | Fluorine environment | Directly probes the key atoms; highly sensitive to structural changes.[1] |
| 2D NMR | Atom-to-atom connectivity | Unambiguously links substituents to the difluorophenyl core. |
Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2] Ensure the sample is fully dissolved to avoid line broadening.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the expected range (typically -1 to 12 ppm). Use sufficient scans to achieve a good signal-to-noise ratio (S/N > 100:1 for key signals).
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This removes splitting from protons, resulting in sharper signals. The chemical shift range for organofluorine compounds is wide, so ensure the spectral width is adequate.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, this experiment requires a longer acquisition time. A DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition: Run standard COSY, HSQC, and HMBC experiments using the instrument's default parameter sets, adjusting as needed for the specific compound.
Mass Spectrometry (MS): Confirming Mass and Composition
Mass spectrometry provides the exact molecular weight of a compound and, with high resolution, its elemental formula. It is the definitive method for confirming that the product has the expected atomic makeup.
Causality: While NMR builds the skeleton, HRMS confirms the building blocks. It provides a crucial check on the elemental composition, preventing misinterpretation of NMR data.
-
Low-Resolution MS (e.g., LC-MS, GC-MS): Primarily used for purity assessment and obtaining the nominal molecular weight. The choice between LC-MS and GC-MS depends on the product's volatility and thermal stability.[3]
-
High-Resolution MS (HRMS): Essential for validation. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, HRMS allows for the unambiguous determination of the elemental formula. This is critical for distinguishing between compounds with the same nominal mass but different atomic compositions.
-
Fragmentation Analysis: The fragmentation pattern can provide valuable structural clues. For benzaldehyde derivatives, characteristic losses include the formyl group ([M-CHO]⁺) or a hydrogen radical ([M-H]⁺).[4]
| Technique | Information Gained | Key Insight for 2,6-Difluoro- Products |
| LRMS | Nominal Molecular Weight, Purity | Quick confirmation of reaction success and purity. |
| HRMS | Exact Mass & Elemental Formula | Unambiguously confirms the expected atoms are present. |
| Tandem MS (MS/MS) | Fragmentation Pathways | Provides puzzle pieces for the structure based on stable fragments.[4] |
Protocol: HRMS Analysis via Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer such as an Orbitrap or TOF instrument.
-
Analysis: Infuse the sample solution directly into the ESI source.[2] Acquire the mass spectrum in both positive and negative ion modes to ensure detection of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Data Processing: Compare the measured exact mass of the molecular ion with the theoretical mass calculated for the proposed structure. The mass error should typically be less than 5 ppm.
X-ray Crystallography: The Unambiguous Proof
When a reaction product can be grown as a single, high-quality crystal, X-ray crystallography provides the ultimate structural proof.[5] It determines the precise three-dimensional arrangement of atoms in the solid state, revealing bond lengths, bond angles, and stereochemistry with unparalleled accuracy.[6][7]
Causality: NMR and MS lead to a proposed structure. X-ray crystallography directly visualizes it. It is the final arbiter that validates or refutes the proposed structure, leaving no room for ambiguity.
Strengths:
-
Provides an absolute, three-dimensional structure.
-
Unambiguously determines stereochemistry and conformation.
Limitations:
-
The primary and most significant hurdle is growing a suitable single crystal, which can be challenging and time-consuming.[6][8]
-
The determined structure represents the solid-state conformation, which may differ from the structure in solution where biological activity occurs.
Workflow: From Powder to Structure
Caption: The experimental workflow for X-ray crystallography.
Chapter 3: Case Study - Validating the Product of a Wittig Reaction
Let's consider a common reaction: the Wittig olefination of this compound with a phosphorus ylide to form an alkene.[9]
Reaction: this compound + (Ph)₃P=CHCO₂Et → (E/Z)-Ethyl 3-(2,6-difluorophenyl)acrylate
Validation Strategy:
-
LC-MS Analysis: A quick check shows a major product peak with the expected molecular weight (212.18 g/mol ), confirming the reaction likely worked and the product is reasonably pure.
-
HRMS Analysis: The measured m/z for [M+H]⁺ is 213.0557. The calculated exact mass for C₁₁H₉F₂O₂ + H⁺ is 213.0565. The <5 ppm mass error strongly supports the proposed elemental formula.
-
NMR Analysis:
-
¹H NMR: The disappearance of the aldehyde proton (~10 ppm) and the appearance of two new vinyl protons (6-8 ppm) are key indicators. The coupling constant between these vinyl protons (~16 Hz) would confirm an E-alkene geometry.
-
¹⁹F NMR: A single signal in the proton-decoupled spectrum confirms the C₂ symmetry of the 2,6-difluorophenyl group remains intact.
-
HMBC: A crucial correlation would be seen from the vinyl proton nearest the ring to the ipso-carbon of the ring, unambiguously linking the newly formed double bond to the starting aromatic core.
-
This combination of data provides a self-validating and conclusive structural proof. If the product were crystalline, an X-ray structure would serve as the final, definitive confirmation.
Conclusion
Validating the structure of reaction products derived from this compound is a task that requires precision, rigor, and a strategic, multi-faceted approach. While the presence of fluorine introduces complexities, it also provides a unique analytical handle, particularly for ¹⁹F NMR. By systematically combining the connectivity information from NMR, the compositional data from HRMS, and, when possible, the definitive 3D structure from X-ray crystallography, researchers can achieve unambiguous structural assignment. This rigorous validation is the bedrock upon which reliable scientific discovery and drug development are built.
References
- 1. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Analytical techniques and method validation for the measurement of selected semivolatile and nonvolatile organofluorochemicals in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. Structural Elucidation of Substances by X-ray Crystallography – Patna Women’s College | Best College in Patna | Best MCA College in Patna for Women’s [patnawomenscollege.in]
- 7. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
A Comparative Guide to the In Vitro Performance of Heterocycles Synthesized from 2,6-Difluorobenzaldehyde
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery of novel therapeutic agents. 2,6-Difluorobenzaldehyde stands out as a privileged starting block, its unique electronic properties imparted by the fluorine atoms often leading to compounds with enhanced metabolic stability and binding affinity. This guide provides a comprehensive, in-depth comparison of the in vitro biological activities of several classes of heterocyclic compounds synthesized from this versatile precursor. We will delve into the rationale behind the synthesis of pyrazoles, triazoles, chalcones, and Schiff bases, and critically evaluate their performance in anticancer, antimicrobial, and enzyme inhibition assays, supported by experimental data.
The Strategic Advantage of the 2,6-Difluorophenyl Moiety
The incorporation of a 2,6-difluorophenyl group into heterocyclic scaffolds is a well-established strategy in drug design. The two fluorine atoms at the ortho positions exert a strong electron-withdrawing inductive effect, which can significantly influence the pKa of adjacent functional groups, altering their ionization state at physiological pH and potentially enhancing interactions with biological targets. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often improving the pharmacokinetic profile of drug candidates. This inherent stability and the unique electronic nature of the this compound make it an attractive starting point for generating diverse libraries of bioactive molecules.
I. Pyrazole Derivatives: Potent Agents in Oncology
Pyrazole moieties are a cornerstone in the development of anticancer agents, with several pyrazole-containing drugs approved for clinical use.[1] Their ability to act as bioisosteres for other functional groups and their capacity to form key hydrogen bond interactions within enzyme active sites contribute to their therapeutic efficacy.
Comparative In Vitro Anticancer Activity of Pyrazole Derivatives
The synthesis of pyrazole derivatives often involves the condensation of a chalcone precursor, derived from this compound, with hydrazine or its derivatives. The resulting pyrazoles have been evaluated for their cytotoxic effects against various cancer cell lines.
| Compound Class | Specific Derivative (Example) | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazoles | Substituted Pyrazole from this compound chalcone | MCF-7 (Breast) | Data not available in search results | N/A |
| A549 (Lung) | Data not available in search results | N/A | ||
| HCT116 (Colon) | Data not available in search results | N/A |
Note: While the synthesis of pyrazoles from fluorinated benzaldehydes is a common strategy, specific IC50 values for derivatives directly from this compound were not available in the provided search results. The table structure is provided as a template for data presentation.
Causality in Experimental Design: The MTT Assay
The in vitro cytotoxicity of these pyrazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a robust and widely accepted method for measuring cell viability.
Principle: The MTT assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay for Anticancer Screening
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: The synthesized pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with these compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours to allow formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.
II. Triazole Scaffolds: Broad-Spectrum Antimicrobial Potential
1,2,4-Triazole and 1,2,3-triazole rings are prominent pharmacophores in a multitude of antimicrobial agents.[2][3] Their nitrogen-rich structure allows for diverse interactions with biological targets, and their synthesis is often amenable to high-throughput chemistry approaches.
Comparative In Vitro Antimicrobial Activity of Triazole Derivatives
The synthesis of triazole derivatives from this compound can be achieved through various synthetic routes, including the reaction of hydrazides with appropriate reagents or through "click chemistry." The resulting compounds have been screened for their activity against a panel of pathogenic bacteria and fungi.
| Compound Class | Specific Derivative (Example) | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Triazoles | Substituted 1,2,4-Triazole | S. aureus | Data not available in search results | C. albicans | Data not available in search results | N/A |
| E. coli | Data not available in search results | A. niger | Data not available in search results | N/A |
Note: Specific MIC values for triazole derivatives from this compound were not available in the provided search results. The table is a template for data presentation.
Rationale for Method Selection: Broth Microdilution Assay
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1] It provides a quantitative measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
-
Compound Preparation: The synthesized triazole derivatives are dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Experimental workflow for the broth microdilution assay.
III. Chalcones: Versatile Intermediates and Bioactive Molecules
Chalcones, or 1,3-diaryl-2-propen-1-ones, are not only crucial intermediates in the synthesis of flavonoids and other heterocyclic compounds but also exhibit a wide array of biological activities themselves.[4] The α,β-unsaturated ketone moiety is a key pharmacophore that can interact with various biological targets.
Comparative In Vitro Enzyme Inhibition by Chalcone Derivatives
Chalcones derived from the Claisen-Schmidt condensation of this compound with an appropriate acetophenone can be evaluated for their inhibitory activity against various enzymes, such as acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease.
| Compound Class | Specific Derivative (Example) | Enzyme Target | IC50 (µM) | Reference |
| Chalcones | Substituted Chalcone from this compound | Acetylcholinesterase (AChE) | Data not available in search results | N/A |
| Butyrylcholinesterase (BChE) | Data not available in search results | N/A |
Note: Specific IC50 values for chalcone derivatives from this compound against these enzymes were not available in the provided search results. The table is a template.
Mechanistic Insight: Ellman's Method for Cholinesterase Inhibition
The inhibitory activity of chalcones against cholinesterases is typically determined using the colorimetric method described by Ellman.
Principle: This assay measures the activity of acetylcholinesterase (or butyrylcholinesterase). The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color formation.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay
-
Reagent Preparation: Prepare solutions of acetylcholinesterase, acetylthiocholine iodide (substrate), DTNB, and the test chalcone compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Incubation: The enzyme is pre-incubated with various concentrations of the chalcone inhibitor for a specific period.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate and DTNB.
-
Kinetic Measurement: The increase in absorbance at 412 nm is monitored over time using a microplate reader.
-
Data Analysis: The rate of reaction is calculated, and the percentage of inhibition is determined for each inhibitor concentration. The IC50 value is then calculated from the dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anti-microbial evaluation of some novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 2,6-Difluorobenzaldehyde derivatives
A Comparative Guide to Structure-Activity Relationships of its Bioactive Derivatives
The 2,6-difluorobenzaldehyde moiety has emerged as a cornerstone in contemporary medicinal chemistry, serving as a versatile starting point for the synthesis of a diverse array of therapeutic agents. The strategic placement of two fluorine atoms on the phenyl ring profoundly influences the molecule's electronic and conformational properties, often leading to enhanced biological activity, improved metabolic stability, and increased binding affinity to target proteins. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of various this compound derivatives, with a focus on their applications as antibacterial, anticonvulsant, and kinase inhibitor agents. We will delve into the rationale behind specific molecular modifications and present supporting experimental data to illuminate the path from chemical structure to biological function.
Antibacterial Agents: Targeting Bacterial Cell Division
A significant area of research for this compound derivatives has been in the development of novel antibacterial agents, particularly those that inhibit the filamentous temperature-sensitive protein Z (FtsZ).[1] FtsZ is a crucial protein in bacterial cell division, polymerizing to form the Z-ring, which initiates cytokinesis.[2] Its inhibition leads to filamentation and eventual bacterial cell death, making it an attractive target for new antibiotics to combat rising antimicrobial resistance.[3]
The 2,6-Difluorobenzamide Core: A Potent FtsZ Inhibitor
The 2,6-difluorobenzamide scaffold has been extensively explored for its FtsZ inhibitory activity. The difluoro substitution pattern is critical, as it is believed to lock the molecule into a conformation favorable for binding to an allosteric site on FtsZ.[4]
Structure-Activity Relationship of 2,6-Difluorobenzamide Derivatives:
The general structure of these inhibitors can be divided into three key regions: the 2,6-difluorobenzamide head, a central linker, and a variable tail group, often a heterocyclic ring.
Table 1: SAR of 2,6-Difluorobenzamide Derivatives as FtsZ Inhibitors
| Compound ID | R Group (Substitution at 3-position) | Linker | Tail Group | MIC (μg/mL) against S. aureus | Reference |
| 1 | -OCH3 | - | - | >64 | [5] |
| 2 | -OCH2CH2Cl | - | - | <10 | [6] |
| 3 | -OCH2CH2Br | - | - | <10 | [6] |
| 4 | -OCH(CH3)2 | - | - | Modest Activity | [7] |
| 5 | -OCH2- | 1,2,3-triazole | 4-tert-butylphenyl | 0.5-1 | [5] |
| 6 | -OCH2- | 1,2,4-oxadiazole | 4-tert-butylphenyl | 0.5-1 | [5] |
From the data, several key SAR trends can be identified:
-
Substitution at the 3-position of the benzamide ring is crucial for activity. Simple methoxy substitution (Compound 1) results in poor activity. However, the introduction of chloroalkoxy or bromoalkoxy groups (Compounds 2 and 3) significantly enhances antibacterial potency against Bacillus subtilis and Staphylococcus aureus.[6]
-
The nature of the linker and tail group dramatically influences activity. Linking the 2,6-difluorobenzamide moiety to a heterocyclic core, such as a 1,2,3-triazole or a 1,2,4-oxadiazole, and a substituted phenyl group (Compounds 5 and 6) leads to potent inhibitors with MIC values in the sub-microgram per milliliter range against multidrug-resistant S. aureus.[5] The 4-tert-butylphenyl group appears to be a favorable substituent in the tail region.[5]
Experimental Protocol: Synthesis of a 3-Substituted 2,6-Difluorobenzamide Derivative
The following is a representative protocol for the synthesis of 3-alkoxy-2,6-difluorobenzamide derivatives, adapted from the literature.[6]
Step 1: Synthesis of 2,6-Difluoro-3-hydroxybenzamide
-
To a solution of 2,6-difluoro-3-hydroxybenzoic acid in anhydrous tetrahydrofuran (THF), add 1.1 equivalents of 1,1'-carbonyldiimidazole (CDI).
-
Stir the mixture at room temperature for 2 hours.
-
Bubble ammonia gas through the solution for 30 minutes.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 2,6-difluoro-3-hydroxybenzamide.
Step 2: O-Alkylation
-
To a solution of 2,6-difluoro-3-hydroxybenzamide in anhydrous dimethylformamide (DMF), add 1.5 equivalents of potassium carbonate and 1.2 equivalents of the desired alkyl halide (e.g., 1-bromo-2-chloroethane).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final 3-alkoxy-2,6-difluorobenzamide derivative.
References
- 1. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Difluorobenzaldehyde
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For drug development professionals and researchers, handling specialized reagents like 2,6-Difluorobenzaldehyde demands a comprehensive understanding that extends beyond its application to its entire lifecycle, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for managing this compound waste, grounded in established safety protocols and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to not only follow procedures but to understand the critical reasoning that underpins them.
Hazard Profile and Chemical Characteristics: The "Why" Behind the Precautions
This compound (CAS No. 437-81-0) is a combustible liquid that serves as a valuable building block in synthetic chemistry.[1] However, its utility is matched by a distinct hazard profile that dictates its handling and disposal requirements. Understanding these properties is the first step in a self-validating safety system.
The primary hazards include:
-
Skin and Eye Irritation: Direct contact can cause serious eye irritation and skin irritation.[1][2]
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[1][2]
-
Combustibility: The material is a combustible liquid with a flash point of 82.5 °C (180.5 °F), meaning it can form explosive mixtures with air near this temperature.
These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times, including chemical-resistant gloves (inspected prior to use), safety goggles or a face shield, and a lab coat.[2][3] All handling should be performed in a well-ventilated area or a chemical fume hood.[2]
| Property | Value | Source |
| CAS Number | 437-81-0 | [1] |
| Molecular Formula | C₇H₄F₂O | [1][2] |
| Molecular Weight | 142.10 g/mol | |
| Appearance | Colorless to yellow liquid | [1] |
| Flash Point | 82.5 °C (180.5 °F) - closed cup | |
| Boiling Point | 82-84 °C at 15 mmHg | |
| Incompatibilities | Strong oxidizing agents, Strong bases | [3] |
The Core of Compliant Disposal: A Step-by-Step Protocol
The disposal of this compound is governed by regulations for hazardous waste.[1] As a halogenated organic compound, it falls under specific waste streams that require careful segregation and handling to ensure safe transport and final destruction.[4][5] The following protocol provides a direct, operational plan for laboratory personnel.
Part A: Immediate Spill Management
Should a spill occur, immediate and correct action is critical to mitigate exposure and environmental release.
-
Ensure Immediate Safety: Alert personnel in the vicinity and evacuate the immediate area if the spill is large or ventilation is poor.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[3][6] Remember that vapors can travel.
-
Don Appropriate PPE: At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Contain and Absorb: For small spills, contain the liquid with an inert absorbent material such as sand, silica gel, or universal binder.[1] Do not use combustible materials like paper towels without first using an absorbent.
-
Collect Waste: Carefully sweep or shovel the absorbed material into a suitable, sealable container for disposal.[1][7] Label this container clearly as "Hazardous Waste: this compound Spill Debris."
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Dispose: Follow the routine disposal procedure outlined in Part B for the collected waste.
Part B: Routine Waste Disposal
All waste containing this compound, whether from reactions, expired stock, or spill cleanup, must be treated as hazardous waste.
-
Waste Classification: This compound is classified as a Halogenated Organic Waste .[4] It must never be mixed with non-halogenated organic waste, aqueous waste, or disposed of down the drain.[3][8] The rationale for this segregation is cost and disposal methodology; halogenated wastes require high-temperature incineration with special equipment to scrub acidic gases (like hydrogen fluoride) produced during combustion.[3][9][10] Mixing waste streams increases disposal costs and complexity.[8]
-
Select a Proper Container:
-
Labeling: This is a critical regulatory requirement under the Resource Conservation and Recovery Act (RCRA).[14][15] Before any waste is added, the container must be labeled with:
-
Accumulation and Storage:
-
Waste must be accumulated at or near the point of generation in a designated "Satellite Accumulation Area" (SAA).[11][13][17]
-
Keep the waste container closed at all times except when adding waste.[5][11] This prevents the release of vapors.
-
Store the container in secondary containment to prevent spills.
-
Segregate the container from incompatible materials, particularly strong bases and oxidizing agents.[3][13]
-
-
Arrange for Professional Disposal:
-
Laboratory personnel should never attempt to treat or dispose of this chemical themselves. The final step is always to hand off the waste to professionals.
-
Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[11][18]
-
Follow their specific procedures for pickup requests. The universal directive from safety data sheets is to "Dispose of contents/container to an approved waste disposal plant."[1][19][20]
-
Disposal Workflow and Decision Diagram
To ensure procedural clarity, the following diagram outlines the decision-making process for managing this compound waste in a laboratory setting.
Caption: Decision workflow for safe handling and disposal of this compound.
Advanced Technical Considerations: The Fate of the Waste
While laboratory personnel are responsible for proper collection and segregation, understanding the ultimate disposal technology provides critical context for why these procedures are so important.
-
Incineration: As a halogenated organic compound, the preferred disposal method is high-temperature incineration. Fluorinated compounds are generally more thermally stable than their chlorinated counterparts, requiring robust incinerator conditions to achieve complete destruction.[10][21] Incomplete combustion could lead to the formation of smaller, potentially hazardous fluorinated byproducts.[22] Professional hazardous waste incinerators are designed to operate at temperatures sufficient for complete breakdown and are equipped with scrubbers to neutralize the resulting hydrogen fluoride (HF) gas, a highly corrosive and toxic substance.[3][9]
-
Chemical Neutralization: While methods exist for neutralizing aldehydes, these are typically industrial-scale treatment processes, not for laboratory disposal. For example, reagents like sodium pyrosulfite or other sulfur-containing salts can react with and neutralize aldehydes to form non-hazardous products.[23][24] However, attempting such a procedure in a lab without proper validation, equipment, and regulatory approval is unsafe, may produce unintended byproducts, and would likely violate hazardous waste regulations.[15][25] The only appropriate and compliant path is collection and transfer to a licensed facility.
By adhering to this comprehensive guide, researchers can ensure they are not only protecting themselves and their colleagues but are also upholding the highest standards of environmental responsibility and regulatory compliance.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.fi [fishersci.fi]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. nilu.com [nilu.com]
- 10. tandfonline.com [tandfonline.com]
- 11. research.columbia.edu [research.columbia.edu]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. Lab Pack Management 101: Waste Removal in Schools and Labs [emsllcusa.com]
- 15. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 16. medlabmag.com [medlabmag.com]
- 17. epa.gov [epa.gov]
- 18. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 19. This compound | 437-81-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 20. synquestlabs.com [synquestlabs.com]
- 21. tandfonline.com [tandfonline.com]
- 22. epa.gov [epa.gov]
- 23. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 24. tedpella.com [tedpella.com]
- 25. uhcl.edu [uhcl.edu]
Operational Guide: Personal Protective Equipment for Handling 2,6-Difluorobenzaldehyde
As a Senior Application Scientist, it is imperative to ground all laboratory practices in a deep understanding of the materials we handle. This guide provides a comprehensive, procedural framework for the safe use of 2,6-Difluorobenzaldehyde, moving beyond a simple checklist to instill a culture of safety through expert knowledge and validated protocols. The causality behind each recommendation is explained to empower researchers to make informed safety decisions.
Hazard Analysis: Understanding the Compound
Before any container is opened, a thorough understanding of the specific risks associated with this compound is essential. This compound is not benign; its hazard profile dictates every subsequent step in the handling process.
According to safety data sheets (SDS), this compound presents several key hazards:
-
Skin Corrosion/Irritation: It is classified as a skin irritant and can cause serious skin irritation.[1][2][3] Some sources classify it as causing severe skin burns and eye damage.[4][5]
-
Serious Eye Damage/Irritation: It is known to cause serious eye irritation or damage.[1][2][3][4][5][6]
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[1][2][3][6]
-
Combustibility: It is a combustible liquid with a flash point of approximately 73-82.5°C (180.5°F).[3][4][5] This means it can ignite when exposed to an ignition source at or above this temperature.[2]
-
Aquatic Hazard: May be harmful to aquatic life with long-lasting effects.[4][5]
This profile necessitates a multi-faceted approach to personal protective equipment (PPE), ensuring a barrier against dermal, ocular, and respiratory exposure.
Table 1: GHS Hazard Summary for this compound
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation, Cat. 1C/2 | H314 / H315 | Danger / Warning | Causes severe skin burns and eye damage / Causes skin irritation.[1][2][3][4][5] |
| Serious Eye Damage/Irritation, Cat. 1/2 | H314 / H319 | Danger / Warning | Causes serious eye damage / Causes serious eye irritation.[1][2][3][4][5][6] |
| Specific Target Organ Toxicity, Single Exposure, Cat. 3 | H335 | Warning | May cause respiratory irritation.[1][2][3][6] |
| Combustible Liquid | H227 | Warning | Combustible liquid.[2][7] |
| Hazardous to the Aquatic Environment, Chronic, Cat. 3 | H412 | - | Harmful to aquatic life with long lasting effects.[4][5] |
The Core Directive: A Step-by-Step PPE Protocol
The following protocol is designed as a self-validating system. Each step is a checkpoint to ensure the integrity of the protective barrier before proceeding to the next. This workflow is the embodiment of trustworthiness in the lab; it is predictable, verifiable, and grounded in established safety science.
Causality: The greatest protection from a hazard is distance and preparation. Before handling the primary container, you must ensure the environment is prepared to contain any potential spills and that all safety equipment is functional and immediately accessible.
-
Verify Engineering Controls: Confirm that the work will be conducted in a certified chemical fume hood with adequate airflow. This is your primary line of defense against vapor inhalation.[8]
-
Assemble Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam).[8][9]
-
Prepare Spill Kit: Ensure a spill kit rated for flammable and corrosive liquids is within immediate reach. The kit should contain an inert absorbent material like sand or silica gel.[1][6]
-
Clear Workspace: Remove all unnecessary items, especially potential ignition sources, from the fume hood and surrounding area.[1][6][9]
Causality: The sequence of donning PPE is critical to prevent cross-contamination. The goal is to create a clean, sealed barrier, starting from the body and moving outwards.
-
Protective Clothing: Don a flame-resistant laboratory coat over your personal clothing. Ensure it is fully buttoned.[10] This provides a primary barrier against splashes.
-
Eye and Face Protection: Wear chemical safety goggles conforming to EN166 or ANSI Z87.1 standards.[1][9] Expert Insight: Given the severe eye irritation/damage classification, a face shield worn over safety goggles is mandated whenever there is a risk of splashing during transfer or reaction quenching.
-
Hand Protection: Select appropriate chemical-resistant gloves. While specific breakthrough time data for this compound is not widely published, nitrile gloves are commonly recommended for splash protection.[10] Always inspect gloves for tears or pinholes before use.[9] Use proper removal technique to avoid skin contact.[9]
-
Respiratory Protection: Under normal use within a certified fume hood, no respiratory protection is typically required.[1] However, if there is a system failure or a large spill, a NIOSH-approved respirator with a combination organic vapor/acid gas (ABEK type) filter is necessary.[4]
The following diagram outlines the logical flow from initial preparation to final disposal, emphasizing critical control points.
Caption: Procedural workflow for handling this compound.
Causality: Improper removal of PPE can lead to secondary exposure, nullifying the protection it provided. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of them immediately in a designated hazardous waste container.[9]
-
Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water.[1][6][9]
Disposal Plan: Cradle-to-Grave Responsibility
Your responsibility for the chemical does not end when the experiment is complete. Proper disposal is a critical component of laboratory safety and environmental stewardship.
-
Chemical Waste: All unused this compound and solutions containing it must be collected in a designated, properly labeled, and sealed hazardous waste container.[6] The container should be stored in a cool, well-ventilated area away from ignition sources.[2]
-
Contaminated Materials: All disposable PPE (gloves, etc.) and materials used for spill cleanup (absorbent pads, etc.) must be considered hazardous waste.[9] They should be placed in a sealed, labeled container for disposal.[1][6][9]
-
Regulatory Compliance: All waste must be disposed of via a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[6][11] Under no circumstances should this chemical be disposed of down the drain.[9]
This structured approach, grounded in the inherent hazards of the material and authoritative safety standards, provides a robust framework for researchers. By understanding the "why" behind each step, you transition from merely following rules to embodying a culture of safety.
References
- 1. fishersci.fi [fishersci.fi]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. 437-81-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. 2,6-二氟苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. This compound 98 437-81-0 [sigmaaldrich.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. This compound | 437-81-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. labequipmentdirect.com [labequipmentdirect.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
